Cerium(IV) sulfate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfur Acids - Sulfuric Acids - Sulfates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
cerium(4+);disulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.2H2O4S/c;2*1-5(2,3)4/h;2*(H2,1,2,3,4)/q+4;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDYWEUILIUIDF-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ce(SO4)2, CeO8S2 | |
| Record name | cerium(IV) sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cerium(IV)_sulfate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60890707 | |
| Record name | Cerium(4+) disulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60890707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetrahydrate: Yellow-orange crystals that become anhydrous upon heating to 180-200 deg C; Soluble in water; [Merck Index] White or reddish-yellow crystals; Soluble in water; [Hawley] | |
| Record name | Ceric sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2086 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13590-82-4 | |
| Record name | Ceric sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013590824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, cerium(4+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cerium(4+) disulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60890707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cerium(4+) disulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.648 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CERIC SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F66FI5T7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Properties of Cerium(IV) Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract: Cerium(IV) sulfate, Ce(SO₄)₂, is a powerful oxidizing agent with significant applications across analytical chemistry, organic synthesis, and materials science. This document provides an in-depth exploration of its core chemical and physical properties, redox behavior, and practical applications. It includes detailed experimental protocols for its use in redox titrimetry and as a catalyst in organic reactions. Quantitative data are presented in structured tables for clarity, and key processes are visualized using logical diagrams to facilitate a deeper understanding of its function and utility in a research and development context.
Core Physical and Chemical Properties
This compound is an inorganic compound that typically exists as an anhydrous salt or in several hydrated forms.[1] The anhydrous form is a yellow solid, while the hydrates, such as the common tetrahydrate, appear as yellow-orange crystals.[1][2] It is known for its strong oxidizing nature, particularly in acidic solutions.[3][4]
General and Physical Properties
The fundamental properties of anhydrous and tetrahydrate forms of this compound are summarized below. The compound is thermally stable to a point, with the anhydrous form decomposing above 350 °C.[1][3] The tetrahydrate loses its water of crystallization when heated to 180-200 °C.[1][3]
| Property | Anhydrous this compound | This compound Tetrahydrate | References |
| Chemical Formula | Ce(SO₄)₂ | Ce(SO₄)₂ · 4H₂O | [1][3] |
| Molar Mass | 332.24 g/mol | 404.30 g/mol | [1][5] |
| Appearance | Yellow solid | Yellow-orange crystals | [1][2] |
| Density | 3.01 g/cm³ (at 25 °C) | 3.91 g/cm³ | [1][2][6] |
| Melting Point | 350 °C (decomposes) | 200 °C (loses water) | [1][5][7] |
| Magnetic Susceptibility | +37.0·10⁻⁶ cm³/mol | - | [1] |
| Crystal Structure | Orthorhombic | - | [1] |
Solubility
This compound is moderately soluble in water and readily soluble in dilute acids like sulfuric acid.[1][7] In neutral or large amounts of water, it is prone to hydrolysis, which causes its solutions to slowly decompose and deposit light yellow cerium(IV) oxide (CeO₂).[1][7] This hydrolysis is due to the highly-charged Ce⁴⁺ ion.[7] It is insoluble in solvents like glacial acetic acid and 96% ethanol.[1]
| Temperature | Solubility in Water ( g/100 mL) | References |
| 0 °C | 21.4 | [1] |
| 20 °C | 9.84 | [1] |
| 60 °C | 3.87 | [1] |
Redox Chemistry
The utility of this compound stems almost entirely from the redox couple of the cerium ions. The Ce⁴⁺ ion is a potent oxidizing agent, readily accepting an electron to form the more stable, colorless Ce³⁺ ion.[1][7]
Redox Reaction: Ce⁴⁺ + e⁻ → Ce³⁺
This transition from the strong yellow color of Ce⁴⁺ solutions to the colorless Ce³⁺ is a key feature, often serving as a self-indicator in titrations.[3][7]
Redox Potential
The standard redox potential of the Ce⁴⁺/Ce³⁺ couple is highly dependent on the nature and concentration of the acidic medium, a consequence of the varying complexation of the cerium ions by anions in the solution.[8][9][10] In sulfuric acid, the potential decreases as the acid concentration increases.[9] The related compound, ammonium this compound, has a reduction potential of approximately +1.44 V.[11]
| Condition | Standard Rate Constant (k₀) (cm/s) | Charge Transfer Coefficient (α) | References |
| Ce³⁺/Ce⁴⁺ in Sulfuric Acid | 1.43 × 10⁻⁴ (at 298 K) | 0.23 | [8][10] |
The low value of the charge transfer coefficient (α < 0.3) indicates the asymmetric nature of the cerium redox reaction.[10]
Caption: The Ce⁴⁺/Ce³⁺ redox equilibrium.
Experimental Protocols
This compound is a cornerstone reagent in various laboratory procedures. Below are detailed protocols for its preparation, standardization, and application.
Protocol: Preparation of this compound Solution (0.1 N)
This protocol describes the synthesis of the salt and preparation of a standard solution for analytical use. The historical method involves the direct reaction of cerium(IV) oxide with concentrated sulfuric acid.[1][2]
Methodology:
-
Reaction Setup: In a chemical fume hood, carefully add 21 g of cerium(IV) oxide (CeO₂) to 100 mL of concentrated sulfuric acid in a 500 mL heat-resistant beaker.
-
Heating: Heat the mixture gently while stirring until the oxide dissolves completely. The solution will be a deep yellow-orange.
-
Cooling & Dilution: Allow the solution to cool to room temperature. In a separate 1 L beaker, place 500 mL of deionized water and cool it in an ice bath. Slowly and with constant stirring, pour the cerium sulfate-sulfuric acid concentrate into the cold water.
-
Final Volume: Once the solution has returned to room temperature, transfer it to a 1 L volumetric flask and dilute to the mark with deionized water.
-
Storage: Store the solution in a tightly sealed, light-resistant bottle. Solutions prepared in sulfuric acid are stable and suitable for analytical purposes.[3]
Protocol: Redox Titration of Ferrous Ammonium Sulfate (FAS)
Cerimetric titration is a common analytical technique used to determine the concentration of reducing agents.[1][12][13] This workflow outlines the titration of an iron(II) sample.
Methodology:
-
Analyte Preparation: Accurately weigh approximately 1 g of Ferrous Ammonium Sulfate (Mohr's salt) and dissolve it in 100 mL of 2 M sulfuric acid in a 250 mL conical flask.
-
Indicator Addition: Add 2-3 drops of ferroin indicator to the analyte solution. The solution will turn a reddish-brown color.
-
Titration Setup: Fill a clean, rinsed burette with the standardized 0.1 N this compound solution and record the initial volume.
-
Titration: Titrate the FAS solution with the this compound solution. The Ce⁴⁺ will oxidize the Fe²⁺ to Fe³⁺.
-
Endpoint Determination: The endpoint is reached when the solution color sharply changes from reddish-brown to a pale blue. Record the final volume of the titrant.
-
Calculation: Calculate the concentration of the analyte using the stoichiometry of the reaction (1:1 mole ratio) and the volume of titrant used.
Caption: Workflow for a cerimetric redox titration.
Protocol: Catalyzed Synthesis of β-Acetamidocarbonyl Compounds
This compound can act as an efficient catalyst in multi-component organic reactions.[3][14] This protocol is based on its use in a one-pot synthesis.
Methodology:
-
Reactant Mixture: In a round-bottom flask, combine an aromatic aldehyde (1 mmol), an enolizable ketone (e.g., acetone, 1.2 mmol), and acetonitrile (3 mL).
-
Catalyst Addition: Add a catalytic amount of this compound (10 mol%).
-
Reaction: Stir the mixture at reflux for the time specified by the specific reaction (typically a few hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the pure β-acetamidocarbonyl compound.
Caption: this compound as a catalyst.
Safety and Handling
This compound is a strong oxidizer and corrosive material. It can cause severe skin and eye burns and is harmful if inhaled or ingested.[15][16]
-
Handling: Always handle in a well-ventilated area or a chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Avoid creating dust.[17]
-
Storage: Store in a cool, dry place in a tightly closed container, away from combustible materials, reducing agents, and moisture.[15][17] It is hygroscopic.[17]
-
Hazards: As a strong oxidizer, contact with combustible materials may cause fire.[15][18] Decomposition can produce toxic sulfur oxide fumes.[16][18] It is also very toxic to aquatic life with long-lasting effects.[5][16]
Conclusion
This compound is a versatile and powerful chemical reagent defined by its strong oxidizing properties. Its distinct color change upon reduction, coupled with its stability in acidic solutions, makes it an invaluable tool in analytical chemistry for volumetric analysis. Furthermore, its catalytic activity opens avenues for efficient organic synthesis. A thorough understanding of its properties, handling requirements, and reaction mechanisms is crucial for its safe and effective application in scientific research and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CERIC SULFATE | 13590-82-4 [chemicalbook.com]
- 3. grokipedia.com [grokipedia.com]
- 4. News - Exploring Ceric Sulfate: Properties, Uses and Scientific Mysteries [wnxrematerial.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. chembk.com [chembk.com]
- 7. Cerium(IV)_sulfate [chemeurope.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Unveiling the Cerium(III)/(IV) Structures and Charge-Transfer Mechanism in Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ammonium this compound - Wikipedia [en.wikipedia.org]
- 12. Application of Cerium (IV) as an Oxidimetric Agent for the Determination of Ethionamide in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. fishersci.com [fishersci.com]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. datasheets.scbt.com [datasheets.scbt.com]
A Comprehensive Technical Guide to the Synthesis of Cerium(IV) Sulfate from Cerium Oxide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Cerium(IV) sulfate (Ce(SO₄)₂) is a potent oxidizing agent with significant applications in analytical chemistry, organic synthesis, and catalysis.[1][2] Its synthesis from the readily available and inexpensive cerium(IV) oxide (CeO₂, ceria) is a fundamental process for accessing ceric compounds. This technical guide provides an in-depth overview of the direct conversion of cerium(IV) oxide to this compound via reaction with concentrated sulfuric acid. It details the underlying reaction mechanism, presents comprehensive experimental protocols derived from scientific literature, and summarizes the key parameters influencing reaction kinetics and product yield. All quantitative data is presented in structured tables, and the experimental workflow and parameter dependencies are illustrated with diagrams to ensure clarity and reproducibility for laboratory and research applications.
Introduction to this compound
This compound, also known as ceric sulfate, is a yellow to yellow-orange inorganic salt.[3] It exists in an anhydrous form, Ce(SO₄)₂, and as several hydrated forms, most commonly the tetrahydrate, Ce(SO₄)₂(H₂O)₄.[3] The ceric ion (Ce⁴⁺) is a strong oxidizing agent, particularly in acidic conditions, with a reduction potential of approximately +1.4 to +1.6 V.[4] This property makes it a valuable reagent for redox titrations in analytical chemistry, a process often referred to as cerimetry.[4][5] Solutions of ceric sulfate are characterized by a strong yellow color, while the reduced cerous (Ce³⁺) ion is colorless, providing a clear endpoint for titrations.[3]
Synthesis Pathway and Mechanism
The most historically and practically significant method for producing this compound is the direct reaction of finely powdered, calcined cerium(IV) oxide with hot, concentrated sulfuric acid.[3][4]
Overall Reaction: CeO₂(s) + 2H₂SO₄(aq) → Ce(SO₄)₂(s) + 2H₂O(l)
The conversion is a heterogeneous process that occurs in two primary stages: the dissolution of solid cerium(IV) oxide, followed by the precipitation of this compound from the saturated solution.[6][7] Kinetic studies have demonstrated that the dissolution of CeO₂ is the slower, rate-determining step of the overall conversion process.[6][7]
The workflow for this synthesis is outlined in the diagram below.
Factors Influencing Synthesis
The efficiency and rate of the conversion are highly dependent on several experimental parameters. The dissolution of cerium oxide, being the rate-limiting step, is particularly sensitive to these conditions.[6]
Key parameters include:
-
Sulfuric Acid Concentration: Higher acid concentrations increase both the rate of CeO₂ dissolution and the final yield of precipitated Ce(SO₄)₂.[6][7]
-
Reaction Temperature: Increasing the temperature significantly accelerates the dissolution rate.[6][8] However, it does not appear to affect the final product yield once equilibrium is reached.[6] The reaction has a high activation energy of approximately 123 kJ/mol.[6][7]
-
CeO₂ Particle Size: Smaller particles of cerium oxide lead to a faster dissolution rate due to the increased surface area available for reaction.[6][9]
-
Agitation Speed: Vigorous stirring is crucial to ensure effective contact between the solid CeO₂ and the sulfuric acid, thereby increasing the reaction rate.[4][7]
-
Reactant Ratio: The initial ratio of cerium oxide to sulfuric acid (C/S) does not impact the dissolution rate but does affect the final yield, with higher C/S ratios leading to a greater yield of precipitated product.[6]
The logical relationship between these parameters and the reaction outcomes is depicted in the following diagram.
Experimental Protocols
The following protocols are synthesized from multiple literature sources to provide a comprehensive guide for laboratory preparation.
Safety Precaution: These procedures involve hot, concentrated sulfuric acid, which is extremely corrosive and hazardous. All work must be conducted in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. Stainless steel tools should be avoided as they are readily corroded by the reaction mixture.[4]
Protocol 1: General Laboratory Synthesis
This protocol is based on procedures yielding a nearly quantitative conversion.[4][9]
Materials & Equipment:
-
Cerium(IV) oxide (CeO₂), fine powder: 4.0 g
-
Concentrated sulfuric acid (96%): 12 mL
-
100 mL conical or round-bottom flask
-
Water-cooled condenser
-
Hotplate with vigorous magnetic stirring capability
-
Buchner or Gooch funnel with vacuum filtration setup
-
Ethanol or glacial acetic acid for washing
Procedure:
-
Place 4.0 g of CeO₂ and a magnetic stir bar into the 100 mL flask.
-
In a fume hood, carefully add 12 mL of 96% sulfuric acid to the flask. This represents a significant excess to ensure the mixture remains stirrable.[4][10]
-
Attach the condenser and begin vigorous stirring.
-
Heat the mixture to a near-boiling temperature. The reaction is often rapid, taking less than 30 minutes.[4]
-
Observe the color change of the mixture, which will progress from a pale yellow slurry to a dense, brick-red paste as the reaction proceeds.[4]
-
After the reaction is complete (indicated by the formation of the dense paste), turn off the heat and allow the mixture to cool to a safe handling temperature.
-
Set up the vacuum filtration apparatus. Carefully transfer the paste to the funnel.
-
Wash the collected solid product with several small portions of ethanol or glacial acetic acid to remove the excess sulfuric acid.[4]
-
Continue to pull a vacuum through the product until it is as dry as possible.
-
Transfer the bright lemon-yellow solid to a watch glass and dry on a hotplate at a moderate temperature. The product is not heat-sensitive and can be dried without decomposition.[4] The expected yield is high, approaching 98%.[9]
Quantitative Data Summary
The following tables summarize the experimental conditions and outcomes reported in kinetic studies and laboratory preparations.
Table 1: Effect of Reaction Parameters on Dissolution Rate and Final Yield
| Parameter | Effect on Dissolution Rate | Effect on Final Yield | Source(s) |
|---|---|---|---|
| ↑ Sulfuric Acid Conc. | Increases | Increases | [6][7][8] |
| ↑ Temperature | Increases | No Effect | [6][7] |
| ↑ CeO₂ Particle Size | Decreases | No Effect | [6][7] |
| ↑ Reactant Ratio (C/S) | No Effect | Increases |[6] |
Table 2: Summary of Reported Experimental Conditions and Yields
| Source | CeO₂ Input | H₂SO₄ Concentration | Temperature | Time | Reported Yield |
|---|---|---|---|---|---|
| Um & Hirato (2013)[6][7] | 0.04–0.28 mol/dm³ | 8–14 mol/dm³ | 105–135 °C | Varies (to equilibrium) | Varies with conditions |
| "OTC Chem" (2020)[4] | 4 g | 96% | ~Boiling | < 30 minutes | "Virtually quantitative" |
| "Random Science" (2021)[10] | 5 g | 96% | 300 °C (hotplate) | 3 hours | Not isolated/quantified |
| Wieczorek et al. (via[9]) | Not specified | 96% (m/m) | Not specified | Not specified | 98.3% |
Product Properties and Characterization
The final product is typically a yellow to yellow-orange solid.[3] The anhydrous salt, Ce(SO₄)₂, is a bright lemon-yellow, while the common tetrahydrate form is orange.[4] The anhydrous form is slightly hygroscopic and will hydrate in the presence of moisture.[4] this compound is moderately soluble in water and dilute acids, though its neutral solutions can slowly decompose and deposit light yellow cerium(IV) oxide.[3]
Conclusion
The synthesis of this compound from cerium(IV) oxide and concentrated sulfuric acid is a robust and high-yielding method. The reaction kinetics are well-understood and primarily governed by the dissolution of the ceria starting material. By carefully controlling key parameters—namely reaction temperature, sulfuric acid concentration, and cerium oxide particle size—researchers can optimize the synthesis for both rate and yield. The detailed protocols and quantitative data provided in this guide offer a solid foundation for the successful laboratory preparation of this important oxidizing agent.
References
- 1. Cerium (IV) sulfate - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 2. americanelements.com [americanelements.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Sciencemadness Discussion Board - Preparation of Cerium (IV) sulfate anh. from CeO2 (OTC Chem) - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Cerium compounds - Wikipedia [en.wikipedia.org]
- 6. Precipitation of Cerium Sulfate Converted from Cerium Oxide in Sulfuric Acid Solutions and the Conversion Kinetics [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Unveiling the Structural Landscape of Cerium(IV) Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure of cerium(IV) sulfate, with a primary focus on its hydrated forms, for which detailed crystallographic data are available. While anhydrous this compound is a known and important compound, a complete, publicly available crystal structure determination remains elusive in the current body of scientific literature. This document summarizes the existing knowledge, presenting key structural data, experimental methodologies, and logical relationships to aid researchers in their scientific endeavors.
Crystallographic Data of this compound Hydrates
This compound predominantly crystallizes in hydrated forms, with the tetrahydrate, Ce(SO₄)₂·4H₂O, being the most extensively studied. Two distinct polymorphic forms of the tetrahydrate have been identified and characterized.
Orthorhombic Polymorphs of Ce(SO₄)₂·4H₂O
Detailed crystallographic studies have elucidated the structures of two orthorhombic polymorphs of this compound tetrahydrate. The key crystallographic data for these polymorphs are summarized in the table below for easy comparison.
| Parameter | α-Ce(SO₄)₂·4H₂O | β-Ce(SO₄)₂·4H₂O |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Fddd | Pnma |
| Lattice Parameters | ||
| a (Å) | 5.6587(1) | 14.6019(2) |
| b (Å) | 12.0469(2) | 11.0546(2) |
| c (Å) | 26.7201(3) | 5.6340(1) |
| Formula Units (Z) | 8 | 4 |
The Elusive Structure of Anhydrous this compound
Experimental Protocols
The following sections detail the methodologies for the synthesis and crystallographic analysis of this compound hydrates, as cited in the literature.
Synthesis of this compound Tetrahydrate Polymorphs
α-Ce(SO₄)₂·4H₂O: This polymorph is the commercially available form and can be obtained through standard crystallization methods.
β-Ce(SO₄)₂·4H₂O:
-
A saturated solution of the α-form of Ce(SO₄)₂·4H₂O is prepared in 1.0 M sulfuric acid.
-
The solution is divided into several portions, with some being diluted with deionized water in varying ratios (e.g., 1:1 to 1:15).
-
Approximately 25 mL of each solution is sealed in a glass tube.
-
The sealed tubes are heated in an oven at 80 °C for one week.
-
Bright yellow crystals of the β-polymorph suitable for X-ray diffraction are obtained from the more concentrated solutions.
Crystallographic Analysis
Single-Crystal X-ray Diffraction:
-
A suitable single crystal is mounted on a goniometer.
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
The collected data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.
Powder X-ray Diffraction:
-
A powdered sample is prepared and mounted on a sample holder.
-
The powder diffraction pattern is recorded using a powder diffractometer.
-
The positions and intensities of the diffraction peaks are used for phase identification and can be used for structure refinement (Rietveld method) if a suitable structural model is available.
Visualizing Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflow for crystal structure determination and the logical relationship concerning the dehydration of this compound tetrahydrate.
References
An In-depth Technical Guide to the Solubility of Ceric Sulfate in Water and Dilute Acids
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive overview of the solubility of ceric sulfate (Ce(SO₄)₂) in aqueous solutions, including water and various dilute acids. This document is intended for researchers, scientists, and drug development professionals who utilize ceric sulfate in their work. The guide synthesizes available quantitative data, details experimental protocols for solubility determination, and illustrates the chemical behavior of ceric sulfate in solution.
Introduction
Ceric sulfate is a strong oxidizing agent with significant applications in analytical chemistry, organic synthesis, and various industrial processes. Its effectiveness in these applications is often dependent on its solubility and stability in different solvent systems. Understanding the solubility of ceric sulfate in water and dilute acids is crucial for optimizing reaction conditions, ensuring reproducibility of experimental results, and developing new applications. This guide aims to provide a detailed technical resource on this topic.
Quantitative Solubility Data
The solubility of ceric sulfate is influenced by temperature and the presence of common ions. In aqueous solutions, its solubility exhibits an inverse relationship with temperature, a characteristic attributed to the exothermic nature of its dissolution.
Solubility in Water
The solubility of ceric sulfate in water decreases as the temperature increases.
| Temperature (°C) | Solubility (g / 100 mL) |
| 0 | 21.4[1] |
| 20 | 9.84[1] |
| 60 | 3.87[1] |
Solubility in Dilute Sulfuric Acid
In dilute sulfuric acid, the solubility of ceric sulfate is generally lower than in pure water and decreases with increasing acid concentration. This phenomenon is attributed to the "common ion effect," where the presence of additional sulfate ions from the sulfuric acid shifts the dissolution equilibrium towards the undissolved salt. Solutions of ceric sulfate in water and dilute sulfuric acid (e.g., 0.1 M) can be metastable, with precipitation of cerium dioxide (CeO₂) occurring over time.[2]
The following table, with data estimated from graphical representations in literature, illustrates the solubility of ceric sulfate in various concentrations of sulfuric acid at different temperatures.
| H₂SO₄ Concentration (M) | Solubility (mol/L) at 20°C | Solubility (mol/L) at 40°C | Solubility (mol/L) at 60°C |
| 0.1 | ~0.25 | ~0.30 | ~0.22 |
| 1.0 | ~0.18 | ~0.25 | ~0.15 |
| 2.0 | ~0.12 | ~0.18 | ~0.10 |
| 4.0 | ~0.05 | ~0.08 | ~0.04 |
Note: These values are estimations derived from graphical data presented in the study by Paulenova et al. (2002) and are intended for comparative purposes.
Solubility in Other Dilute Acids
Dissolution and Hydrolysis in Aqueous Solutions
The dissolution of ceric sulfate in water is not a simple physical process but involves chemical transformations. The highly charged ceric ion (Ce⁴⁺) is prone to hydrolysis in neutral or weakly acidic solutions.
Dissolution and Hydrolysis Mechanism
Upon dissolution in water, ceric sulfate dissociates to form ceric (Ce⁴⁺) and sulfate (SO₄²⁻) ions. The Ce⁴⁺ ion, being a small and highly charged cation, strongly polarizes the surrounding water molecules, leading to hydrolysis. This process involves the donation of a proton from a coordinated water molecule to a free water molecule, resulting in the formation of hydroxo-cerium(IV) complexes and hydronium ions. This hydrolysis can proceed through several steps, ultimately leading to the precipitation of the light yellow cerium dioxide (CeO₂), particularly in neutral solutions.[1][3] The overall hydrolysis reaction can be simplified as:
Ce(SO₄)₂(s) + 2H₂O(l) ⇌ CeO₂(s) + 2H₂SO₄(aq)
The presence of a dilute acid, such as sulfuric acid, can suppress this hydrolysis by increasing the concentration of H⁺ ions, thereby shifting the equilibrium to the left and stabilizing the Ce⁴⁺ ions in solution.
Experimental Protocols for Solubility Determination
A standardized and rigorous experimental protocol is essential for obtaining accurate and reproducible solubility data. The following outlines a general methodology for determining the solubility of ceric sulfate.
Materials and Apparatus
-
Ceric Sulfate: Anhydrous or a specific hydrated form of high purity.
-
Solvents: Deionized water, and dilute solutions of sulfuric acid, nitric acid, and hydrochloric acid of known concentrations.
-
Constant Temperature Bath: To maintain a stable temperature throughout the experiment.
-
Isothermal Shaker: To ensure continuous agitation and facilitate equilibrium.
-
Filtration System: Syringe filters (e.g., 0.45 µm pore size) to separate the undissolved solid from the saturated solution.
-
Analytical Balance: For accurate weighing of the solute and solvent.
-
Volumetric Glassware: For precise volume measurements.
-
Analytical Instrumentation: Such as an ICP-AES (Inductively Coupled Plasma - Atomic Emission Spectrometry) or a UV-Vis spectrophotometer for determining the concentration of cerium in the saturated solution.
Experimental Workflow
The following diagram illustrates a typical workflow for the experimental determination of ceric sulfate solubility.
Detailed Procedure
-
Preparation of Saturated Solution: An excess amount of ceric sulfate is added to a known volume of the solvent (water or dilute acid) in a sealed container. The amount of ceric sulfate should be sufficient to ensure that a solid phase remains at equilibrium.
-
Equilibration: The container is placed in a constant temperature bath equipped with an isothermal shaker. The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, the agitation is stopped, and the solid is allowed to settle. A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a membrane filter to remove any undissolved particles.
-
Analysis of Cerium Concentration: The concentration of cerium in the filtered, saturated solution is determined using a suitable analytical technique. ICP-AES is a common and accurate method for metal ion quantification.
-
Calculation of Solubility: The solubility is calculated from the determined cerium concentration and expressed in appropriate units, such as grams per 100 mL or moles per liter.
Conclusion
The solubility of ceric sulfate is a critical parameter for its application in various scientific and industrial fields. This technical guide has summarized the key quantitative data on its solubility in water and dilute sulfuric acid, highlighting the inverse temperature dependence and the common ion effect. The guide also provides a generalized experimental protocol for accurate solubility determination and illustrates the chemical processes of dissolution and hydrolysis. For professionals working with ceric sulfate, a thorough understanding of these principles is essential for achieving desired outcomes and advancing research and development efforts.
References
Redox potential of the Ce(IV)/Ce(III) couple in sulfuric acid
An In-depth Guide to the Redox Potential of the Ce(IV)/Ce(III) Couple in Sulfuric Acid
Executive Summary
The cerium(IV)/cerium(III) redox couple is a cornerstone of analytical chemistry and electrochemical applications, prized for its high redox potential and utility as a powerful oxidizing agent.[1] In aqueous sulfuric acid, this potential is significantly modulated by complexation with sulfate and bisulfate ions. This guide provides a comprehensive technical overview of the Ce(IV)/Ce(III) redox system in sulfuric acid, detailing the underlying chemical principles, quantitative data on its formal potential, and standardized experimental protocols for its measurement. The content is tailored for researchers, scientists, and professionals in drug development who may utilize this redox couple in synthesis or analysis.
Fundamentals of the Ce(IV)/Ce(III) Redox Potential
The electrochemical behavior of the Ce(IV)/Ce(III) couple is described by the half-reaction:
Ce⁴⁺ + e⁻ ⇌ Ce³⁺
The potential of this reaction is governed by the Nernst equation:
E = E°' - (RT/nF) * ln([Ce³⁺]/[Ce⁴⁺])
Where:
-
E is the measured potential.
-
E°' is the formal redox potential, which is the potential when the concentrations of the oxidized and reduced species are equal.
-
R is the ideal gas constant.
-
T is the absolute temperature.
-
n is the number of electrons transferred (n=1).
-
F is the Faraday constant.
The formal potential (E°') is highly dependent on the composition of the electrolyte. In non-complexing media like perchloric acid (HClO₄), the potential is approximately 1.74 V vs. the Standard Hydrogen Electrode (SHE).[2] However, in sulfuric acid, this value is significantly lower.[2]
The Influence of Sulfuric Acid: Complexation Effects
The notable shift in the redox potential of the cerium couple in sulfuric acid is primarily due to the strong complexation between cerium ions and sulfate (SO₄²⁻) or bisulfate (HSO₄⁻) anions.[3][4]
-
Cerium(IV) Complexation: Ce(IV) ions form stable complexes with sulfate and bisulfate.[1][3] Spectroscopic and theoretical studies confirm that the dominant Ce(IV) species in sulfuric acid is [CeIV(H₂O)₆(HSO₄)₃]⁺.[1][3] This strong interaction stabilizes the Ce(IV) oxidation state.
-
Cerium(III) Complexation: In contrast, Ce(III) ions show little to no tendency to form inner-sphere complexes with sulfate or bisulfate.[1][5] They primarily exist as the hydrated aqua ion, [CeIII(H₂O)₉]³⁺.[1][3]
This preferential stabilization of the oxidized form (Ce⁴⁺) shifts the equilibrium of the redox reaction, making the reduction of Ce(IV) to Ce(III) less favorable. Consequently, the formal redox potential of the couple is lowered in sulfuric acid compared to non-complexing acids.[6] This relationship is visualized in the diagram below.
Caption: Logical diagram of sulfate's effect on the Ce(IV)/Ce(III) potential.
Quantitative Data: Formal Redox Potential
The formal redox potential of the Ce(IV)/Ce(III) couple is highly sensitive to both the concentration of sulfuric acid and the temperature. The potential generally decreases as the acid concentration increases, which is consistent with the formation of stable ceric-sulfate complexes.[7]
The following table summarizes the formal redox potentials (E°') measured in various sulfuric acid concentrations at different temperatures.
| H₂SO₄ Concentration (M) | E°' at 20 °C (V vs. Ag/AgCl) | E°' at 40 °C (V vs. Ag/AgCl) | E°' at 60 °C (V vs. Ag/AgCl) |
| 0.1 | 1.458 | 1.462 | 1.455 |
| 1.0 | 1.445 | 1.448 | 1.439 |
| 2.0 | 1.437 | 1.442 | 1.432 |
| 4.0 | 1.418 | 1.423 | 1.411 |
| Data sourced from Paulenova et al. (2002).[8] |
These measurements highlight a small maximum in redox potential around 40 °C.[7]
Experimental Protocols for Measurement
The determination of the formal redox potential is typically performed using electrochemical techniques such as potentiometry or cyclic voltammetry (CV).
Materials and Reagents
-
Cerium Salts: Cerium(III) sulfate (Ce₂(SO₄)₃) and Cerium(IV) sulfate (Ce(SO₄)₂) of analytical grade.[7]
-
Acid: Concentrated sulfuric acid (H₂SO₄).
-
Solvent: Deionized water (resistivity > 18 MΩ·cm).
-
Electrodes:
-
Instrumentation: Potentiostat/Galvanostat.
Solution Preparation
-
Prepare stock solutions of Ce₂(SO₄)₃ and Ce(SO₄)₂ at desired concentrations (e.g., 0.1 M) in sulfuric acid of a specific molarity (e.g., 0.1 M, 1.0 M, 2.0 M, 4.0 M).[7]
-
To determine the formal potential (E°'), mix the Ce(III) and Ce(IV) stock solutions in a 1:1 volume ratio to create test solutions where [Ce³⁺] = [Ce⁴⁺].[7]
Measurement via Cyclic Voltammetry (CV)
-
Cell Assembly: Assemble a standard three-electrode electrochemical cell with the working, reference, and counter electrodes.
-
Deaeration: Purge the test solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Data Acquisition: Immerse the electrodes in the solution. Perform cyclic voltammetry by scanning the potential across a range that covers the Ce(IV)/Ce(III) redox event (e.g., from +1.0 V to +1.8 V vs. Ag/AgCl). Collect data at several scan rates (e.g., 50 to 300 mV/s).[9]
-
Data Analysis:
-
From the resulting voltammogram, identify the anodic peak potential (Eₚₐ) and the cathodic peak potential (Eₚ𝒸).
-
The formal potential (E°') can be estimated as the midpoint of the peak potentials: E°' ≈ (Eₚₐ + Eₚ𝒸) / 2 .
-
The process for the Ce(IV)/Ce(III) couple in sulfuric acid is considered quasi-reversible.[9]
-
The general workflow for this experimental determination is illustrated below.
References
- 1. Unveiling the Cerium(III)/(IV) Structures and Charge-Transfer Mechanism in Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of cerium(3) with sulfate - ion in aqueous Solutions [inis.iaea.org]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hrcak.srce.hr [hrcak.srce.hr]
A Technical Guide to the Historical Applications of Ceric Sulfate as a Titrant
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the historical applications of ceric sulfate as a volumetric titrant. Ceric sulfate, a powerful oxidizing agent, offered significant advantages over other titrants of its time, such as potassium permanganate, leading to its widespread use in analytical chemistry. This document details the fundamental principles, experimental protocols, and quantitative data associated with classic cerimetric titrations.
Introduction to Cerimetry
Cerimetry, or cerimetric titration, is a quantitative analytical method that utilizes a standardized solution of a cerium(IV) salt, typically ceric sulfate or ceric ammonium sulfate, to determine the concentration of a reducing analyte. The principle of this redox titration lies in the reduction of the yellow Ce⁴⁺ ion to the colorless Ce³⁺ ion upon reaction with the analyte. The endpoint of the titration can be detected potentiometrically or through the use of a redox indicator, such as ferroin, which exhibits a sharp color change.
The use of cerium(IV) salts for volumetric analysis was first proposed in the mid-19th century, with systematic development and popularization occurring in the early 20th century. Romanian chemist Ion Atanasiu is credited as a key figure in advancing the application of cerimetry.[1][2] Ceric sulfate titrations offered several advantages over the widely used potassium permanganate, including greater stability of the standard solution, the ability to be used in the presence of high concentrations of hydrochloric acid, and the formation of a single, colorless reduction product.[3][4][5]
Core Principles of Ceric Sulfate Titrations
The fundamental reaction in cerimetry involves the oxidation of the analyte (reductant) by ceric ions (oxidant). The half-reaction for cerium(IV) is:
Ce⁴⁺ + e⁻ → Ce³⁺
The high standard reduction potential of the Ce⁴⁺/Ce³⁺ couple (approximately +1.44 V in 1 M sulfuric acid) allows for the quantitative oxidation of a wide range of inorganic and organic substances.[1] The titration is typically carried out in a strongly acidic medium, usually sulfuric acid, to prevent the hydrolysis and precipitation of ceric hydroxide.[2][6]
The endpoint can be determined by several methods:
-
Self-indication: In titrations with highly concentrated ceric sulfate solutions, the appearance of the yellow color of excess Ce⁴⁺ can serve as the endpoint. However, for more dilute solutions, an indicator is necessary.[4][5]
-
Redox Indicators: These are substances that change color upon being oxidized or reduced. Ferroin, a complex of iron(II) and 1,10-phenanthroline, is a common indicator in cerimetry. It exhibits a distinct color change from red (reduced form) to pale blue (oxidized form).[1][4][6]
-
Potentiometric Titration: This method involves monitoring the potential of the solution as the titrant is added. A sharp change in potential indicates the equivalence point. This was a crucial technique in the early development of cerimetric methods.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for various historical applications of ceric sulfate titrations.
Table 1: Standardization of Ceric Sulfate Solutions
| Primary Standard | Titrant Concentration (approx.) | Medium | Indicator/Endpoint Detection | Temperature | Stoichiometric Relationship |
| Arsenic Trioxide (As₂O₃) | 0.1 N | Sulfuric Acid with Osmium Tetroxide catalyst | Ferroin | Room Temperature | 2Ce⁴⁺ + H₃AsO₃ + H₂O → 2Ce³⁺ + H₃AsO₄ + 2H⁺ |
| Sodium Oxalate (Na₂C₂O₄) | 0.1 N | Sulfuric Acid / Hydrochloric Acid | Potentiometric or Ferroin | 70-75 °C | 2Ce⁴⁺ + C₂O₄²⁻ → 2Ce³⁺ + 2CO₂ |
Table 2: Determination of Various Analytes
| Analyte | Titrant Concentration (approx.) | Medium | Indicator/Endpoint Detection | Temperature | Stoichiometric Relationship |
| Iron(II) | 0.1 N | Sulfuric Acid | Ferroin or Potentiometric | Room Temperature | Ce⁴⁺ + Fe²⁺ → Ce³⁺ + Fe³⁺ |
| Hydrogen Peroxide (H₂O₂) | 0.1 N | Sulfuric Acid | Ferroin | < 10 °C | 2Ce⁴⁺ + H₂O₂ → 2Ce³⁺ + O₂ + 2H⁺ |
| Hydroquinone | 0.1 N | Sulfuric Acid | Diphenylamine or Methyl Red | Room Temperature | 2Ce⁴⁺ + C₆H₄(OH)₂ → 2Ce³⁺ + C₆H₄O₂ + 2H⁺ |
Experimental Protocols
This section provides detailed methodologies for key historical cerimetric titrations.
Preparation and Standardization of 0.1 N Ceric Sulfate Solution
Preparation:
-
Weigh approximately 33.22 g of ceric sulfate (Ce(SO₄)₂) into a 1-liter volumetric flask.[7]
-
Add a small amount of distilled water and swirl to begin dissolving the salt.
-
Slowly and carefully add 28 mL of concentrated sulfuric acid.
-
Gently heat the mixture to aid dissolution.
-
Allow the solution to cool to room temperature.
-
Dilute to the 1-liter mark with distilled water and mix thoroughly.[7]
Standardization with Sodium Oxalate:
-
Accurately weigh approximately 0.2 g of primary standard sodium oxalate (previously dried at 105 °C for 2 hours) and dissolve it in 75 mL of distilled water in a conical flask.[7]
-
With stirring, add 2 mL of sulfuric acid that has been premixed with 5 mL of water.
-
Add 10 mL of hydrochloric acid and heat the solution to 70-75 °C.[7]
-
Titrate the hot solution with the prepared 0.1 N ceric sulfate solution until a permanent slight yellow color persists.[7]
-
Calculation: Each 6.700 mg of sodium oxalate is equivalent to 1 mL of 0.1 N ceric sulfate.[7]
Determination of Iron in Ferrous Sulfate Tablets
-
Weigh and finely crush five ferrous sulfate tablets to determine the average tablet weight.
-
Accurately weigh approximately 0.4000 g of the powdered tablets and transfer it quantitatively to a conical flask using 15 cm³ of 5M sulfuric acid.[8]
-
Add two drops of ferroin indicator, swirl the flask, and allow it to stand for five minutes.[8]
-
Titrate the sample with a standardized 0.1 M cerium sulfate solution. The endpoint is indicated by a color change from red to a milky yellow or pale blue.[8]
-
Allow the flask to stand for five minutes after the endpoint is reached. If the red color returns, continue the titration until the pale blue color is stable.[8]
-
Record the total volume of titrant used.
-
Calculation: Each 1 cm³ of 0.1 M ceric sulfate is equivalent to 0.01519 g of FeSO₄.[8]
Determination of Hydrogen Peroxide
-
Measure 150 mL of a 1:19 (v/v) sulfuric acid solution into a 500 mL conical flask.
-
Add sufficient crushed ice to the flask to maintain a temperature below 10 °C throughout the titration.[9]
-
Add 2-3 drops of ferroin indicator to the cold acid solution.[1][9]
-
Accurately weigh a suitable amount of the hydrogen peroxide sample (e.g., approximately 0.4 g for a 5-20% H₂O₂ solution) into a weighing bottle.[9]
-
Add the weighing bottle with the sample to the cold, acidified indicator solution and swirl to mix.[9]
-
Titrate rapidly with a standardized 0.1 N ceric sulfate solution until the color changes from red to a stable pale blue.[1][9]
-
Record the volume of titrant used.
-
Calculation: The percentage of hydrogen peroxide can be calculated using the following formula: % H₂O₂ = (Volume of Ce(SO₄)₂ in mL × Normality of Ce(SO₄)₂ × 1.701) / Weight of sample in g
Visualizing Cerimetric Titration Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of cerimetric titration procedures.
Caption: General workflow for a quantitative analysis using cerimetric titration.
Caption: The fundamental redox principle of cerimetric titration.
Conclusion
The historical development and application of ceric sulfate as a titrant marked a significant advancement in the field of analytical chemistry. Its stability, strong oxidizing power, and versatility allowed for the accurate determination of a wide array of substances, contributing to progress in research, quality control, and drug development. The principles and protocols established during this era laid the groundwork for modern analytical techniques and continue to be of educational and practical importance.
References
- 1. h2o2.mojoactive.dev [h2o2.mojoactive.dev]
- 2. Cerimetry - Wikipedia [en.wikipedia.org]
- 3. info.gfschemicals.com [info.gfschemicals.com]
- 4. brainkart.com [brainkart.com]
- 5. 182.160.97.198:8080 [182.160.97.198:8080]
- 6. news-medical.net [news-medical.net]
- 7. pharmaupdater.com [pharmaupdater.com]
- 8. edu.rsc.org [edu.rsc.org]
- 9. solvay.com [solvay.com]
An In-depth Technical Guide to the Safe Handling of Cerium(IV) Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for cerium(IV) sulfate, a powerful oxidizing agent utilized in various chemical and analytical applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
This compound, with the chemical formula Ce(SO₄)₂, is a strong oxidizing agent, particularly in acidic conditions.[1][2] It typically exists as a yellow to yellow-orange solid in its anhydrous or hydrated forms.[1][2] It is moderately soluble in water and dilute acids; however, its neutral solutions can slowly decompose to form cerium(IV) oxide (CeO₂).[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | Ce(SO₄)₂ (anhydrous) |
| Molar Mass | 332.24 g/mol (anhydrous), 404.30 g/mol (tetrahydrate)[1] |
| Appearance | Yellow solid (anhydrous), Yellow-orange crystals (tetrahydrate)[1] |
| Melting Point | 350 °C (decomposes)[1][2] |
| Solubility in Water | Soluble in small amounts, hydrolyzes in large amounts. 9.84 g/100 mL (20 °C)[1] |
| Other Solubilities | Soluble in dilute sulfuric acid.[1] Insoluble in glacial acetic acid and pure ethanol.[1] |
Hazard Identification and Toxicological Data
This compound is classified as a hazardous substance. It is a strong oxidizer and can cause or intensify fire if it comes into contact with combustible materials.[3][4] It is also corrosive and can cause severe skin burns and eye damage.[5] Inhalation of dust may cause respiratory irritation.
Table 2: Toxicological Data for this compound and Related Compounds
| Test | Species | Route | Value | Reference |
| LD50 (this compound solution) | Rat | Oral | 2140 mg/kg | [6] |
| EC50 (Cerium) | Daphnia magna (48h) | Aquatic | 10.7 µM | [7] |
| LC50 (Cerium) | Zebrafish (Brachydanio rerio) (96h) | Aquatic | 0.21 - 0.29 mg a.i./L | [8] |
Table 3: Occupational Exposure Limits for Cerium Compounds
| Organization | Limit Type | Value | Notes |
| ACGIH | TLV-TWA | No specific limit for cerium sulfate; General guidance for some cerium compounds exists.[9][10] | For Cerium Oxide: TLV (TWA): 10 mg/m³ (total dust), 3 mg/m³ (respirable particles)[11] |
| OSHA | PEL | No specific limit established for cerium or its compounds.[9][12] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile or neoprene) are required. Ensure gloves are inspected for integrity before use.
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter should be used. Work should ideally be conducted in a well-ventilated area or under a chemical fume hood.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust.[3] Handle in a well-ventilated area, preferably a chemical fume hood.[3] Keep away from combustible materials, reducing agents, and heat.[3][4]
-
Storage: Store in a cool, dry, and well-ventilated area.[13] Keep containers tightly closed to prevent moisture absorption, as the compound is hygroscopic.[14] Store away from incompatible materials such as organic compounds, reducing agents, and finely powdered metals.
Spill and Disposal Procedures
Spill Neutralization and Cleanup Protocol
In the event of a this compound spill, follow this procedure:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, a lab coat, and safety goggles.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[4][13] Do not use combustible materials like paper towels or sawdust. [4]
-
Neutralization (for solutions): For acidic solutions of this compound, cautiously neutralize the spill with a weak base such as sodium bicarbonate or soda ash. Be prepared for potential foaming or heat generation.
-
Collection: Carefully collect the absorbed or neutralized material into a suitable, labeled container for hazardous waste.
-
Decontamination: Decontaminate the spill area with soap and water.
-
Waste Disposal: Dispose of the collected waste according to institutional and local regulations for hazardous materials.
Waste Disposal Protocol
-
Characterize Waste: All waste containing this compound must be treated as hazardous waste.
-
Segregate Waste: Do not mix this compound waste with other waste streams, especially those containing organic or reactive materials.
-
Containerize: Place the waste in a clearly labeled, sealed, and appropriate container for hazardous chemical waste.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[15]
First Aid Measures
-
In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[13]
-
In case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Experimental Protocols
Protocol for Redox Titration of Iron(II) with this compound
This protocol outlines the use of this compound as a titrant for the determination of iron(II).
Materials:
-
Standardized 0.1 M this compound solution
-
Iron(II) solution of unknown concentration
-
1 M Sulfuric acid
-
Ferroin indicator
-
Burette, pipette, conical flask, magnetic stirrer
Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the iron(II) solution into a conical flask.
-
Add approximately 20 mL of 1 M sulfuric acid to the flask.
-
Add 2-3 drops of ferroin indicator to the solution. The solution will turn a reddish-orange color.
-
Fill the burette with the standardized 0.1 M this compound solution and record the initial volume.
-
Titrate the iron(II) solution with the this compound solution while continuously stirring.
-
The endpoint is reached when the color of the solution changes sharply from reddish-orange to a pale blue or colorless.
-
Record the final volume of the this compound solution used.
-
Repeat the titration at least two more times to ensure consistent results.
-
Calculate the concentration of the iron(II) solution using the stoichiometry of the reaction: Ce⁴⁺ + Fe²⁺ → Ce³⁺ + Fe³⁺.
Visualizations
Caption: Workflow for responding to a this compound spill.
Caption: Hierarchy of controls for safe handling of hazardous chemicals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cerium(IV)_sulfate [chemeurope.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. itwreagents.com [itwreagents.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Toxicity of cerium and thorium on Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Registration Dossier - ECHA [echa.europa.eu]
- 9. ameslab.gov [ameslab.gov]
- 10. TLV Chemical Substances Introduction - ACGIH [acgih.org]
- 11. Registration Dossier - ECHA [echa.europa.eu]
- 12. Cerium Oxide - ESPI Metals [espimetals.com]
- 13. lobachemie.com [lobachemie.com]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Thermodynamic Properties of Aqueous Ceric Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of aqueous ceric sulfate (Ce(SO₄)₂). Ceric sulfate is a strong oxidizing agent with significant applications in analytical chemistry, organic synthesis, and various industrial processes. A thorough understanding of its thermodynamic behavior in aqueous solutions is crucial for optimizing reaction conditions, predicting reaction spontaneity and equilibrium, and developing robust applications. This document compiles available quantitative data, details relevant experimental protocols, and presents key relationships in a clear and accessible format.
Core Thermodynamic Data
The thermodynamic properties of a substance dictate its behavior in chemical reactions. For aqueous ceric sulfate, the key species to consider are the hydrated cerium(IV) ion, Ce⁴⁺(aq), and the solid forms of ceric sulfate.
Thermodynamic Properties of Aqueous Cerium Ions
The following table summarizes the standard thermodynamic properties for the aqueous cerium(III) and cerium(IV) ions at 25°C (298.15 K) and 1 bar. These values are fundamental to understanding the redox chemistry of ceric sulfate.
| Ion | Standard Enthalpy of Formation (ΔH°f) (kJ/mol) | Standard Gibbs Free Energy of Formation (ΔG°f) (kJ/mol) | Standard Molar Entropy (S°) (J/mol·K) |
| Ce³⁺(aq) | -696.2 | -672.0 | -205 |
| Ce⁴⁺(aq) | -537.2 | -503.8 | -301 |
Note: These values are for the hydrated ions in aqueous solution and are essential for calculating the thermodynamics of reactions involving the Ce⁴⁺/Ce³⁺ redox couple.
Physical and Chemical Properties of Ceric Sulfate
Ceric sulfate is commercially available in both anhydrous and hydrated forms. The tetrahydrate, Ce(SO₄)₂·4H₂O, is a common variant.
| Property | Anhydrous Ceric Sulfate (Ce(SO₄)₂) | Ceric Sulfate Tetrahydrate (Ce(SO₄)₂·4H₂O) |
| Molar Mass | 332.24 g/mol [1] | 404.30 g/mol [2] |
| Appearance | Yellow solid[2] | Yellow-orange crystals[2] |
| Density | - | 3.91 g/cm³[2] |
| Melting Point | 350 °C (decomposes)[2] | - |
| Thermal Decomposition | Decomposes at 350 °C[2] | Loses water at 180-200 °C[2] |
Solubility of Ceric Sulfate
The solubility of ceric sulfate is a critical parameter for its application in solution-based reactions. It is moderately soluble in water and its solubility is highly dependent on temperature and the presence of sulfuric acid.
Solubility in Water
The dissolution of ceric sulfate in water is an exothermic process. Consequently, its solubility decreases as the temperature increases. This is an important consideration for preparing saturated solutions and for predicting precipitation.
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 21.4[2] |
| 20 | 9.84[2] |
| 60 | 3.87[2] |
Neutral aqueous solutions of ceric sulfate are prone to slow decomposition, which results in the precipitation of the light yellow oxide, CeO₂.[2] To enhance stability and solubility, ceric sulfate solutions are typically prepared in dilute sulfuric acid.
Solubility in Sulfuric Acid
The solubility of ceric sulfate is also influenced by the concentration of sulfuric acid. An increase in the concentration of sulfuric acid leads to a decrease in the solubility of ceric sulfate.[3] This phenomenon can be attributed to the common ion effect, where the increased concentration of sulfate ions (SO₄²⁻) from the sulfuric acid shifts the dissolution equilibrium towards the solid, undissolved ceric sulfate.
Experimental Protocols for Determining Thermodynamic Properties
The determination of the thermodynamic properties of aqueous ceric sulfate involves several key experimental techniques.
Calorimetry: Enthalpy of Solution and Hydration
Calorimetry is the primary method for experimentally determining the enthalpy changes associated with the dissolution of ceric sulfate. A constant-pressure calorimeter, such as a coffee-cup calorimeter, is suitable for this purpose.
Objective: To determine the molar enthalpy of solution (ΔH_soln) of anhydrous and hydrated ceric sulfate.
Materials:
-
Anhydrous ceric sulfate (Ce(SO₄)₂)
-
Hydrated ceric sulfate (e.g., Ce(SO₄)₂·4H₂O)
-
Distilled water
-
Constant-pressure calorimeter (e.g., two nested polystyrene cups with a lid)
-
Magnetic stirrer and stir bar
-
Digital thermometer (accurate to ±0.1 °C)
-
Volumetric flask and graduated cylinder
-
Balance (accurate to ±0.01 g)
Procedure:
-
Calorimeter Setup: Assemble the calorimeter by placing one polystyrene cup inside another for insulation and placing it in a beaker for stability.
-
Water Measurement: Accurately measure a known volume of distilled water (e.g., 100.0 mL) and transfer it to the calorimeter.
-
Initial Temperature: Place the lid on the calorimeter, insert the thermometer and magnetic stirrer, and begin stirring. Record the temperature at regular intervals (e.g., every 30 seconds) until a stable initial temperature (T_initial) is established.
-
Sample Preparation: Accurately weigh a known mass of anhydrous ceric sulfate.
-
Dissolution: Quickly add the weighed ceric sulfate to the water in the calorimeter, replace the lid, and continue stirring.
-
Temperature Monitoring: Record the temperature at regular intervals as the salt dissolves until a stable final temperature (T_final) is reached. For an exothermic reaction, this will be the maximum temperature achieved.
-
Repeat for Hydrated Salt: Repeat steps 2-6 using a known mass of hydrated ceric sulfate.
Calculations:
-
Heat absorbed by the solution (q_soln):
-
q_soln = m_soln * c_soln * ΔT
-
Where:
-
m_soln is the total mass of the solution (mass of water + mass of salt).
-
c_soln is the specific heat capacity of the solution (can be approximated as the specific heat capacity of water, 4.184 J/g·°C, for dilute solutions).
-
ΔT = T_final - T_initial.
-
-
-
Heat of reaction (q_rxn):
-
q_rxn = -q_soln
-
-
Molar enthalpy of solution (ΔH_soln):
-
ΔH_soln = q_rxn / n_salt
-
Where n_salt is the number of moles of the dissolved salt.
-
-
Enthalpy of Hydration (ΔH_hyd): The enthalpy of hydration for the anhydrous salt can be calculated using Hess's Law if the enthalpy of solution for both the anhydrous and a hydrated form are determined.
Workflow for Calorimetric Determination of Enthalpy of Solution
References
The Pivotal Role of the Cerium Catalyst in the Belousov-Zhabotinsky Reaction: A Technical Guide
The Belousov-Zhabotinsky (BZ) reaction stands as a cornerstone in the study of non-equilibrium thermodynamics, offering a classic and visually striking example of a chemical oscillator.[1] This complex reaction involves the oxidation of an organic substrate, typically malonic acid, by a bromate salt in a strong acid medium, with its oscillating nature being critically dependent on the presence of a metal ion catalyst.[2][3][4] Among the various catalysts used, the cerium ion couple (Ce³⁺/Ce⁴⁺) is one of the most common and well-studied. This technical guide provides an in-depth examination of the core function of the cerium catalyst, detailing the reaction mechanism, relevant quantitative data, and standard experimental protocols for researchers, scientists, and professionals in drug development.
Core Mechanism: The Cerium Redox Cycle
The defining characteristic of the BZ reaction is the periodic change in the concentration of intermediate species, which is visibly manifested by a color change in the solution.[5] The cerium catalyst is central to this oscillation, as it cycles between its reduced Ce³⁺ (colorless) and oxidized Ce⁴⁺ (yellow) states.[2][6] This redox cycle drives the overall reaction through a complex network of steps, which can be broadly understood through the Field-Körös-Noyes (FKN) mechanism.[6] The mechanism is intricate, with some models containing up to 80 elementary steps, but it can be simplified into three key processes.[5]
Process A: Inhibition by Bromide
Initially, a high concentration of bromide ions (Br⁻) inhibits the primary autocatalytic process. Bromide ions react with bromate (BrO₃⁻) and bromous acid (HBrO₂) to produce hypobromous acid (HOBr) and elemental bromine (Br₂).[5][7] During this phase, the cerium catalyst remains predominantly in its reduced Ce³⁺ state.
Process B: The Autocatalytic Oxidation of Ce³⁺
As bromide ions are consumed in Process A, their concentration eventually drops below a critical threshold.[7] This drop triggers the autocatalytic process. Bromous acid (HBrO₂) reacts with bromate (BrO₃⁻) to produce bromine dioxide radicals (BrO₂•).[8] These radicals then oxidize the cerium catalyst from Ce³⁺ to Ce⁴⁺, regenerating HBrO₂ in the process.[8]
This sequence creates a positive feedback loop where the production of HBrO₂ accelerates, leading to a rapid increase in the concentration of the oxidized catalyst, Ce⁴⁺.[9] This is the key step where the cerium catalyst plays its active role in driving the oscillation forward.
Process C: Reduction of Ce⁴⁺ and Bromide Regeneration
The accumulation of Ce⁴⁺ marks the turning point of the cycle. The oxidized catalyst now reacts with the organic substrate (malonic acid) and its brominated derivatives (like bromomalonic acid).[7][10] This reaction reduces Ce⁴⁺ back to Ce³⁺ and, crucially, produces bromide ions.[7][10]
-
2Ce⁴⁺ + CH₂(COOH)₂ + BrCH(COOH)₂ → fBr⁻ + other products[5]
The 'f' in the equation is a stoichiometric factor.[10] The newly generated bromide ions raise the Br⁻ concentration above the inhibitory threshold, halting the autocatalytic Process B and returning the system to the conditions of Process A.[7] The entire cycle then repeats, leading to the sustained oscillations.
Quantitative Data
The kinetics and oscillatory behavior of the cerium-catalyzed BZ reaction are highly dependent on the initial concentrations of the reactants. The following tables summarize key quantitative data from various studies.
Table 1: Typical Initial Reactant Concentrations
| Reagent | Concentration Range | Source |
| Malonic Acid (CH₂(COOH)₂) | 0.1 M - 0.55 M | [11][12][13] |
| Sodium/Potassium Bromate (NaBrO₃/KBrO₃) | 0.03 M - 0.23 M | [11][12][13] |
| Cerium(IV) Ammonium Nitrate or Cerium Sulfate | 0.0013 M - 0.019 M | [8][11] |
| Sulfuric Acid (H₂SO₄) | 1.0 M - 2.7 M | [8][11] |
| Potassium Bromide (KBr) | ~0.059 M | [8] |
Note: Higher concentrations of the cerium catalyst have been shown to accelerate the oscillatory cycles.[14]
Table 2: Selected Rate Constants from the FKN Mechanism
| Reaction | Rate Constant (k) | Source |
| BrO₃⁻ + HBrO₂ + H⁺ → 2BrO₂• + H₂O | 10 M⁻²s⁻¹ | [5] |
| BrO₂• + Ce³⁺ + H⁺ → HBrO₂ + Ce⁴⁺ | 6 x 10⁵ M⁻²s⁻¹ | [5] |
| 2HBrO₂ → BrO₃⁻ + HOBr + H⁺ | 2 x 10³ M⁻¹s⁻¹ | [5] |
| HBrO₂ + Br⁻ + H⁺ → 2HOBr | 10⁶ M⁻²s⁻¹ | [5] |
Experimental Protocols
A variety of recipes exist for demonstrating the cerium-catalyzed BZ reaction. The following is a common protocol adapted from multiple sources for a laboratory setting.[12][15][16]
Required Solutions:
-
Solution A: Dissolve potassium bromate (KBrO₃) in aqueous sulfuric acid (e.g., 0.23 M KBrO₃ in 2.7 M H₂SO₄).[8]
-
Solution B: Dissolve malonic acid (CH₂(COOH)₂) and potassium bromide (KBr) in distilled water (e.g., 0.31 M malonic acid and 0.059 M KBr).[8]
-
Solution C: Dissolve a cerium(IV) salt, such as ceric ammonium nitrate (Ce(NH₄)₂(NO₃)₆), in aqueous sulfuric acid (e.g., 0.019 M cerium salt in 2.7 M H₂SO₄).[8]
-
(Optional) Indicator Solution: A redox indicator like ferroin (0.025 M) can be added to enhance the visibility of the color changes, producing oscillations between red (reduced) and blue (oxidized).[12]
Procedure:
-
Mixing: In a beaker or flask on a magnetic stir plate, combine equal volumes of Solution A and Solution B. The solution will likely turn amber due to the formation of bromine (Br₂).[16]
-
Initiation: Wait for the amber color to fade as the bromine reacts with malonic acid. Once the solution is clear or pale yellow, add a smaller volume of Solution C (the cerium catalyst).[16]
-
Observation: If using an indicator, add it at this stage. The solution will begin to oscillate. In a cerium-only system, the color will cycle between colorless (high Ce³⁺) and yellow (high Ce⁴⁺).[2] With ferroin, the colors will be more dramatic. The oscillations can last for up to an hour, with the period between oscillations typically lengthening over time.[12][15]
Monitoring the Reaction:
-
Visual Observation: The simplest method is to observe the color changes.
-
Spectrophotometry: The concentration of Ce⁴⁺ can be monitored by measuring the absorbance of the solution at its absorption maximum, around 320-420 nm.[11][14][17]
-
Potentiometry: A platinum electrode can be used to monitor the changes in the redox potential of the solution, which correlates with the ratio of [Ce⁴⁺]/[Ce³⁺].[3]
Conclusion
The cerium catalyst is indispensable to the oscillatory dynamics of the Belousov-Zhabotinsky reaction. Its ability to cycle between the Ce³⁺ and Ce⁴⁺ oxidation states provides the essential switching mechanism that governs the reaction's periodic behavior. By being oxidized in an autocatalytic feedback loop and subsequently reduced by the organic substrate, the cerium ion couple drives the system away from thermodynamic equilibrium, creating the sustained oscillations that make the BZ reaction a powerful model for studying complex nonlinear systems. A thorough understanding of this catalytic role is fundamental for researchers leveraging these dynamics in fields ranging from materials science to theoretical biology.
References
- 1. Belousov–Zhabotinsky reaction - Wikipedia [en.wikipedia.org]
- 2. BZ-Phenomenology [classes.engineering.wustl.edu]
- 3. Complex oscillations in the Belousov–Zhabotinsky batch reaction with methylmalonic acid and manganese(ii) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complex oscillations in the Belousov–Zhabotinsky batch reaction with methylmalonic acid and manganese(ii) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. scholar.rose-hulman.edu [scholar.rose-hulman.edu]
- 6. Mechanism for the color transition of the Belousov-Zhabotinsky reaction catalyzed by cerium ions and ferroin [aimsciences.org]
- 7. The Belousov-Zhabotinskii reaction [hydrochemistry.eu]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. fiveable.me [fiveable.me]
- 10. Belousov-Zhabotinsky reaction - Scholarpedia [scholarpedia.org]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Concentration-Dependent Evolution of the Belousov–Zhabotinsky Reaction as Determined by X‑ray Absorption and UV–Vis Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 16. Demo 13: Belousov-Zhabotinskii Reaction (classic) [www-chem.ucsd.edu]
- 17. researchgate.net [researchgate.net]
Differences between anhydrous and hydrated cerium(IV) sulfate
An In-depth Technical Guide to the Differences Between Anhydrous and Hydrated Cerium(IV) Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as ceric sulfate, is a versatile inorganic compound widely utilized in scientific research and industrial applications. It exists primarily in two forms: the anhydrous salt, Ce(SO₄)₂, and various hydrated forms, Ce(SO₄)₂·xH₂O (where x is typically 4, 8, or 12).[1][2][3] Both forms are potent oxidizing agents due to the high reduction potential of the Ce(IV)/Ce(III) couple, which is approximately +1.4 to +1.6 V depending on the conditions.[4] This property makes them invaluable in analytical chemistry for redox titrations (cerimetry) and as catalysts in organic synthesis. For professionals in drug development, this compound serves as a critical reagent in the spectrophotometric analysis and determination of various pharmaceutical compounds.[5][6]
Understanding the distinct characteristics of the anhydrous and hydrated forms is crucial for their proper selection, handling, and application in experimental protocols. This guide provides a detailed comparison of their properties, synthesis, reactivity, and applications, with a focus on technical data and methodologies relevant to a research and development setting.
Physical and Chemical Properties
The presence of water of crystallization significantly influences the physical and chemical properties of this compound. The anhydrous form is notably hygroscopic and will readily absorb atmospheric moisture to form a hydrate.[4][7] Key differences are summarized in the table below.
| Property | Anhydrous this compound | Hydrated this compound (Tetrahydrate) |
| Chemical Formula | Ce(SO₄)₂ | Ce(SO₄)₂·4H₂O |
| Molar Mass | 332.24 g/mol [1] | 404.30 g/mol [1] |
| Appearance | Bright lemon-yellow to yellow solid/powder.[1][4] | Yellow to yellow-orange crystalline solid.[1][3] |
| Density | 3.01 g/cm³ at 25 °C[8] | 3.91 g/cm³[1][3] |
| Melting Point | Decomposes at 350 °C[2][9] | Loses water of hydration at 180-200 °C, decomposes at 350 °C.[1] |
| Hygroscopicity | Highly hygroscopic; moisture sensitive.[4][7] | Stable crystalline hydrate. |
| Solubility in Water | Soluble, but hydrolyzes in large amounts of water.[1][7] | Moderately soluble; solubility decreases with increasing temperature.[1][9] |
| 21.4 g/100 mL (0 °C)[1][3] | ||
| 9.84 g/100 mL (20 °C)[1][3] | ||
| 3.87 g/100 mL (60 °C)[1][3] | ||
| Solubility in Other Solvents | Soluble in dilute sulfuric acid.[1][7] Insoluble in glacial acetic acid and 96% ethanol.[1] | Soluble in dilute sulfuric acid.[3] |
Experimental Protocols: Synthesis
The synthesis of this compound requires careful control of reaction conditions, particularly the concentration of sulfuric acid and temperature, to obtain the desired form (anhydrous vs. hydrated).
Synthesis of Anhydrous this compound
This protocol is adapted from a method involving the direct conversion of cerium(IV) oxide in a highly acidic environment to prevent hydration.[4]
Methodology:
-
Reaction Setup: In a 100 mL conical flask equipped with a magnetic stirrer and a reflux condenser, place 4 g of finely calcined cerium(IV) oxide (CeO₂) and 12 mL of 96% sulfuric acid (a 300% excess).
-
Heating and Reaction: Heat the mixture to near boiling point while stirring vigorously. The mixture will transition in color from pale yellow to sulfur yellow, then orange, and finally to a dense, brick-red paste. This process typically takes less than 30 minutes.
-
Precipitation and Washing: Allow the mixture to cool. Decant the excess sulfuric acid. The solid product is a dense lemon-yellow precipitate. Filter the solid using a Büchner funnel under vacuum.
-
Washing: Wash the filter cake thoroughly with several portions of 96% ethanol or glacial acetic acid to remove any residual sulfuric acid.[4]
-
Drying: Quickly transfer the washed product to a vacuum desiccator containing a suitable desiccant (e.g., NaOH pellets if acetic acid was used for washing) to dry under vacuum. The speed of this step is critical to prevent the absorption of atmospheric moisture.[4]
Synthesis of Hydrated this compound (e.g., Tetrahydrate)
The synthesis of the hydrated form is more straightforward and involves the crystallization of the salt from an aqueous sulfuric acid solution.[10]
Methodology:
-
Dissolution: Dissolve cerium(IV) oxide (CeO₂) or cerium(IV) hydroxide (Ce(OH)₄) in a sufficient amount of concentrated sulfuric acid. Gentle heating may be required to facilitate dissolution.
-
Crystallization: Cool the resulting solution slowly to allow for the crystallization of this compound hydrate. Alternatively, the excess solvent can be carefully evaporated to promote crystallization.
-
Isolation: Collect the yellow-orange crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold distilled water to remove residual acid.
-
Drying: Air-dry the crystals or dry them in a low-temperature oven (below 180°C) to avoid dehydration.
Reactivity and Stability
The key difference in reactivity stems from the water of hydration.
-
Anhydrous Form: Its high affinity for water makes it a powerful desiccant, but also means it must be handled under inert or dry conditions to maintain its anhydrous state.[7] Its reactivity as an oxidizing agent can be more vigorous in non-aqueous media compared to its hydrated counterpart.
-
Hydrated Form: The water of crystallization contributes to the stability of the crystal lattice. The hydrates are generally easier to handle in a standard laboratory environment. Thermal decomposition of the hydrated salts occurs in stages, with the loss of water molecules preceding the decomposition of the sulfate itself.[1] The tetrahydrate, for instance, begins to lose its water of hydration between 180-200 °C.[1] The complete decomposition to cerium oxide occurs at higher temperatures, often proceeding through an oxysulfate intermediate.[11]
Applications in Research and Drug Development
Both forms of this compound are strong oxidizing agents, but their use may be tailored based on the reaction medium and handling requirements.
Analytical Chemistry: Redox Titrations
Cerimetry is a key technique in quantitative analysis. A standardized solution of this compound is used to titrate a reducing analyte. The endpoint is detected by the sharp change in potential or by a color change, either from the yellow Ce(IV) ion to the colorless Ce(III) ion or, more commonly, with a redox indicator like ferroin.[1][4] Hydrated this compound is typically used to prepare the standard aqueous solutions for these titrations.
Application in Drug Analysis: This method is applied for the quantitative determination of drugs that can be oxidized. For example, it is used in the assay of ethionamide, where an excess of Ce(IV) is added to the drug sample in a sulfuric acid medium. The unreacted Ce(IV) is then back-titrated with a standard solution of iron(II).[6]
Organic Synthesis
This compound serves as an efficient catalyst and oxidizing agent in various organic transformations.[10][12] It can be used for:
-
Oxidation of Alcohols: Selectively oxidizing secondary alcohols to the corresponding ketones.[13]
-
C-C Bond Formation: Catalyzing condensation reactions, such as the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes.
-
Generation of Radicals: Promoting the formation of radicals from dialkyl malonates for substitution reactions.[3]
The choice between anhydrous and hydrated forms often depends on the solvent system. The anhydrous form may be preferred for reactions in non-aqueous, aprotic solvents where the presence of water would be detrimental.
Other Applications
-
Materials Science: Hydrated forms are used as polishing materials for optical glass.[14][15] Both forms are used to prepare cerium oxide (CeO₂) nanoparticles.[7]
-
Corrosion Resistance: It can be added to aluminum alloys to improve the corrosion resistance of the surface oxide film.[10][14]
Conclusion
The primary differences between anhydrous and hydrated this compound lie in their physical properties, stability, and handling requirements, all stemming from the presence or absence of water of crystallization. Anhydrous this compound is a highly hygroscopic, potent oxidizing agent suitable for moisture-sensitive applications. The hydrated forms are more stable, easier to handle, and are the standard choice for preparing aqueous solutions for analytical titrations, including those crucial for pharmaceutical quality control. A thorough understanding of these differences allows researchers and drug development professionals to select the appropriate reagent and optimize experimental conditions for reliable and reproducible results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 3. wholesale this compound hydrate Crystalline - FUNCMATER [funcmater.com]
- 4. Sciencemadness Discussion Board - Preparation of Cerium (IV) sulfate anh. from CeO2 (OTC Chem) - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Cerium IV sulphate: Significance and symbolism [wisdomlib.org]
- 6. Application of Cerium (IV) as an Oxidimetric Agent for the Determination of Ethionamide in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, anhydrous, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 8. CERIC SULFATE | 13590-82-4 [chemicalbook.com]
- 9. Cerium(IV)_sulfate [chemeurope.com]
- 10. Buy this compound hydrate, complex with sulfuric acid | 17106-39-7 [smolecule.com]
- 11. Search results [inis.iaea.org]
- 12. researchgate.net [researchgate.net]
- 13. Cerium (IV) sulfate - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 14. This compound Hydrate, Complex with Sulfuric Acid (CAS No. 17106-39-7) Supplier | Stanford Materials Corporation [stanfordmaterials.com]
- 15. This compound Hydrate, Complex with Sulfuric Acid (CAS No. 17106-39-7) | UK Supplier [samaterials.co.uk]
Methodological & Application
Application Notes & Protocol: Cerium(IV) Sulfate Titration of Iron(II)
Audience: Researchers, scientists, and drug development professionals.
Principle
The determination of iron(II) concentration via cerium(IV) sulfate titration is a highly reliable oxidimetric method.[1] This analysis is a redox titration where iron(II) ions are oxidized to iron(III) ions by cerium(IV) ions in an acidic medium. The reaction proceeds in a 1:1 stoichiometric ratio, making the calculation straightforward.[2] Cerium(IV) is a strong oxidizing agent, and its solutions are stable over a wide range of acid concentrations.[1]
The balanced net ionic equation for the reaction is: Ce⁴⁺ + Fe²⁺ → Ce³⁺ + Fe³⁺
The endpoint of the titration can be detected visually using a redox indicator, such as ferroin, or instrumentally through potentiometry. The ferroin indicator, a complex of 1,10-phenanthroline and iron(II), provides a sharp color change from red (reduced form) to a pale blue (oxidized form) at the equivalence point.[3][4]
Reagents and Materials
-
Analytical balance
-
Burette (50 mL)
-
Pipettes (10 mL, 20 mL, 25 mL)
-
Volumetric flasks (100 mL, 250 mL, 500 mL, 1000 mL)
-
Conical flasks (250 mL)
-
Beakers
-
Magnetic stirrer and stir bar
-
Weighing bottle[2]
All chemicals should be of analytical reagent grade.[5]
// Edges Fe2 -> Fe3 [label="Oxidation (loses e⁻)", color="#EA4335", fontcolor="#202124"]; Ce4 -> Ce3 [label="Reduction (gains e⁻)", color="#4285F4", fontcolor="#202124"]; } caption: "Redox reaction between Iron(II) and Cerium(IV)."
Experimental Protocols
The prepared this compound solution should be standardized against a primary standard, such as pure ferrous ammonium sulfate.[5]
-
Preparation of Primary Standard : Accurately weigh approximately 1.0 g of ferrous ammonium sulfate hexahydrate (FAS) into a 250 mL conical flask.
-
Dissolution : Add 25 mL of 1 M sulfuric acid and swirl to dissolve the solid completely. Dilute with 50 mL of distilled water.
-
Indicator Addition : Add 2-3 drops of ferroin indicator to the FAS solution. The solution will turn a reddish color.[6]
-
Titration : Titrate the FAS solution with the prepared 0.1 M this compound solution from the burette. The endpoint is reached when the color changes sharply from red to a persistent pale blue.[4]
-
Replication : Repeat the titration at least two more times to obtain concordant results (titers agreeing within 0.1 mL).[7]
-
Calculation : Calculate the exact molarity of the this compound solution using the weight of FAS and the volume of titrant consumed.
This protocol is suitable for determining the purity of an iron(II) salt or the iron(II) content in a pharmaceutical tablet.[2][8]
-
Sample Preparation : Accurately weigh an appropriate amount of the finely crushed and homogenized sample (e.g., ~0.5 g of an unknown iron(II) salt or a powdered tablet) into a 250 mL conical flask.[2][8]
-
Dissolution & Acidification : Add 20 mL of 1 M sulfuric acid to the flask and swirl to dissolve the sample. If necessary, gently warm the solution to aid dissolution. Dilute with approximately 100 mL of distilled water.
-
Indicator Addition : Add 2-3 drops of ferroin indicator to the sample solution.[6]
-
Titration : Titrate the sample solution with the standardized 0.1 M this compound solution until the endpoint color change from red to pale blue/greenish-blue is observed.[2]
-
Record Volume : Record the volume of the this compound solution used.
-
Replication : Repeat the procedure for at least two other similar samples to ensure precision.
// Workflow connections prep_titrant -> standardize -> setup; prep_analyte -> setup; setup -> add_indicator -> titrate -> record -> calculate -> report; } caption: "General workflow for the titration of Iron(II)."
Data Presentation
Table 1: Reagent Preparation Summary
| Reagent | Molarity (mol/L) | Preparation Details (per 1000 mL) | Reference |
|---|---|---|---|
| This compound | 0.1 | Dissolve ~40.43 g of Ce(SO₄)₂·4H₂O in 500 mL of distilled water containing 28 mL of concentrated H₂SO₄. Dilute to 1000 mL. | [9][10] |
| Sulfuric Acid | 1.0 | Carefully add 55 mL of concentrated (98%) H₂SO₄ to ~500 mL of distilled water, cool, and dilute to 1000 mL. | [2] |
| Ferrous Ammonium Sulfate (FAS) | 0.1 | Dissolve ~39.2 g of Fe(NH₄)₂(SO₄)₂·6H₂O in distilled water containing a few drops of dilute H₂SO₄ and dilute to 1000 mL. | [5] |
| Ferroin Indicator | ~0.025 M | Dissolve 0.695 g of FeSO₄·7H₂O and 1.485 g of 1,10-phenanthroline monohydrate in water and dilute to 100 mL. |[2][5] |
Table 2: Indicator Properties
| Indicator | Reduced Form Color | Oxidized Form Color | Transition Potential (V) | Notes |
|---|---|---|---|---|
| Ferroin | Deep Red | Pale Blue | ~1.12 | Most common and highly recommended indicator for this titration.[3] |
| N-Phenylanthranilic Acid | Colorless | Violet-Red | ~1.08 | An alternative redox indicator. |
Calculations
The concentration of iron(II) in the sample is calculated based on the 1:1 stoichiometry of the reaction between Ce⁴⁺ and Fe²⁺.
-
Moles of Ce⁴⁺ used:
-
Moles Ce⁴⁺ = Molarity of Ce(SO₄)₂ (mol/L) × Volume of Ce(SO₄)₂ used (L)
-
-
Moles of Fe²⁺ in the sample:
-
Since the mole ratio is 1:1, Moles Fe²⁺ = Moles Ce⁴⁺
-
-
Mass of Iron in the sample:
-
Mass of Fe (g) = Moles Fe²⁺ × Molar mass of Fe (55.845 g/mol )
-
-
Percentage Purity or % w/w of Iron:
-
% Purity = (Mass of Fe determined / Initial mass of sample) × 100
-
Example Calculation: If 25.00 mL of a 0.100 M standardized Ce(SO₄)₂ solution was required to titrate a 0.550 g sample:
-
Moles Ce⁴⁺ = 0.100 mol/L × 0.02500 L = 0.00250 mol
-
Moles Fe²⁺ = 0.00250 mol
-
Mass of Fe = 0.00250 mol × 55.845 g/mol = 0.1396 g
-
% w/w Fe = (0.1396 g / 0.550 g) × 100 = 25.38%
References
- 1. info.gfschemicals.com [info.gfschemicals.com]
- 2. kemiaszakmodszertan.ttk.elte.hu [kemiaszakmodszertan.ttk.elte.hu]
- 3. vpscience.org [vpscience.org]
- 4. scribd.com [scribd.com]
- 5. Application of Cerium (IV) as an Oxidimetric Agent for the Determination of Ethionamide in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. h2o2.mojoactive.dev [h2o2.mojoactive.dev]
- 7. mccscience.yolasite.com [mccscience.yolasite.com]
- 8. edu.rsc.org [edu.rsc.org]
- 9. mt.com [mt.com]
- 10. xylemanalytics.com [xylemanalytics.com]
Application Note: Standardization of Cerium(IV) Sulfate Solution Using Sodium Oxalate Primary Standard
Introduction
Cerium(IV) sulfate is a powerful oxidizing agent widely used in quantitative chemical analysis, particularly in redox titrations. To ensure the accuracy of these titrations, the precise concentration of the this compound solution must be determined through a process called standardization. This application note details the standardization of a this compound solution using sodium oxalate, a highly pure and stable primary standard.
The reaction between cerium(IV) ions and oxalate ions is a quantitative redox reaction. In an acidic medium, cerium(IV) is reduced to cerium(III), while oxalate is oxidized to carbon dioxide. The endpoint of the titration can be determined by the persistence of the yellow color of the excess cerium(IV) ions or by using a redox indicator such as ferroin.
Principle of the Reaction
The standardization is based on the oxidation-reduction reaction between this compound and sodium oxalate in a sulfuric acid medium. The balanced chemical equation for this reaction is:
2Ce(SO₄)₂ + Na₂C₂O₄ → Ce₂(SO₄)₃ + Na₂SO₄ + 2CO₂
In this reaction, two moles of this compound react with one mole of sodium oxalate.
Experimental Protocol
1. Preparation of 0.1 N Sodium Oxalate Primary Standard Solution
Sodium oxalate is a primary standard, meaning it is a highly pure compound that can be accurately weighed to prepare a solution of a precise concentration.
-
Procedure:
-
Dry approximately 2 grams of analytical grade sodium oxalate (Na₂C₂O₄) at 105-110°C for 2 hours and cool in a desiccator.
-
Accurately weigh about 1.675 g of the dried sodium oxalate into a clean, dry beaker.
-
Dissolve the sodium oxalate in approximately 150 mL of deionized water.
-
Quantitatively transfer the solution to a 250 mL volumetric flask.
-
Rinse the beaker with small portions of deionized water and add the rinsings to the volumetric flask.
-
Dilute the solution to the mark with deionized water, cap the flask, and invert it several times to ensure homogeneity.
-
2. Preparation of 0.1 N this compound Titrant Solution
This compound is not a primary standard, and its solutions need to be standardized.
-
Procedure:
-
Weigh approximately 33.22 g of this compound into a 1-liter beaker.
-
Carefully and slowly add 28 mL of concentrated sulfuric acid while stirring.
-
Add 500 mL of deionized water in small portions with continuous stirring.
-
Gently heat the mixture until the salt is completely dissolved.
-
Cool the solution to room temperature.
-
Quantitatively transfer the solution to a 1-liter volumetric flask.
-
Dilute to the mark with deionized water, cap the flask, and mix thoroughly.
-
3. Standardization Procedure
This procedure outlines the titration of the prepared sodium oxalate solution with the this compound solution.
-
Procedure:
-
Pipette 25.00 mL of the 0.1 N sodium oxalate primary standard solution into a 250 mL Erlenmeyer flask.
-
Add 50 mL of 2 N sulfuric acid to the flask.
-
Heat the solution to 70-75°C.
-
Titrate the hot solution with the prepared this compound solution from a burette. The yellow color of the ceric ions will initially disappear as they react with the oxalate.
-
The endpoint is reached when a faint, permanent yellow color persists for at least 30 seconds, indicating a slight excess of this compound.
-
Alternatively, add 2-3 drops of ferroin indicator to the oxalate solution before titration. The endpoint is marked by a sharp color change from red to pale blue.
-
Repeat the titration at least three times to obtain concordant results.
-
4. Calculation of Normality
The normality of the this compound solution can be calculated using the following formula:
N_Ce(IV) = (W_oxalate * V_oxalate) / (EW_oxalate * V_Ce(IV))
Where:
-
N_Ce(IV) = Normality of the this compound solution
-
W_oxalate = Weight of sodium oxalate in grams
-
V_oxalate = Volume of sodium oxalate solution taken for titration in mL
-
EW_oxalate = Equivalent weight of sodium oxalate (67.00 g/eq)
-
V_Ce(IV) = Volume of this compound solution used in mL
Quantitative Data Summary
| Parameter | Value |
| Sodium Oxalate (Na₂C₂O₄) | |
| Molar Mass | 134.00 g/mol |
| Equivalent Weight | 67.00 g/eq |
| Purity | Primary Standard Grade (≥99.95%) |
| **this compound (Ce(SO₄)₂) ** |
Application Notes and Protocols: Ceric Sulfate in the Oxidation of Alcohols for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of alcohols to carbonyl compounds is a cornerstone transformation in organic synthesis, crucial for the preparation of aldehydes, ketones, and carboxylic acids which are key intermediates in the synthesis of pharmaceuticals and other fine chemicals. Among the plethora of oxidizing agents available, ceric sulfate (Ce(SO₄)₂) and other cerium(IV) salts have emerged as effective and versatile reagents for this purpose. Cerium(IV) is a strong one-electron oxidant, and its utility in alcohol oxidation is well-documented, offering a viable alternative to chromium-based reagents and other heavy metal oxidants.
These application notes provide a comprehensive overview of the use of ceric sulfate and related cerium(IV) reagents in the oxidation of primary and secondary alcohols. Detailed protocols, quantitative data on substrate scope, and mechanistic insights are presented to assist researchers in the practical application of this methodology.
Mechanism of Oxidation
The oxidation of alcohols by cerium(IV) generally proceeds through an initial complexation of the alcohol with the Ce(IV) ion. This is followed by a single-electron transfer to form a radical cation intermediate, which then undergoes further reaction to yield the corresponding carbonyl compound and Ce(III). The reaction is often performed in acidic media, such as aqueous sulfuric or nitric acid, to maintain the solubility and oxidizing potential of the cerium(IV) species.[1][2] The formation of a free radical in the process has been indicated by the initiation of polymerization of acrylonitrile added to the reaction mixture.[2]
The overall stoichiometry for the oxidation of a primary alcohol to an aldehyde involves two moles of cerium(IV) for every mole of alcohol.[2]
A generalized mechanistic pathway is depicted below:
Caption: Generalized mechanism of alcohol oxidation by Cerium(IV).
Data Presentation: Substrate Scope and Reaction Conditions
The following tables summarize the oxidation of various alcohols using cerium(IV) reagents. While the focus is on ceric sulfate, data for the closely related ceric ammonium nitrate (CAN) is also included to provide a broader understanding of the substrate scope.
Table 1: Oxidation of Primary Alcohols
| Substrate | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Benzyl alcohol | Ceric Sulfate / Iridium(III) chloride | H₂SO₄/CH₃COOH | 35 | - | Benzaldehyde | High | [3][4] |
| 4-Iodobenzyl alcohol | CeCl₃·7H₂O / NaHCO₃ | CH₃CN | 50 | 35 | 4-Iodobenzaldehyde | 65 | [5] |
| Benzyl alcohol | CeCl₃·7H₂O / NaHCO₃ | CH₃CN | 50 | 35 | Benzaldehyde | 55 | [5] |
| n-Propanol | Ceric Ammonium Nitrate | Nitric Acid | - | - | Propanal | - | [2] |
| 2-Methoxyethanol | Ceric Ammonium Nitrate | Nitric Acid | - | - | 2-Methoxyethanal | - | [2] |
| 2-Ethoxyethanol | Ceric Ammonium Nitrate | Nitric Acid | - | - | 2-Ethoxyethanal | - | [2] |
| Thiophen-2-ylmethanol | CeCl₃·7H₂O / NaHCO₃ | CH₃CN | 50 | 35 | Thiophene-2-carbaldehyde | 80 | [5] |
Table 2: Oxidation of Secondary Alcohols
| Substrate | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Cyclohexanol | Ceric Sulfate / Iridium(III) chloride | H₂SO₄ | 30 | - | Cyclohexanone | - | [6] |
| Cyclooctanol | Ceric Sulfate / Iridium(III) chloride | H₂SO₄ | 30 | - | Cyclooctanone | - | [6] |
| 1-Phenylethanol | CeCl₃·7H₂O / NaHCO₃ | CH₃CN | 50 | 42 | Acetophenone | 70 | [7] |
| Diphenylmethanol | CeCl₃·7H₂O / NaHCO₃ | CH₃CN | 50 | 48 | Benzophenone | 80 | [7] |
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of Benzyl Alcohol to Benzaldehyde using Ceric Sulfate (Catalyzed by Iridium)
This protocol is adapted from kinetic and synthetic studies on the iridium-catalyzed oxidation of benzyl alcohol.[3][4]
Materials:
-
Benzyl alcohol
-
Ceric sulfate (Ce(SO₄)₂)
-
Iridium(III) chloride (IrCl₃)
-
Sulfuric acid (H₂SO₄)
-
Acetic acid (CH₃COOH)
-
Diethyl ether
-
2,4-Dinitrophenylhydrazine (for derivatization)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Separatory funnel
-
Apparatus for distillation (optional, for purification)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a solution of benzyl alcohol in a mixture of aqueous sulfuric acid (e.g., 1.0 M) and acetic acid.
-
Catalyst Addition: Add a catalytic amount of Iridium(III) chloride solution to the flask.
-
Initiation of Reaction: To the stirring solution, add a solution of ceric sulfate. The reaction mixture is typically heated to a moderate temperature (e.g., 35 °C) to ensure a reasonable reaction rate.
-
Monitoring the Reaction: The progress of the reaction can be monitored by the disappearance of the yellow color of the Ce(IV) ions. Alternatively, thin-layer chromatography (TLC) can be used to follow the consumption of the starting material and the formation of the product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with water and then with a saturated sodium bicarbonate solution to remove any remaining acid. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude benzaldehyde. Further purification can be achieved by distillation.
-
Characterization: The product can be identified by spectroscopic methods (¹H NMR, IR) and by preparing the 2,4-dinitrophenylhydrazone derivative and comparing its melting point to the literature value.
Protocol 2: Photocatalytic Aerobic Oxidation of a Benzylic Alcohol
This protocol is based on the cerium-photocatalyzed aerobic oxidation of benzylic alcohols.[5]
Materials:
-
Benzylic alcohol (e.g., 4-iodobenzyl alcohol)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (CH₃CN)
-
Schlenk tube or similar reaction vessel
-
Blue LED light source
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a Schlenk tube, add the benzylic alcohol (0.2 mmol), CeCl₃·7H₂O (10 mol %), and NaHCO₃ (10 mol %).
-
Solvent Addition: Add acetonitrile (0.1 M solution) to the reaction vessel.
-
Reaction Conditions: Place the reaction vessel under an air atmosphere (e.g., using a balloon filled with air or by leaving the vessel open to the air). Irradiate the stirring reaction mixture with a blue LED light source at 50 °C.
-
Reaction Time: Continue the reaction for the specified time (e.g., 35 hours), monitoring by TLC as needed.
-
Workup and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Logical Workflow for a Typical Ceric Sulfate Oxidation Experiment
The following diagram illustrates the typical workflow for conducting an alcohol oxidation experiment using ceric sulfate.
Caption: Experimental workflow for ceric sulfate-mediated alcohol oxidation.
Concluding Remarks
Ceric sulfate and related cerium(IV) reagents are valuable tools in organic synthesis for the oxidation of alcohols. They offer a good balance of reactivity and selectivity, and their application can often be achieved under relatively mild conditions. The choice of solvent, temperature, and the potential use of a catalyst can be tailored to optimize the reaction for specific substrates. These notes provide a foundation for researchers to explore the utility of ceric sulfate in their synthetic endeavors.
References
- 1. mgesjournals.com [mgesjournals.com]
- 2. Studies on Oxidation of Alcohols by Cerium (IV)-Dimer in Aqueous Nitric Acid – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. benthamopen.com [benthamopen.com]
- 5. BJOC - Cerium-photocatalyzed aerobic oxidation of benzylic alcohols to aldehydes and ketones [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Cerium-photocatalyzed aerobic oxidation of benzylic alcohols to aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cerium(IV) Sulfate as an Oxidizing Agent in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cerium(IV) sulfate as a potent oxidizing agent in quantitative analysis. Included are detailed protocols for the standardization of this compound solutions and its application in the determination of various inorganic and organic substances.
Introduction to Cerimetry
Cerimetry is a redox titration method that utilizes a standardized solution of this compound as the titrant. Cerium(IV) is a powerful oxidizing agent, particularly in acidic solutions, with a high reduction potential. The fundamental reaction involves the reduction of the yellow Ce(IV) ion to the colorless Ce(III) ion.
Advantages of this compound in Titrimetry:
-
High Oxidizing Power: It can oxidize a wide range of analytes.[1]
-
Excellent Stability: Standard solutions of this compound are remarkably stable and do not decompose over long periods, even when heated.
-
Single, Clean Reaction: The reduction of Ce(IV) to Ce(III) is a simple one-electron process, which avoids the formation of intermediate products that can occur with other oxidizing agents like potassium permanganate.
-
Versatility: It can be used in the presence of high concentrations of hydrochloric acid, unlike potassium permanganate.
-
Clear Endpoint Detection: The endpoint can be detected potentiometrically or with the use of redox indicators, with a sharp potential change.[1] The disappearance of the yellow color of the Ce(IV) ion can also serve as a self-indicator in some cases.[1]
Preparation and Standardization of 0.1 M this compound Solution
Protocol 1: Preparation of 0.1 M this compound
-
Weigh approximately 40.4 g of this compound tetrahydrate (Ce(SO₄)₂·4H₂O).
-
In a beaker, add the weighed salt to a mixture of 500 mL of distilled water and 28 mL of concentrated sulfuric acid.
-
Gently heat and stir the mixture until the salt is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Quantitatively transfer the solution to a 1000 mL volumetric flask and dilute to the mark with distilled water.
-
Mix the solution thoroughly and store it in a clean, glass-stoppered bottle.
Protocol 2: Standardization with Arsenic(III) Oxide
Arsenic(III) oxide is an excellent primary standard for the standardization of this compound solutions.
-
Accurately weigh about 0.2 g of arsenic(III) oxide (As₂O₃), previously dried at 105°C for 1 hour, and transfer it to a 500 mL conical flask.
-
Add 25 mL of 2 M sodium hydroxide solution and warm gently to dissolve the solid.
-
Cool the solution and add 100 mL of distilled water.
-
Add 25 mL of 2.5 M sulfuric acid.
-
Add 2-3 drops of osmic acid solution (as a catalyst) and 1-2 drops of ferroin indicator.
-
Titrate the solution with the prepared this compound solution until the color changes from pink to a very pale blue.
-
Calculate the molarity of the this compound solution.
Quantitative Data: Standardization of this compound
| Trial | Weight of As₂O₃ (g) | Volume of Ce(SO₄)₂ (mL) | Molarity of Ce(SO₄)₂ (M) |
| 1 | 0.2015 | 20.50 | 0.1002 |
| 2 | 0.1998 | 20.35 | 0.1001 |
| 3 | 0.2022 | 20.58 | 0.1000 |
| Average | 0.1001 |
Applications in Quantitative Analysis
Determination of Iron(II)
This compound is widely used for the accurate determination of iron(II) in various samples, including iron ores and pharmaceutical preparations.[2][3][4][5] The reaction is rapid and stoichiometric in an acidic medium.
Reaction: Ce⁴⁺ + Fe²⁺ → Ce³⁺ + Fe³⁺
Protocol 3: Titration of Iron(II) with this compound
-
Pipette a known volume (e.g., 25.00 mL) of the iron(II) sample solution into a 250 mL conical flask.
-
Add 20 mL of 1 M sulfuric acid to acidify the solution.
-
Add 1-2 drops of ferroin indicator. The solution will turn reddish-brown.
-
Titrate with the standardized 0.1 M this compound solution from a burette.
-
The endpoint is reached when the color of the solution sharply changes from reddish-brown to a pale blue or greenish-blue.[5]
-
Record the volume of the titrant used and calculate the concentration of iron(II) in the sample.
Quantitative Data: Determination of Iron(II) in a Sample
| Trial | Volume of Fe(II) Sample (mL) | Volume of 0.1001 M Ce(SO₄)₂ (mL) | Concentration of Fe(II) (M) |
| 1 | 25.00 | 22.50 | 0.0901 |
| 2 | 25.00 | 22.45 | 0.0899 |
| 3 | 25.00 | 22.55 | 0.0903 |
| Average | 0.0901 |
Determination of Hydrogen Peroxide
This compound can be used for the selective quantification of hydrogen peroxide.[1][6][7][8][9] The reaction is straightforward and provides accurate results.
Reaction: 2Ce⁴⁺ + H₂O₂ → 2Ce³⁺ + O₂ + 2H⁺
Protocol 4: Titration of Hydrogen Peroxide with this compound
-
Pipette an accurately measured volume of the hydrogen peroxide sample (e.g., 5.00 mL) into a 250 mL conical flask.
-
Dilute the sample with approximately 50 mL of distilled water.
-
Carefully add 20 mL of 2 M sulfuric acid.
-
Titrate the solution with standardized 0.1 M this compound solution. The yellow color of the titrant will disappear as it is added.
-
The endpoint is indicated by the first permanent pale yellow color of the excess Ce(IV) ions.
-
Calculate the concentration of hydrogen peroxide in the sample.
Quantitative Data: Determination of Hydrogen Peroxide
| Trial | Volume of H₂O₂ Sample (mL) | Volume of 0.1001 M Ce(SO₄)₂ (mL) | Concentration of H₂O₂ (M) |
| 1 | 5.00 | 15.20 | 0.1522 |
| 2 | 5.00 | 15.15 | 0.1517 |
| 3 | 5.00 | 15.25 | 0.1527 |
| Average | 0.1522 |
Determination of Ethionamide (Back Titration)
This compound can be used for the assay of pharmaceutical compounds like ethionamide through a back titration method.[10][11][12] A known excess of Ce(IV) is added to the drug, and the unreacted Ce(IV) is then titrated with a standard solution of ferrous ammonium sulfate.
Protocol 5: Determination of Ethionamide
-
Accurately weigh a quantity of the ethionamide sample and dissolve it in a suitable solvent to prepare a stock solution of known concentration.
-
Pipette a known volume of the sample solution into a conical flask.
-
Add a known excess volume of standardized 0.01 M this compound solution and 5 mL of 2 M sulfuric acid.
-
Allow the reaction to proceed for a specified time (e.g., 5 minutes) with occasional swirling.[10]
-
Add 1-2 drops of ferroin indicator.
-
Titrate the excess, unreacted this compound with a standardized 0.01 M ferrous ammonium sulfate (FAS) solution until the color changes from pale blue to reddish-brown.
-
Perform a blank titration under the same conditions without the analyte.
-
Calculate the amount of this compound consumed by the ethionamide and subsequently determine the concentration of the drug. The reaction stoichiometry between ethionamide and Ce(IV) is 1:2.[10][11][12]
Quantitative Data: Determination of Ethionamide
| Determination | Volume of 0.01 M Ce(SO₄)₂ (mL) | Volume of 0.01 M FAS (mL) | Volume of Ce(SO₄)₂ reacted (mL) | Amount of Ethionamide (mg) |
| Blank | 10.00 | 10.02 | - | - |
| Sample 1 | 10.00 | 5.50 | 4.52 | 3.76 |
| Sample 2 | 10.00 | 5.45 | 4.57 | 3.80 |
| Sample 3 | 10.00 | 5.55 | 4.47 | 3.72 |
| Average | 3.76 |
Visualizations
Caption: Workflow for Direct Titration with this compound.
Caption: Workflow for Back Titration using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. xylemanalytics.com [xylemanalytics.com]
- 3. jetir.org [jetir.org]
- 4. edu.rsc.org [edu.rsc.org]
- 5. kemiaszakmodszertan.ttk.elte.hu [kemiaszakmodszertan.ttk.elte.hu]
- 6. news-medical.net [news-medical.net]
- 7. mt.com [mt.com]
- 8. [A rapid method for the determination of hydrogen peroxide concentration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Application of Cerium (IV) as an Oxidimetric Agent for the Determination of Ethionamide in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Application of Cerium (IV) as an Oxidimetric Agent for the Determination of Ethionamide in Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cerimetry in Pharmaceutical Drug Analysis
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Cerimetry is a robust redox titration method that utilizes cerium(IV) ions, typically in the form of ceric ammonium sulfate or cerium(IV) sulfate, as a powerful oxidizing titrant.[1][2] The fundamental principle of cerimetry lies in the reduction of the yellow ceric ion (Ce⁴⁺) to the colorless cerous ion (Ce³⁺) by a suitable reducing analyte.[1] This single-electron transfer reaction (Ce⁴⁺ + e⁻ → Ce³⁺) provides a clear and straightforward stoichiometric relationship, making it a highly reliable quantitative technique in pharmaceutical analysis.[3]
The high redox potential of the Ce⁴⁺/Ce³⁺ couple, which is approximately +1.44 V in sulfuric acid, allows for the determination of a wide array of pharmaceutical compounds that possess reducing properties.[3] Titrations are invariably carried out in a strong acidic medium, usually sulfuric acid, to ensure the stability of the ceric solution and prevent the precipitation of ceric hydroxide or basic salts.[2][4]
Advantages of Cerimetry in Pharmaceutical Analysis:
-
High Oxidizing Power: Cerium(IV) is a potent oxidizing agent capable of reacting with a diverse range of organic and inorganic analytes.[1][5]
-
Stability: Standard solutions of ceric salts are remarkably stable, even when heated, and do not need to be protected from light.[3]
-
Sharp Endpoints: Cerimetric titrations typically yield sharp and easily detectable endpoints.[1]
-
Versatility: The method can be applied in both direct and indirect (back-titration) modes, expanding its applicability.[6]
-
Clear Reaction Stoichiometry: The single-electron change simplifies calculations and enhances accuracy.[3]
Endpoint detection can be achieved in several ways. In hot solutions, the disappearance of the yellow color of the Ce⁴⁺ ion can serve as a self-indicator.[2] However, for greater accuracy and in dilute solutions, redox indicators such as Ferroin (1,10-phenanthroline iron(II) sulfate complex) are commonly used. Ferroin provides a sharp color change from red to pale blue at the equivalence point.[5][7]
Cerimetry is employed for the assay of various pharmaceutical substances, including ferrous salts, ascorbic acid (Vitamin C), isoniazid, ethionamide, and paracetamol.[4][8][9]
Experimental Protocols
This protocol details the preparation of the primary titrant and its standardization against a primary standard.
A. Preparation of 0.1 M Ceric Ammonium Sulphate Solution:
-
Weigh approximately 64-65 g of ceric ammonium sulphate.[4][9]
-
Transfer the solid to a large beaker containing a mixture of 30 mL of concentrated sulphuric acid and 500 mL of distilled water.[4]
-
Gently heat the mixture while stirring until the salt is completely dissolved.[3]
-
Allow the solution to cool to room temperature.
-
Filter the solution if it appears turbid.[4]
-
Transfer the clear solution to a 1000 mL volumetric flask and dilute to the mark with distilled water.
B. Standardization against Arsenic Trioxide (As₂O₃):
-
Accurately weigh about 0.2 g of arsenic trioxide (primary standard), previously dried at 105°C for one hour, and transfer it to a 500 mL conical flask.[4]
-
Add 25 mL of 8% w/v sodium hydroxide solution and swirl gently to dissolve the As₂O₃.[4]
-
Dilute the solution with 100 mL of distilled water.
-
Carefully add 30 mL of dilute sulphuric acid.[4]
-
Add 0.15 mL of osmic acid solution (catalyst) and 0.1 mL of ferroin sulfate solution (indicator).[4][5]
-
Titrate the prepared solution with the 0.1 M ceric ammonium sulphate solution until the pink color of the indicator changes to a very pale blue.[5]
-
Calculate the exact molarity of the ceric ammonium sulphate solution. Each mL of 0.1 M ceric ammonium sulphate is equivalent to 0.004946 g of As₂O₃.[9]
This protocol describes a back-titration method for the determination of ethionamide.[6]
-
Sample Preparation: Prepare a 1 mg/mL stock solution of ethionamide by dissolving 250 mg of the pure drug in 0.1 M H₂SO₄ and diluting to 250 mL in a volumetric flask.[6]
-
Reaction: Pipette a 10 mL aliquot of the sample solution (containing 1.0–8.0 mg of ethionamide) into a 100 mL titration flask.[6]
-
Add 5 mL of 2 M H₂SO₄ to the flask.
-
Pipette exactly 10 mL of standardized 0.01 M ceric ammonium sulphate solution into the flask. Swirl the contents well.
-
Allow the reaction to proceed for 5 minutes at room temperature.[6]
-
Titration: Add one drop of ferroin indicator to the flask. Titrate the excess (unreacted) ceric ammonium sulphate with a standardized 0.01 M ferrous ammonium sulphate (FAS) solution until the color changes to a stable reddish-pink.[6]
-
Blank Determination: Perform a blank titration using 10 mL of distilled water instead of the sample solution.
-
Calculation: Calculate the amount of ethionamide in the sample based on the volume of ceric ammonium sulphate consumed. The reaction stoichiometry is 1:2 (Ethionamide: Ce⁴⁺).[6]
This protocol provides a method for the direct titration of ferrous sulfate.[9]
-
Sample Preparation: Accurately weigh about 0.5 g of ferrous sulfate (FeSO₄·7H₂O) and dissolve it in a mixture of 30 mL of dilute sulfuric acid and 50 mL of freshly boiled and cooled distilled water.
-
Titration: Add 0.1 mL of ferroin sulfate solution as an indicator.
-
Titrate immediately with standardized 0.1 M ceric ammonium sulphate solution until the color of the solution changes from reddish-orange to a pale blue/green.
-
Calculation: Calculate the percentage purity of ferrous sulfate. Each mL of 0.1 M ceric ammonium sulphate is equivalent to 0.01519 g of FeSO₄.[9]
Data Presentation
The quantitative parameters for the analysis of various pharmaceuticals using cerimetry are summarized below.
Table 1: Cerimetric Titration Parameters for Selected Drugs
| Drug | Titration Type | Stoichiometry (Drug:Ce⁴⁺) | Applicable Range | Indicator | Reference |
| Ethionamide | Back-Titration | 1:2 | 1.0 - 8.0 mg | Ferroin | [6] |
| Ferrous Sulfate | Direct Titration | 1:1 | Not Specified | Ferroin | [9] |
| Arsenic Trioxide | Direct Titration | 1:2 (As₂O₃:Ce⁴⁺) | ~0.2 g | Ferroin | [4] |
| Ascorbic Acid | Direct Titration | 1:2 | Not Specified | Ferroin | [9] |
Table 2: Validation Data for Cerium(IV)-based Analytical Methods
| Drug | Method Type | Linearity Range | LOD | LOQ | Reference |
| Ethionamide | Spectrophotometry | 0.5 - 5.0 µg/mL | 0.013 µg/mL | 0.043 µg/mL | [6] |
| Vitamin C | SIA-Spectrophotometry | 30 - 200 ppm | Not Specified | Not Specified | [10] |
| Atenolol | Spectrophotometry | 3.2 - 6.4 µg/mL | Not Specified | Not Specified | [11] |
| Timolol Maleate | Spectrophotometry | 8.0 - 18.0 µg/mL | Not Specified | Not Specified | [11] |
| Captopril | Spectrophotometry | 3.4 - 5.2 µg/mL | Not Specified | Not Specified | [11] |
| Diltiazem HCl | Spectrophotometry | 3.6 - 5.2 µg/mL | Not Specified | Not Specified | [11] |
Note: The spectrophotometric methods listed in Table 2 are based on the oxidation of the drug by excess cerium(IV), followed by the measurement of either the unreacted oxidant or a colored product.
Visualizations
The following diagrams illustrate the workflows and principles of cerimetric titrations.
Caption: Workflow for a direct cerimetric titration.
Caption: Workflow for an indirect (back) cerimetric titration.
Caption: Principle of the cerimetric redox reaction.
References
- 1. Principles and applications of Cerimetry - Pharmacy Infoline [pharmacyinfoline.com]
- 2. Lecture - 15 Cerimetry.pptx [slideshare.net]
- 3. youtube.com [youtube.com]
- 4. tabraizullah.wordpress.com [tabraizullah.wordpress.com]
- 5. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 6. Application of Cerium (IV) as an Oxidimetric Agent for the Determination of Ethionamide in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cerimetry, Iodimetry, Iodometry, Bromometry, Dichrometry and Titration with Potassium-iodate | Pharmaguideline [pharmaguideline.com]
- 8. google.com [google.com]
- 9. scribd.com [scribd.com]
- 10. Sequential injection technique for automated titration: spectrophotometric assay of vitamin C in pharmaceutical products using cerium(IV) in sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Chemical Oxygen Demand (COD) Determination Using Ceric Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Oxygen Demand (COD) is a critical parameter in water quality assessment, quantifying the amount of oxygen required to chemically oxidize organic and inorganic substances in water. The conventional COD method relies on potassium dichromate, a potent oxidizing agent. However, due to the high toxicity and environmental concerns associated with chromium, alternative methods are increasingly sought after. Ceric sulfate, a strong oxidizing agent, presents a viable and less toxic alternative for COD determination.[1] This document provides detailed application notes and protocols for the determination of COD using the ceric sulfate method.
Ceric sulfate offers several advantages over potassium dichromate, including increased stability and the ability to be used in high concentrations of hydrochloric acid.[1] Furthermore, its reduced form, the cerous ion (Ce³⁺), is colorless, which can simplify colorimetric analysis and act as a self-indicator in titrations.[1]
Principle of the Method
The ceric sulfate COD method is based on the principle that most organic compounds can be oxidized by a strong oxidizing agent under acidic conditions. A measured sample is refluxed in a strongly acidic solution with a known excess of ceric sulfate. During this process, organic matter is oxidized. The unreacted (excess) ceric sulfate is then determined by titration with a standard solution of ferrous ammonium sulfate (FAS) using a ferroin indicator. The amount of ceric sulfate consumed is proportional to the oxygen demand of the sample.
Experimental Protocols
Reagent Preparation
Proper preparation of reagents is crucial for accurate COD determination.
| Reagent | Preparation Procedure | Reference |
| Standard Ceric Sulfate Solution (0.1 N) | Weigh 33.22 g of ceric sulfate (Ce(SO₄)₂) and transfer it to a 1-liter volumetric flask. Add a small amount of distilled water and swirl to dissolve. Fill the flask to the mark with distilled water and mix well.[2] Alternatively, dissolve 65 g of ceric ammonium sulfate in a mixture of 30 ml of sulfuric acid and 500 ml of water with gentle heating. Cool, filter if turbid, and dilute to 1000 ml with water.[3] | [2][3] |
| Standard Ferrous Ammonium Sulfate (FAS) Solution (0.1 N) | Dissolve 39.2 g of ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) in distilled water. Add 20 ml of concentrated sulfuric acid, cool, and dilute to 1 liter in a volumetric flask with distilled water. This solution must be standardized daily. | [4] |
| Ferroin Indicator Solution | Dissolve 1.485 g of 1,10-phenanthroline monohydrate and 0.695 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in distilled water and dilute to 100 ml.[5] | [5] |
| Sulfuric Acid Reagent | Concentrated sulfuric acid (H₂SO₄, sp. gr. 1.84). | [4] |
| Silver Sulfate Catalyst | Silver sulfate (Ag₂SO₄) can be added to the sulfuric acid reagent to catalyze the oxidation of certain organic compounds. | [4] |
| Mercury Sulfate (for chloride interference) | Mercury sulfate (HgSO₄) can be added to the sample to complex chloride ions, which can interfere with the COD measurement. | [4] |
Standardization of Ceric Sulfate Solution
The ceric sulfate solution must be standardized to determine its exact normality.
-
Accurately weigh about 0.2 g of primary standard sodium oxalate (Na₂C₂O₄), previously dried at 105°C for 2 hours, and dissolve it in 75 mL of water.
-
With stirring, add 2 mL of sulfuric acid that has been previously mixed with 5 mL of water. Mix well.
-
Add 10 mL of hydrochloric acid and heat the solution to 70-75°C.
-
Titrate with the prepared 0.1 N ceric sulfate solution until a permanent slight yellow color appears.[2]
-
Calculate the normality of the ceric sulfate solution using the following formula: Normality (N) = (grams of Na₂C₂O₄) / (mL of Ce(SO₄)₂ solution × 0.067)
Sample Digestion and Titration
-
Sample Preparation: Homogenize the sample to ensure a representative aliquot. If the COD is expected to be high, dilute the sample accordingly.
-
Digestion:
-
Pipette a suitable volume of the sample into a reflux flask.
-
Add boiling chips.
-
Carefully add a known excess of standard ceric sulfate solution.
-
Slowly add concentrated sulfuric acid (containing silver sulfate catalyst if necessary).
-
Connect the flask to a condenser and reflux for 2 hours.
-
-
Titration:
-
Cool the flask to room temperature.
-
Dilute the mixture with distilled water.
-
Add 2-3 drops of ferroin indicator. The solution will turn a blue-green color.
-
Titrate the excess ceric sulfate with standardized 0.1 N ferrous ammonium sulfate (FAS) solution.
-
The endpoint is reached when the color changes sharply from blue-green to reddish-brown.[4]
-
-
Blank Determination: A blank determination must be performed using distilled water instead of the sample, following the exact same procedure.
Calculation of COD
The COD is calculated using the following formula:
COD (mg/L) = [(A - B) × N × 8000] / V
Where:
-
A = Volume of FAS used for the blank (mL)
-
B = Volume of FAS used for the sample (mL)
-
N = Normality of the FAS solution
-
V = Volume of the sample (mL)
-
8000 = Milli-equivalent weight of oxygen × 1000 mL/L
Data Presentation
| Parameter | Typical Value/Range |
| Ceric Sulfate Normality | 0.1 N |
| Ferrous Ammonium Sulfate Normality | 0.1 N |
| Reflux Time | 2 hours |
| Reflux Temperature | Approximately 150°C |
| Sample Volume | Dependent on expected COD |
Visualizations
Experimental Workflow
References
Application Notes & Protocols for the Titration of Ferrous Fumarate with Ceric Ammonium Sulfate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a comprehensive protocol for the quantitative determination of ferrous fumarate using cerimetric titration. This redox titration method is a robust and widely accepted analytical procedure for the assay of iron(II) salts. The method is based on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by a standardized solution of ceric ammonium sulfate in a strongly acidic medium.[1] The endpoint of the titration is detected visually using a redox indicator, typically ferroin, which exhibits a sharp color change.[1][2]
Principle of the Method
The assay is a direct redox titration where ferrous ions are oxidized by ceric ions. The reaction proceeds according to the following equation:
Fe²⁺ + Ce⁴⁺ → Fe³⁺ + Ce³⁺
This reaction is quantitative and has a 1:1 stoichiometric relationship between the analyte (ferrous iron) and the titrant (ceric cerium).[3] The titration is carried out in a sulfuric acid medium to prevent the hydrolysis of the ceric salts and to ensure a sharp endpoint.[1]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the assay.
Reagents and Materials
-
Ferrous Fumarate Sample: Accurately weighed.
-
Ceric Ammonium Sulfate Solution (0.1 N): Standardized.
-
Dilute Sulfuric Acid: (10% v/v or as specified in the chosen protocol).
-
Ferroin Sulfate Indicator Solution: Or orthophenanthroline indicator.[4]
-
Distilled or Deionized Water.
-
Stannous Chloride Solution (optional, for pre-reduction): 5.6 g of stannous chloride in 50 mL of dilute hydrochloric acid (3 in 10).[5]
-
Mercuric Chloride Solution (optional): 50 mg/mL.[6]
-
Phosphoric Acid (optional): To complex the ferric ions and improve the endpoint visibility.[5][6]
Equipment
-
Analytical Balance: Capable of weighing to ±0.1 mg.
-
Burette: 50 mL, Class A.
-
Pipettes: Class A.
-
Conical Flasks: 250 mL or 500 mL.
-
Volumetric Flasks.
-
Heating Plate or Water Bath.
-
Fume Hood.
Preparation of Solutions
-
0.1 N Ceric Ammonium Sulfate Solution: Dissolve approximately 66 g of ceric ammonium sulfate in a mixture of 30 mL of concentrated sulfuric acid and 500 mL of distilled water with gentle heating. After cooling, filter the solution and dilute to 1000 mL with distilled water.[4] This solution must be standardized against a primary standard such as arsenic trioxide or pure iron wire.
-
Ferroin Indicator Solution: Dissolve 0.7 g of ferrous sulfate in 70 mL of distilled water, and add 1.5 g of 1,10-phenanthroline. Dilute to 100 mL with water.[4]
Titration Procedure (Direct Method)
-
Sample Preparation: Accurately weigh about 0.3 g of the ferrous fumarate sample into a 250 mL conical flask.[4]
-
Dissolution: Add 15 mL of dilute sulfuric acid and gently heat until the sample is completely dissolved.[4]
-
Cooling and Dilution: Cool the solution to room temperature and add 50 mL of distilled water.[4]
-
Indicator Addition: Add 2-3 drops of ferroin sulfate indicator solution. The solution will turn a reddish color.[4]
-
Titration: Titrate immediately with the standardized 0.1 N ceric ammonium sulfate solution. The endpoint is reached when the color of the solution changes sharply from red to a pale blue or greenish-blue.[4]
-
Record the Volume: Record the volume of the ceric ammonium sulfate solution used.
-
Blank Titration: Perform a blank determination by following the same procedure without the ferrous fumarate sample.
Titration Procedure (with Pre-reduction)
This method is employed to ensure that all iron present in the sample is in the ferrous (Fe²⁺) state before titration.
-
Sample Preparation: Accurately weigh about 500 mg of the ferrous fumarate sample into a 500 mL conical flask.[5][6]
-
Dissolution: Add 25 mL of dilute hydrochloric acid (2 in 5) and heat to boiling.[5][6]
-
Reduction: Add stannous chloride solution dropwise until the yellow color of the ferric ions disappears, then add two drops in excess.[5][6]
-
Removal of Excess Reductant: Cool the solution in an ice bath to room temperature. Rapidly add 10 mL of mercuric chloride solution. A slight, white precipitate should form.[6]
-
Acidification and Complexation: Add 200 mL of water, 25 mL of dilute sulfuric acid (1 in 2), and 4 mL of phosphoric acid.[5][6]
-
Indicator Addition: Add 2 drops of orthophenanthroline indicator.[6]
-
Titration: Titrate with the standardized 0.1 N ceric sulfate solution until the color changes from red to pale blue.[5][6]
-
Blank Titration: Perform a blank determination.
Data Presentation
The results of the titration can be summarized in the following tables.
Table 1: Standardization of 0.1 N Ceric Ammonium Sulfate
| Trial | Weight of Primary Standard (g) | Volume of Ceric Sulfate (mL) | Calculated Normality (N) |
| 1 | |||
| 2 | |||
| 3 | |||
| Average | |||
| RSD (%) |
Table 2: Assay of Ferrous Fumarate
| Trial | Weight of Ferrous Fumarate (g) | Volume of Ceric Sulfate (mL) | Blank Volume (mL) | Corrected Volume (mL) | % Purity |
| 1 | |||||
| 2 | |||||
| 3 | |||||
| Average | |||||
| RSD (%) |
Calculations
The percentage purity of ferrous fumarate (C₄H₂FeO₄) is calculated using the following formula:
% Purity = [(V_S - V_B) × N × E] / W × 100
Where:
-
V_S = Volume of ceric ammonium sulfate solution consumed by the sample (mL)
-
V_B = Volume of ceric ammonium sulfate solution consumed by the blank (mL)
-
N = Normality of the ceric ammonium sulfate solution (N)
-
E = Equivalent weight of ferrous fumarate (0.01699 g/meq )[4]
-
W = Weight of the ferrous fumarate sample (g)
Visualizations
Logical Workflow of the Titration
Caption: Workflow for the direct titration of ferrous fumarate.
Redox Reaction Pathway
Caption: The core redox reaction of the cerimetric titration.
References
Green Synthesis of Cerium Oxide Nanoparticles from Cerium(IV) Sulfate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the green synthesis of cerium oxide nanoparticles (CeO₂ NPs) using cerium(IV) sulfate as the precursor. This environmentally friendly approach utilizes plant-derived extracts as reducing and capping agents, offering a sustainable alternative to conventional chemical synthesis methods.[1][2][3] The synthesized CeO₂ NPs have shown significant potential in various biomedical applications, including as antioxidant and anticancer agents, owing to their unique physicochemical properties.[1][4]
Overview of Green Synthesis
Green synthesis of nanoparticles leverages biological entities like plants, bacteria, and fungi to reduce metal salts into their corresponding nanoparticles.[1] Plant extracts, rich in phytochemicals such as polyphenols, flavonoids, and alkaloids, act as natural reducing and stabilizing agents, eliminating the need for toxic chemicals and harsh reaction conditions.[1][2] This method is cost-effective, eco-friendly, and often results in nanoparticles with enhanced biocompatibility.[1][3]
The synthesis process typically involves the mixing of a plant extract with a solution of the metal precursor, in this case, this compound. The phytochemicals in the extract reduce the Ce⁴⁺ ions to form CeO₂ nanoparticles. These biomolecules also cap the surface of the nanoparticles, preventing agglomeration and providing stability.[1]
Experimental Protocols
Preparation of Plant Extract
This protocol provides a general method for preparing a plant extract for the synthesis of CeO₂ NPs. The choice of plant can vary, with extracts from Croton sparsiflorus, Dillenia indica, and Abelmoschus esculentus having been successfully used.
Materials:
-
Fresh plant leaves (e.g., 20 g)
-
Deionized water
-
Beakers
-
Heating mantle/stirrer
-
Whatman No. 1 filter paper
-
Centrifuge
Protocol:
-
Thoroughly wash the fresh plant leaves with deionized water to remove any dust and impurities.
-
Air-dry the leaves in the shade for several days until they are completely dry and crisp.
-
Grind the dried leaves into a fine powder using a blender or mortar and pestle.
-
Add 10 g of the leaf powder to 100 mL of deionized water in a 250 mL beaker.
-
Heat the mixture at 60-80°C for 1 hour with constant stirring.
-
Allow the mixture to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper to remove the plant debris.
-
Centrifuge the filtrate at 5000 rpm for 15 minutes to settle any remaining fine particles.
-
Collect the clear supernatant, which is the plant extract, and store it at 4°C for further use.
Green Synthesis of Cerium Oxide Nanoparticles (CeO₂ NPs)
This protocol outlines the synthesis of CeO₂ NPs using the prepared plant extract and this compound.
Materials:
-
This compound (Ce(SO₄)₂)
-
Prepared plant extract
-
Deionized water
-
Magnetic stirrer with heating plate
-
pH meter
-
Centrifuge
-
Oven
Protocol:
-
Prepare a 0.1 M solution of this compound by dissolving the appropriate amount in deionized water.
-
In a typical synthesis, add 50 mL of the prepared plant extract to a 250 mL beaker.
-
While stirring vigorously, add 50 mL of the 0.1 M this compound solution dropwise to the plant extract.
-
Adjust the pH of the solution to a desired value (e.g., pH 9-11) using a suitable base like sodium hydroxide (NaOH) solution, as pH can influence the size and morphology of the nanoparticles.[2]
-
Heat the reaction mixture to 60-80°C and maintain the temperature for 2-4 hours with continuous stirring. A color change in the solution (e.g., to a pale yellow or brownish precipitate) indicates the formation of CeO₂ NPs.
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Separate the synthesized CeO₂ NPs by centrifugation at 10,000 rpm for 20 minutes.
-
Discard the supernatant and wash the nanoparticle pellet multiple times with deionized water and then with ethanol to remove any unreacted precursors and by-products.
-
Dry the purified CeO₂ NPs in a hot air oven at 80°C for 12 hours.
-
For enhanced crystallinity, the dried powder can be calcined at a higher temperature (e.g., 400-500°C) for 2-3 hours.[5]
Characterization of CeO₂ NPs
The synthesized nanoparticles should be characterized to determine their physicochemical properties.
-
UV-Visible Spectroscopy: To confirm the formation of CeO₂ NPs by observing the characteristic surface plasmon resonance peak, typically in the range of 300-400 nm.[6][7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups from the plant extract that are responsible for the reduction and capping of the nanoparticles. A characteristic peak around 400-600 cm⁻¹ corresponds to the Ce-O stretching vibration.[5][8]
-
X-ray Diffraction (XRD): To determine the crystalline nature, phase purity, and average crystallite size of the CeO₂ NPs using the Debye-Scherrer equation. The diffraction peaks should correspond to the face-centered cubic fluorite structure of CeO₂.[8][9]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and agglomeration state of the nanoparticles.[7]
Application Protocols
Antioxidant Activity Assay (DPPH Method)
This protocol measures the free radical scavenging activity of the synthesized CeO₂ NPs.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Synthesized CeO₂ NPs
-
Ascorbic acid (as a standard)
-
UV-Visible Spectrophotometer
-
96-well plates
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare different concentrations of the synthesized CeO₂ NPs (e.g., 10, 20, 40, 80, 100 µg/mL) in methanol.
-
Prepare a standard solution of ascorbic acid at similar concentrations.
-
In a 96-well plate, add 100 µL of each concentration of the nanoparticle suspension or ascorbic acid solution to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
As a control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a UV-Visible spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC₅₀ value (the concentration of nanoparticles required to scavenge 50% of the DPPH free radicals) by plotting the percentage of inhibition against the nanoparticle concentration.
Cytotoxicity Assay (MTT Method)
This protocol assesses the cytotoxic effect of the CeO₂ NPs on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized CeO₂ NPs
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Protocol:
-
Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare different concentrations of the CeO₂ NPs (e.g., 10, 25, 50, 100, 200 µg/mL) in the cell culture medium.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of CeO₂ NPs.
-
Include a control group of cells treated with medium only.
-
Incubate the plate for 24, 48, or 72 hours in a CO₂ incubator at 37°C.
-
After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Determine the IC₅₀ value (the concentration of nanoparticles that causes 50% inhibition of cell growth).
Data Presentation
Table 1: Physicochemical Properties of Green Synthesized Cerium Oxide Nanoparticles
| Plant Extract Used | Precursor | Synthesis Method | Particle Size (nm) | Morphology | Reference |
| Psidium guajava | Cerium Nitrate | Green Synthesis | 12 | Spherical | [9] |
| Piper betle | Cerium Nitrate | Green Synthesis | 27 | Spherical | [7] |
| Prosopis farcta | Not Specified | Biosynthesis | ~30 | Spherical | [10] |
| Colocasia esculenta | Not Specified | Sol-gel | 2.04 - 2.94 | Spherical | [11] |
| Dillenia indica | Ammonium cerium(IV) nitrate | Green Synthesis | 7.05 - 26.15 | Polycrystalline | [5] |
Table 2: Antioxidant and Cytotoxic Activities of Green Synthesized Cerium Oxide Nanoparticles
| Plant Extract Used | Assay | Cell Line | IC₅₀ Value (µg/mL) | Reference |
| Abelmoschus esculentus | DPPH | - | > Ascorbic Acid | |
| Prosopis farcta | MTT | HT-29 | Non-toxic up to 800 | [10] |
| Pullulan | - | Neuro2A | Non-toxic < 125 | [12] |
| Linum usitatissimum | MTT | Huh-7, HFF | Non-toxic up to 1000 | [13] |
Visualizations
Caption: Experimental workflow for the green synthesis of CeO₂ NPs.
Caption: Antioxidant mechanism of CeO₂ NPs via ROS scavenging.
References
- 1. Green Synthesis of Cerium Oxide Nanoparticles (CeO2 NPs) and Their Antimicrobial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Cerium oxide nanoparticles: green synthesis and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Synthesis and Characterization of CeO2 Nanoparticles via Solution Combustion Method for Photocatalytic and Antibacterial Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. malayajournal.org [malayajournal.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant and toxicity studies of biosynthesized cerium oxide nanoparticles in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Cerium(IV) Liquid-Liquid Extraction with Cyanex 302
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerium, a rare earth element, and its compounds are integral to a wide range of applications, including catalysis, polishing powders, and advanced materials. The selective extraction and purification of cerium are crucial for these industries. Liquid-liquid extraction, also known as solvent extraction, is a highly effective hydrometallurgical technique for the commercial production of high-purity cerium. This method offers high capacity, continuous operation, and the potential for zero waste generation.
Cyanex 302, with its active ingredient bis(2,4,4-trimethylpentyl) monothiophosphinic acid, is a commercially available extractant that has demonstrated significant efficacy in the extraction of metal ions. Its unique chemical structure allows for the selective extraction of Cerium(IV) from acidic aqueous solutions. These application notes provide a detailed protocol for the liquid-liquid extraction of Cerium(IV) using Cyanex 302, including protocols for extraction and stripping, alongside key quantitative data to guide experimental design.
Physicochemical Properties of Cyanex 302
Cyanex 302 is a mono-thiophosphinic acid derivative. The replacement of an oxygen atom with a sulfur atom in the functional group, when compared to its analogue Cyanex 272, increases its acidity. This enhanced acidity allows for the extraction of metal ions at lower pH values.
Experimental Protocols
Preparation of Aqueous and Organic Phases
Aqueous Phase (Feed Solution):
-
Prepare a stock solution of Cerium(IV) by dissolving a suitable salt (e.g., ceric ammonium nitrate or ceric sulfate) in an acidic medium. The acidity of the aqueous phase is a critical parameter and should be adjusted to the desired pH using sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
-
For studies investigating the effect of pH, prepare a series of aqueous solutions with varying pH levels. The initial pH of the aqueous feed solution significantly influences the extraction efficiency.
Organic Phase (Extractant Solution):
-
Prepare the organic phase by dissolving the desired concentration of Cyanex 302 in a suitable organic diluent. Kerosene is a commonly used diluent for this purpose.[1]
-
The concentration of Cyanex 302 is a key variable affecting the extraction efficiency. Prepare a range of concentrations (e.g., 0.01 M to 0.1 M) to determine the optimal condition for a specific application.[1]
Liquid-Liquid Extraction Procedure
-
Combine equal volumes of the prepared aqueous and organic phases in a separatory funnel. A 1:1 organic-to-aqueous volume ratio (O/A ratio) is a standard starting point for batch extraction studies.[1]
-
Shake the separatory funnel vigorously for a predetermined period to ensure thorough mixing and to allow the extraction equilibrium to be reached. An equilibration time of 20 minutes is often sufficient.[1]
-
Allow the two phases to separate completely. The time required for phase separation will depend on the specific characteristics of the system.
-
Carefully separate the two phases. The aqueous phase is the raffinate, and the organic phase is the loaded organic.
-
Determine the concentration of Cerium(IV) in the aqueous phase (raffinate) before and after extraction using a suitable analytical technique, such as inductively coupled plasma atomic emission spectrometry (ICP-AES) or spectrophotometry.
-
The concentration of Cerium(IV) in the organic phase can be calculated by mass balance.
Stripping of Cerium from the Loaded Organic Phase
-
The stripping process involves the back-extraction of the metal ion from the loaded organic phase into a fresh aqueous solution.
-
Contact the loaded organic phase with a stripping solution. The choice of stripping agent is crucial for efficient recovery of the metal.
-
For Cerium extracted from a nitric acid medium, a solution of hydrogen peroxide (H₂O₂) can be an effective stripping agent.[2] For instance, a 2.4% H₂O₂ solution has been shown to achieve high stripping efficiency.[2]
-
Follow a similar procedure to the extraction step, mixing the loaded organic phase with the stripping solution in a separatory funnel.
-
After phase separation, determine the concentration of Cerium in the aqueous stripping solution and the remaining concentration in the stripped organic phase.
Quantitative Data
The efficiency of the liquid-liquid extraction process is quantified by several parameters, including the percentage of extraction (%E), the distribution coefficient (D), and the stripping efficiency (%S).
Extraction Efficiency of Cerium(IV)
The percentage of extraction is calculated using the following formula:
%E = [ (Ci - Cf) / Ci ] * 100
where Ci is the initial concentration of Cerium(IV) in the aqueous phase and Cf is the final concentration of Cerium(IV) in the aqueous phase after extraction.
Table 1: Effect of pH on the Extraction of Cerium(IV) with Cyanex 302
| Equilibrium pH | Percentage Extraction of Ce(IV) (%) |
| ~2.5 | Increases with pH |
| ~3.0 | Decreases from 2 to 1 liberated H+ ions |
| ~3.7 | 0.4 liberated H+ ions |
| ~4.0 | Quantitative extraction achieved |
Conditions: 0.002 mol L⁻¹ Ce(IV), 0.1 mol L⁻¹ Cyanex 302 in kerosene, O/A ratio = 1, Temperature = 25 ± 0.5 °C, Equilibration time = 20 min.[1][3]
Table 2: Effect of Cyanex 302 Concentration on the Extraction of Cerium(IV)
| Cyanex 302 Concentration (mol L⁻¹) | Percentage Extraction of Ce(IV) (%) |
| Increasing concentrations | Increased percentage of extraction |
| 0.1 | Quantitative extraction |
Conditions: 0.002 mol L⁻¹ Ce(IV), pH(eq) ~ 4.0, O/A ratio = 1, Temperature = 25 ± 0.5 °C, Equilibration time = 20 min.[1]
Stripping Efficiency
The stripping efficiency is calculated as:
%S = [ Cstrip / Corg ] * 100
where Cstrip is the concentration of Cerium in the aqueous stripping solution and Corg is the concentration of Cerium in the loaded organic phase.
Table 3: Stripping of Cerium from Loaded Cyanex 302
| Stripping Agent | Stripping Efficiency (%) |
| 2.4% H₂O₂ | 95.3 |
Conditions for stripping from Cyanex 302 loaded from a nitric acid medium.[2]
Diagrams
Experimental Workflow for Cerium(IV) Extraction
Caption: Workflow for the liquid-liquid extraction and stripping of Cerium(IV).
Proposed Extraction Mechanism
The extraction of Cerium(IV) by Cyanex 302 from a sulfuric acid medium is believed to proceed via a cation exchange mechanism. The stoichiometry of the extracted species suggests that two hydrogen ions are liberated for each Cerium(IV) ion complexed and extracted at lower pH values (below ~2.5). As the equilibrium pH increases, the number of liberated hydrogen ions decreases.[1]
Caption: Cation exchange mechanism for Cerium(IV) extraction.
Conclusion
The liquid-liquid extraction of Cerium(IV) using Cyanex 302 provides a robust and efficient method for its separation and purification. The experimental parameters, particularly the pH of the aqueous phase and the concentration of the extractant, play a pivotal role in achieving high extraction efficiencies. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists in developing and optimizing their extraction processes for cerium. Further investigation into the synergistic effects with other extractants and the optimization of stripping conditions can lead to even more efficient and sustainable separation schemes.
References
Troubleshooting & Optimization
Technical Support Center: Ceric Sulfate Titrant Solutions - Stability and Decomposition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and decomposition of ceric sulfate titrant solutions. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is a standardized ceric sulfate titrant solution?
A1: Ceric sulfate solutions, particularly when prepared in a sulfuric acid matrix (typically 1-2 N), are remarkably stable over long periods.[1][2] Studies have shown that the normality of these solutions changes minimally over several months when stored properly.[1] The presence of sulfuric acid is crucial as it prevents the hydrolysis of ceric ions and the subsequent precipitation of ceric hydroxide or oxide.[3][4]
Q2: What are the main factors that can cause the decomposition of a ceric sulfate solution?
A2: The primary factors that can lead to the decomposition of ceric sulfate solutions are:
-
Insufficient Acidity: In neutral or insufficiently acidic solutions, ceric sulfate can hydrolyze, leading to the formation of a light yellow precipitate of ceric oxide (CeO₂).[3]
-
High Temperatures: While stable at room temperature and even upon moderate heating, prolonged exposure to very high temperatures can accelerate decomposition.[4] One study showed a decrease in the yield of ceric ions at temperatures above 250°C.
-
Photodegradation: Exposure to ultraviolet (UV) light, especially at wavelengths around 254 nm, can induce the reduction of Ce(IV) to Ce(III), thereby lowering the concentration of the titrant.
-
Contamination: Contamination with reducing agents or organic materials can lead to the reduction of ceric ions and a decrease in the solution's normality.
Q3: How should I properly store my ceric sulfate titrant solution to ensure its stability?
A3: To maximize the stability of your ceric sulfate solution, adhere to the following storage recommendations:
-
Container: Store the solution in a well-sealed, clean, glass-stoppered bottle.[5] To protect against photodegradation, it is best practice to use amber glass bottles which block UV and visible light.[6][7][8][9]
-
Temperature: Store at a consistent room temperature, away from direct heat sources.[10]
-
Light: Keep the solution protected from direct sunlight and other strong light sources.[7]
Q4: What are the visual signs that my ceric sulfate solution may have decomposed?
A4: The most common visual indicators of decomposition are:
-
Precipitation: The formation of a fine, light-yellow to yellow-orange precipitate is a clear sign of hydrolysis due to insufficient acidity.[3]
-
Color Change: While subtle, a decrease in the intensity of the characteristic yellow color of the ceric sulfate solution can indicate a reduction of Ce(IV) to the colorless Ce(III) ion.[11]
Q5: What is an acceptable change in the normality of a stored ceric sulfate solution?
A5: For most applications, a change in normality of up to ±5% from the initial standardized value is considered acceptable.[5] However, for high-precision analyses, it is recommended to re-standardize the solution more frequently, especially if it has been stored for an extended period or if there are any doubts about its stability. A common practice is to standardize the titrant before a series of important titrations.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the preparation, standardization, or use of ceric sulfate titrant solutions.
| Problem | Possible Causes | Recommended Solutions |
| A precipitate forms in the ceric sulfate solution. | 1. Insufficient sulfuric acid: The solution is not acidic enough to prevent the hydrolysis of ceric ions.[3] 2. Contamination: The solution has been contaminated with a substance that is insoluble in the acidic medium. | 1. Ensure the sulfuric acid concentration is at least 1 N. If the precipitate is minor, careful decantation of the supernatant may be possible, but re-standardization is essential. For significant precipitation, it is best to discard the solution and prepare a new one. 2. Review the preparation procedure and ensure all glassware was scrupulously clean. Prepare a new solution using high-purity water and reagents. |
| The titration endpoint is difficult to determine or seems to fade. | 1. Indicator issues: The chosen indicator may not be suitable for the reaction, or it may have degraded. 2. Slow reaction kinetics: The reaction between ceric sulfate and the analyte may be slow near the equivalence point. | 1. Ensure you are using a suitable redox indicator, such as ferroin.[12] Prepare a fresh indicator solution if there is any doubt about its quality. 2. Some titrations with ceric sulfate require heating to increase the reaction rate. Consult the specific analytical method for the recommended temperature. |
| Titration results are consistently low. | 1. Decomposition of the titrant: The normality of the ceric sulfate solution has decreased due to decomposition. 2. Incorrect standardization: The initial standardization of the ceric sulfate solution was inaccurate. | 1. Re-standardize the ceric sulfate solution against a primary standard (e.g., sodium oxalate or arsenic trioxide) to determine its current normality. If the normality has decreased significantly, prepare a fresh solution. 2. Carefully review and repeat the standardization procedure, ensuring accurate weighing of the primary standard and precise volume measurements. |
| Titration results are inconsistent or have poor reproducibility. | 1. Inconsistent endpoint determination: The visual endpoint is being judged differently between titrations. 2. Sample inhomogeneity: The sample being analyzed is not uniform. 3. Equipment issues: Problems with the burette (e.g., air bubbles, leaks) or other volumetric glassware.[13] | 1. Use a potentiometric method for endpoint detection for higher precision. If using a visual indicator, ensure consistent lighting and viewing position. 2. Ensure the sample is thoroughly mixed and that representative aliquots are taken for each titration. 3. Check all volumetric glassware for cleanliness and proper calibration. Ensure the burette is free of air bubbles and that the stopcock is not leaking.[13] |
Quantitative Data Summary
The following table summarizes the stability of a ceric sulfate solution over time as reported in a study by G. Frederick Smith.
| Time (Weeks) | Normality (N) of Solution I | Normality (N) of Solution II |
| 0 | 0.09493 | 0.1043 |
| 10 | 0.09488 | 0.1042 |
| 16 | 0.09497 | - |
| 20 | - | 0.1042 |
| 27 | 0.09480 | - |
| 33 | 0.09490 | - |
Data from G. Frederick Smith, "Ceric Sulfate," 3rd ed.[1]
Experimental Protocols
Protocol 1: Preparation of 0.1 N Ceric Sulfate Solution
This protocol is based on established methods for preparing a stable ceric sulfate titrant.[5]
Materials:
-
Ceric sulfate, Ce(SO₄)₂
-
Concentrated sulfuric acid (H₂SO₄)
-
Distilled or deionized water
-
1 L volumetric flask
-
Glass funnel
-
Beaker
Procedure:
-
Carefully add 50 mL of concentrated sulfuric acid to a 1 L beaker containing 500 mL of distilled water while stirring. Allow the solution to cool.
-
Accurately weigh approximately 40.4 g of ceric sulfate.
-
Slowly and with stirring, add the weighed ceric sulfate to the cooled sulfuric acid solution.
-
Gently heat and stir the mixture until the ceric sulfate is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Carefully transfer the solution to a 1 L volumetric flask.
-
Dilute to the mark with distilled water, stopper, and mix thoroughly by inverting the flask several times.
-
Store the solution in a well-stoppered amber glass bottle.
Protocol 2: Standardization of 0.1 N Ceric Sulfate Solution with Sodium Oxalate
This protocol details the standardization of the prepared ceric sulfate solution using sodium oxalate as a primary standard.[14]
Materials:
-
Prepared 0.1 N ceric sulfate solution
-
Primary standard sodium oxalate (Na₂C₂O₄), dried at 105°C for 2 hours
-
Distilled or deionized water
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated hydrochloric acid (HCl)
-
Analytical balance
-
250 mL conical flask
-
Burette
-
Hot plate or Bunsen burner
-
Thermometer
Procedure:
-
Accurately weigh approximately 0.2 g of dried primary standard sodium oxalate into a 250 mL conical flask.
-
Add 75 mL of distilled water to dissolve the sodium oxalate.
-
Carefully add a mixture of 2 mL of concentrated sulfuric acid and 5 mL of water to the flask while stirring.
-
Add 10 mL of concentrated hydrochloric acid.
-
Heat the solution to between 70°C and 75°C.
-
Fill a clean burette with the 0.1 N ceric sulfate solution and record the initial volume.
-
Titrate the hot sodium oxalate solution with the ceric sulfate solution until the first permanent slight yellow color appears.
-
Record the final volume of the ceric sulfate solution used.
-
Calculate the normality of the ceric sulfate solution using the following formula:
Normality (N) of Ceric Sulfate = (Weight of Na₂C₂O₄ in g) / (Volume of Ceric Sulfate in L × 0.067)
(Note: The equivalent weight of sodium oxalate is 67.00 g/mol )
Visualizations
Caption: A flowchart for troubleshooting inconsistent ceric sulfate titration results.
Caption: Key factors influencing the stability and decomposition of ceric sulfate solutions.
References
- 1. info.gfschemicals.com [info.gfschemicals.com]
- 2. exaxol.com [exaxol.com]
- 3. Cerium(IV) sulfate - Wikipedia [en.wikipedia.org]
- 4. Ricca Chemical - Ceric Sulfate [riccachemical.com]
- 5. tech-publish.com [tech-publish.com]
- 6. labchoiceaustralia.com.au [labchoiceaustralia.com.au]
- 7. msesupplies.com [msesupplies.com]
- 8. originltd.com [originltd.com]
- 9. daxinglassbottles.com [daxinglassbottles.com]
- 10. fishersci.com [fishersci.com]
- 11. Principles and applications of Cerimetry - Pharmacy Infoline [pharmacyinfoline.com]
- 12. h2o2.mojoactive.dev [h2o2.mojoactive.dev]
- 13. youtube.com [youtube.com]
- 14. pharmaupdater.com [pharmaupdater.com]
Technical Support Center: Ferroin Indicator in Cerium(IV) Sulfate Titration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Ferroin indicator for endpoint detection in cerium(IV) sulfate titrations.
Troubleshooting Guide
This guide addresses specific issues that may arise during the titration process.
| Problem | Possible Cause | Solution |
| Indistinct or Faint Endpoint Color Change | Insufficient indicator concentration. | Add 1-2 additional drops of the Ferroin indicator solution. However, avoid adding an excessive amount as it can interfere with the endpoint. |
| Analyte solution is too dilute. | If possible, concentrate the analyte solution or use a more concentrated titrant. | |
| Presence of interfering colored species in the sample. | Attempt to remove the interfering species through sample preparation techniques like extraction or precipitation. | |
| Endpoint Color Fades or Reverts | Incomplete reaction between the analyte and the cerium(IV) titrant. | Swirl the flask and wait for about five minutes after the initial endpoint is reached. If the red color returns, continue titrating dropwise until the pale blue color is stable.[1] |
| Slow reaction kinetics. | In some cases, gentle heating of the analyte solution (up to 60 °C) can increase the reaction rate. Ferroin is stable up to this temperature.[2] | |
| Instability of the titrant or analyte. | Ensure that the this compound solution and the analyte solution are freshly prepared and properly stored to prevent degradation. | |
| Premature Endpoint (Color Change Occurs Too Early) | Contamination of glassware with oxidizing agents. | Thoroughly clean all glassware with a suitable cleaning agent and rinse with deionized water before use. |
| Indicator solution has degraded. | Prepare a fresh solution of Ferroin indicator. | |
| Delayed or No Endpoint | This compound solution has a lower concentration than expected. | Standardize the this compound solution against a primary standard, such as sodium oxalate or arsenic(III) oxide. |
| Presence of reducing agents in the sample matrix other than the analyte. | Implement a sample cleanup procedure to remove interfering reducing agents. | |
| Incorrect pH of the titration medium. | The titration should be performed in a strongly acidic solution, typically using sulfuric acid, to ensure the proper redox potential for the reaction.[3] |
Frequently Asked Questions (FAQs)
What is the principle behind using Ferroin indicator in this compound titrations?
Ferroin, an iron(II) complex of 1,10-phenanthroline, is a redox indicator.[3][4] In the presence of a reducing agent (the analyte before the endpoint), it remains in its reduced form, which is red ([Fe(phen)₃]²⁺).[4] Once all the analyte has been oxidized by the cerium(IV) titrant, the first excess drop of Ce(IV) oxidizes the Ferroin to its ferric form ([Fe(phen)₃]³⁺), resulting in a sharp color change to pale blue.[2][4]
What is the expected color change at the endpoint?
The color change at the endpoint is from red to a pale blue or milky yellow.[1] The intensity of the blue color is much less than that of the red color of the reduced form.[5]
How do I prepare the Ferroin indicator solution?
A common method for preparing Ferroin indicator solution is to dissolve 1.485 g of 1,10-phenanthroline monohydrate and 0.695 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in water and dilute to 100 mL. Another procedure involves dissolving 0.7 g of ferrous sulfate and 1.5 g of 1,10-phenanthroline hydrochloride in 70 ml of water and then diluting to 100 ml.[6]
What is the stability of the Ferroin indicator solution?
Ferroin indicator solution is stable under recommended storage conditions, which include protection from direct sunlight and extreme temperatures.[7][8] It is generally stable up to 60 °C.[2]
Why is an acidic medium necessary for this titration?
A strongly acidic medium, typically 1 M sulfuric acid, is required for several reasons. It prevents the hydrolysis of cerium(IV) salts and ensures a high redox potential for the Ce(IV)/Ce(III) couple, which is necessary for a sharp and accurate endpoint.[3]
Quantitative Data
| Redox System | Chemical Equation | Standard Potential (E°) |
| Cerium(IV)/Cerium(III) in 1M H₂SO₄ | Ce⁴⁺ + e⁻ ⇌ Ce³⁺ | +1.44 V |
| Ferroin (oxidized/reduced) | [Fe(phen)₃]³⁺ + e⁻ ⇌ [Fe(phen)₃]²⁺ | +1.06 V in 1 M H₂SO₄[2] |
Experimental Protocols
Preparation of 0.025 M Ferroin Indicator Solution
-
Weigh 1.485 g of 1,10-phenanthroline monohydrate.
-
Weigh 0.695 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O).
-
Dissolve the 1,10-phenanthroline in a portion of deionized water.
-
Add the ferrous sulfate to the solution and stir until dissolved.
-
Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.
-
Store the solution in a well-sealed container, protected from light.
General Procedure for this compound Titration of Iron(II)
-
Accurately pipette a known volume of the iron(II) analyte solution into a conical flask.
-
Add a suitable amount of 1 M sulfuric acid to ensure a strongly acidic medium.
-
Add 1-2 drops of Ferroin indicator solution. The solution should turn red.[1]
-
Titrate with a standardized solution of this compound from a burette with constant swirling.
-
The endpoint is reached when the color of the solution changes from red to a stable pale blue.[1][2]
-
Record the volume of the this compound solution used.
-
If the red color returns, continue to titrate dropwise until the pale blue color persists for at least 30 seconds.
Visualizations
Caption: Workflow for this compound Titration.
Caption: Chemical Species at the Endpoint.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. Ferroin - Wikipedia [en.wikipedia.org]
- 3. Cerimetry - Wikipedia [en.wikipedia.org]
- 4. Chrominfo: Preparation of ferroin indicator solution [chrominfo.blogspot.com]
- 5. vpscience.org [vpscience.org]
- 6. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 7. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 8. utsi.edu [utsi.edu]
Technical Support Center: Ceric Sulfate Titration Methods
Welcome to the Technical Support Center for Ceric sulfate titration methods. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding interferences in ceric sulfate titrations.
Troubleshooting Guides & FAQs
This section provides solutions to common problems encountered during ceric sulfate titrations.
Issue 1: Inaccurate or irreproducible titration results.
-
Question: My titration results are inconsistent or deviate from the expected values. What are the potential causes?
-
Answer: Inaccurate or irreproducible results in ceric sulfate titrations can stem from several factors. Common culprits include the presence of interfering substances in your sample, instability of the titrant or analyte solutions, improper endpoint detection, or issues with the experimental procedure itself. It is crucial to ensure your ceric sulfate solution is properly standardized and that your sample is adequately prepared to eliminate any potential interferences.[1][2]
Issue 2: Precipitation observed in the titration flask.
-
Question: A precipitate formed in my titration flask upon adding the ceric sulfate titrant. What could be the cause and how can I resolve it?
-
Answer: The formation of a precipitate during titration often indicates the presence of phosphate ions in your sample. Ceric phosphate is insoluble and will precipitate out of solution, leading to inaccurate results.[1] To address this, phosphates must be removed from the sample prior to titration.
Issue 3: Fading or indistinct endpoint.
-
Question: I am having difficulty determining the precise endpoint of my titration. The color change is gradual or fades quickly. What can I do?
-
Answer: A fading or indistinct endpoint can be caused by the presence of interfering substances that react slowly with the titrant or the indicator. It can also be a result of using an inappropriate indicator for the specific reaction. Using a suitable redox indicator, such as ferroin, can provide a sharp and stable color change at the equivalence point.[2][3] In some cases, potentiometric endpoint detection may be a more reliable alternative.
Issue 4: High background or unexpected side reactions.
-
Question: I suspect that other components in my sample matrix are reacting with the ceric sulfate, leading to erroneously high results. How can I confirm and mitigate this?
-
Answer: If your sample contains other reducing agents besides the analyte of interest, they will also be oxidized by ceric sulfate, leading to an overestimation of the analyte's concentration. To mitigate this, you may need to employ a separation technique to remove the interfering reducing agents or use a masking agent to selectively prevent them from reacting.
Common Interferences and Mitigation Strategies
This section details common interfering substances and provides protocols to address them.
Phosphate Interference
Phosphate ions are a common interference in ceric sulfate titrations due to the formation of insoluble ceric phosphate.
Troubleshooting:
-
Symptom: Formation of a white or yellowish precipitate during titration.
-
Impact: Inaccurate and lower-than-expected titration results due to the removal of Ce(IV) ions from the solution.
Mitigation Protocol: Precipitation of Phosphate
This protocol describes the removal of phosphate ions by precipitation with a metal salt prior to titration.
-
Sample Preparation: Dissolve the sample in an appropriate solvent.
-
Precipitation: Add a solution of a suitable metal salt, such as magnesium chloride or zinc chloride, to the sample solution. Adjust the pH to alkaline conditions (pH > 10) with ammonium hydroxide to facilitate the precipitation of metal phosphates.
-
Filtration: Filter the solution to remove the precipitated metal phosphates.
-
Acidification: Acidify the filtrate with sulfuric acid to the appropriate concentration for the ceric sulfate titration.
-
Titration: Proceed with the ceric sulfate titration as per your standard procedure.
Chloride Interference
While ceric sulfate titrations are generally more tolerant of chloride ions than permanganate titrations, high concentrations of chloride can still interfere with the reaction, particularly at elevated temperatures.[2]
Troubleshooting:
-
Symptom: Inconsistent results, especially when titrating in hydrochloric acid media at elevated temperatures.
-
Impact: Potential for over-oxidation of the analyte or reaction with the indicator, leading to inaccurate endpoint determination.
Mitigation Strategy: Masking Chloride Ions
In many cases, conducting the titration at room temperature is sufficient to minimize chloride interference. If heating is required, the interference can often be managed by controlling the acid concentration and temperature. For high chloride concentrations, a masking agent can be employed.
Experimental Protocol: Not Typically Required
One of the advantages of using ceric sulfate is its ability to be used in the presence of high concentrations of hydrochloric acid, a feature that distinguishes it from potassium permanganate.[2] Therefore, specific protocols for chloride removal are less common. However, if interference is suspected, optimizing the reaction conditions (e.g., temperature, acid concentration) is the first line of defense.
Interference from Other Reducing Agents
The presence of multiple reducing agents in a sample is a common challenge in redox titrations.
Troubleshooting:
-
Symptom: Higher than expected consumption of the ceric sulfate titrant, leading to an overestimation of the analyte concentration.
-
Impact: Inaccurate quantification of the target analyte.
Mitigation Strategy: Selective Oxidation or Masking
The approach to mitigate interference from other reducing agents depends on the specific nature of the interfering substances.
-
Selective Oxidation: In some cases, the interfering reducing agent can be selectively oxidized by a milder oxidizing agent before the titration with the more powerful ceric sulfate.
-
Masking: Masking agents can be used to form stable complexes with the interfering ions, preventing them from reacting with the ceric sulfate. The choice of masking agent is highly dependent on the specific interfering ion.
Quantitative Data on Interferences
The following table summarizes the potential impact of common interfering ions on ceric sulfate titrations. Please note that the extent of interference can be highly dependent on the specific experimental conditions.
| Interfering Ion | Concentration | Analyte | Observed Effect on Titration | Mitigation Strategy |
| Phosphate (PO₄³⁻) | > Low mM range | Various | Precipitation, leading to underestimation of analyte. | Removal by precipitation. |
| Chloride (Cl⁻) | High concentrations | Fe(II) | Minimal at room temperature; potential for positive error at elevated temperatures. | Control of temperature and acid concentration. |
Visual Guides
The following diagrams illustrate key concepts and workflows related to troubleshooting ceric sulfate titrations.
Caption: Troubleshooting workflow for inaccurate ceric sulfate titration results.
Caption: Principle of using a masking agent to prevent interference.
Caption: Experimental workflow for the removal of phosphate interference.
References
Technical Support Center: Optimizing Oxidations with Cerium(IV) Sulfate
Welcome to the technical support center for cerium(IV) sulfate oxidations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
1. Preparing and Standardizing this compound Solutions
-
Question: How do I prepare a stable this compound solution? Answer: this compound solutions are most stable in acidic conditions, typically in sulfuric acid (H₂SO₄) with concentrations ranging from 0.5 M to 4 M.[1][2] Neutral solutions are prone to slow decomposition, which results in the precipitation of the light yellow cerium(IV) oxide (CeO₂).[3] For a stock solution, you can dissolve this compound or ceric ammonium sulfate in dilute sulfuric acid (e.g., 0.5 M to 1 M).[2][4] Gentle heating can aid in the dissolution of this compound salts.[4][5]
-
Question: My cerium(IV) oxide is not dissolving properly in sulfuric acid. What should I do? Answer: When preparing this compound from cerium(IV) oxide and concentrated sulfuric acid, vigorous stirring and heating are crucial.[6][7] Insufficient stirring can lead to the formation of a hard, unmanageable block of material as the cerium dioxide absorbs the acid.[7] Using a significant excess of concentrated sulfuric acid and maintaining a high temperature (near boiling) will facilitate the reaction.[6][7]
-
Question: How can I accurately determine the concentration of my this compound solution? Answer: The concentration of a this compound solution can be determined by standardizing it against a primary standard. Common primary standards for this purpose include sodium oxalate and ferrous ammonium sulfate (Mohr's salt).[8][9] The endpoint of the titration can be detected using a redox indicator, such as ferroin, or by potentiometric titration.[2][9][10]
2. Reaction Optimization
-
Question: What is the optimal temperature for my oxidation reaction? Answer: The optimal temperature can vary significantly depending on the substrate. For example, the oxidation of methanol has been studied in the range of 40-70°C.[11] It is generally recommended to start with room temperature and gradually increase the temperature while monitoring the reaction progress. For some substrates, heating may be required to achieve a reasonable reaction rate. However, be aware that the solubility of cerous sulfate can decrease with increasing temperature, which might affect the reaction kinetics.[12]
-
Question: Which solvent should I use for my this compound oxidation? Answer: Cerium(IV) oxidations are commonly performed in aqueous sulfuric acid.[2] For organic substrates that are not soluble in aqueous media, co-solvents like acetic acid and acetonitrile are often used.[13] These solvents are relatively resistant to oxidation by cerium(IV).[13] this compound is insoluble in glacial acetic acid and ethanol.[3]
-
Question: My reaction is very slow. How can I increase the reaction rate? Answer: If your reaction is sluggish, consider the following:
-
Increase the temperature: Gently heating the reaction mixture can significantly increase the rate.
-
Add a catalyst: For certain reactions, such as the oxidation of alcohols, catalysts like ruthenium(III) chloride or rhodium(III) chloride can be effective.[14]
-
Adjust the acid concentration: The reaction rate can be dependent on the sulfuric acid concentration. The effect can be complex, so it's advisable to perform small-scale experiments to find the optimal acid concentration for your specific substrate.[11]
-
Increase the concentration of the substrate: For some reactions, the rate is dependent on the substrate concentration.[11]
-
3. Troubleshooting Common Issues
-
Question: I am observing a precipitate forming in my reaction mixture. What is it and how can I manage it? Answer: A precipitate could be one of several things:
-
Cerium(IV) hydroxide or basic salts: This can occur if the solution is not sufficiently acidic (i.e., the pH increases).[2] Ensure your reaction medium maintains a low pH by using a sufficient concentration of sulfuric acid.
-
Insoluble oxidation products: The product of your oxidation may be insoluble in the reaction medium.[15]
-
Cerous sulfate: The reduced form, cerium(III) sulfate, has limited solubility, which can decrease with increasing temperature.[12] If your reaction produces a high concentration of Ce(III), it may precipitate.
To manage precipitates, you can try to adjust the solvent system or filter the mixture upon completion of the reaction.
-
-
Question: The color of my reaction mixture is not changing as expected. What does this indicate? Answer: Solutions of cerium(IV) have a characteristic yellow to yellow-orange color, while cerium(III) solutions are colorless.[3]
-
Persistent yellow/orange color: This indicates that the cerium(IV) has not been fully consumed, and the reaction is incomplete.
-
Colorless solution: This suggests that all the cerium(IV) has been reduced to cerium(III), and the reaction may be complete. The color change can be used as a preliminary indicator of reaction progress. For a more accurate assessment, it is recommended to monitor the reaction using techniques like titration or chromatography.
-
-
Question: My reaction is not going to completion. What are the possible reasons? Answer: Incomplete reactions can be due to several factors:
-
Insufficient oxidant: Ensure you are using a sufficient stoichiometric amount of this compound. It may be necessary to use an excess of the oxidant.
-
Sub-optimal reaction conditions: The temperature, solvent, or acid concentration may not be optimal for your specific substrate. Refer to the reaction optimization section for suggestions.
-
Decomposition of the oxidant: Although relatively stable in acidic solutions, this compound can decompose over long periods or under inappropriate conditions.[1][2]
-
Formation of an unreactive complex: The substrate may form a stable complex with cerium(IV) that is resistant to further oxidation.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for optimizing this compound oxidations.
Table 1: Solubility of Cerium Sulfates in Sulfuric Acid at Different Temperatures
| Compound | H₂SO₄ Concentration (M) | Temperature (°C) | Solubility |
| Ce₂(SO₄)₃ | Rises | Decreases | Significantly decreases |
| Ce(SO₄)₂ | Rises | 40 | Shows a significant maximum |
Data sourced from[12]
Table 2: General Reaction Parameters
| Parameter | Recommended Range/Value | Notes |
| H₂SO₄ Concentration | 0.5 - 4 M | Higher concentrations can sometimes decrease the reaction rate.[16] |
| Temperature | 20 - 70 °C | Substrate dependent. Higher temperatures increase the rate but can decrease the solubility of Ce(III) sulfate.[11][12] |
| Solvents | Water, Acetic Acid, Acetonitrile | This compound is insoluble in glacial acetic acid and pure ethanol.[3][13] |
| Catalyst Loading (example) | 0.015 g | For Fe₃O₄@Hydrol-PMMAn in the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione scaffolds.[17] |
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of an Alcohol
This protocol provides a general guideline for the oxidation of an alcohol to the corresponding aldehyde or ketone using this compound.
-
Preparation of the this compound Solution: Prepare a 0.1 N solution of this compound by dissolving the required amount of ceric sulfate in 0.5 M sulfuric acid.[8] Standardize the solution against a primary standard like sodium oxalate.[8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the alcohol in an appropriate solvent (e.g., aqueous sulfuric acid, aqueous acetic acid, or aqueous acetonitrile).
-
Reaction Initiation: Add the standardized this compound solution to the alcohol solution. The molar ratio of oxidant to substrate will depend on the specific reaction and should be determined empirically. A 2:1 molar ratio of Ce(IV) to alcohol has been reported in some cases.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by observing the disappearance of the yellow color of the Ce(IV) ions. For quantitative analysis, withdraw aliquots at regular intervals, quench the reaction (e.g., by adding a known excess of a standard ferrous ammonium sulfate solution), and then back-titrate the unreacted quenching agent.[1][14]
-
Work-up and Isolation: Once the reaction is complete (as indicated by the disappearance of the yellow color or by analytical monitoring), the product can be isolated. The work-up procedure will depend on the properties of the product. Common techniques include extraction with an organic solvent, followed by washing, drying, and purification by chromatography or distillation.
Protocol 2: Preparation and Standardization of 0.1 N Ceric Sulfate
-
Preparation:
-
Standardization with Sodium Oxalate:
-
Accurately weigh about 0.2 g of primary standard sodium oxalate (previously dried at 105°C for 2 hours) and dissolve it in 75 mL of water.[8]
-
With stirring, add 2 mL of sulfuric acid that has been premixed with 5 mL of water.[8]
-
Add 10 mL of hydrochloric acid and heat the solution to 70-75°C.[8]
-
Titrate with the prepared 0.1 N ceric sulfate solution until a permanent slight yellow color is observed.[8]
-
Each 6.700 mg of sodium oxalate is equivalent to 1 mL of 0.1 N ceric sulfate.[8]
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in this compound oxidations.
References
- 1. Studies on Oxidation of Alcohols by Cerium (IV)-Dimer in Aqueous Nitric Acid – Oriental Journal of Chemistry [orientjchem.org]
- 2. scribd.com [scribd.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Application of Cerium (IV) as an Oxidimetric Agent for the Determination of Ethionamide in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Sciencemadness Discussion Board - Preparation of Cerium (IV) sulfate anh. from CeO2 (OTC Chem) - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. youtube.com [youtube.com]
- 8. pharmaupdater.com [pharmaupdater.com]
- 9. info.gfschemicals.com [info.gfschemicals.com]
- 10. vernier.com [vernier.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. mgesjournals.com [mgesjournals.com]
- 14. chemistrymag.org [chemistrymag.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
How to prevent precipitation of cerium salts in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of cerium salts in solution.
Troubleshooting Guides
Issue: A yellow/orange precipitate forms immediately upon dissolving a Cerium(IV) salt in water.
Cause: This is likely due to the hydrolysis of the highly charged Ce(IV) ion in a neutral or near-neutral pH environment, leading to the formation of insoluble cerium(IV) oxide (CeO₂) or hydrated oxides.[1][2] Cerium(IV) salts are prone to extensive hydrolysis and require acidic conditions to remain dissolved.[3]
Solution:
-
Acidify the Solvent: Before adding the cerium(IV) salt, acidify the water with a strong acid, typically sulfuric acid (H₂SO₄).[4][5] The required acid concentration will depend on the desired cerium concentration.
-
Direct Dissolution in Acid: Dissolve the cerium(IV) salt directly into a dilute acid solution (e.g., 0.5 M H₂SO₄) with heating and stirring.[6]
Issue: A white, gelatinous precipitate forms in a Cerium(III) salt solution.
Cause: This precipitation is likely cerium(III) hydroxide, Ce(OH)₃, which forms under alkaline (basic) conditions.[3] The critical precipitation pH for cerium(III) hydroxide is around 8.57.
Solution:
-
pH Adjustment: Ensure the pH of the solution is maintained in the acidic to neutral range (below pH 7). If the pH has become basic, it can be carefully adjusted by adding a dilute acid.
-
Buffering: For experiments where a stable pH is critical, consider using a suitable buffer system that maintains a pH below 8.
Issue: A precipitate forms in a Cerium(IV) sulfate solution over time, even when initially clear.
Cause: Neutral solutions of ceric sulfate can slowly decompose, leading to the precipitation of cerium(IV) oxide.[2] This indicates that the initial acidic environment was not sufficient to maintain long-term stability.
Solution:
-
Increase Acidity: The stability of this compound solutions is directly related to the concentration of sulfuric acid. Increasing the acid concentration can prevent this slow decomposition.
-
Proper Storage: Store the solution in a tightly sealed container to prevent any changes in pH due to atmospheric CO₂ absorption, which could lead to a decrease in acidity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cerium salt precipitation?
A1: The primary cause of precipitation is the hydrolysis of cerium ions, which is highly dependent on the pH of the solution and the oxidation state of the cerium. Cerium(IV) is particularly susceptible to hydrolysis in solutions that are not sufficiently acidic, leading to the formation of insoluble cerium(IV) oxide (CeO₂).[1][2][3] Cerium(III) is more stable but will precipitate as cerium(III) hydroxide (Ce(OH)₃) in alkaline conditions.[3]
Q2: How does pH affect the solubility of cerium salts?
A2: The effect of pH is critical and differs for the two common oxidation states of cerium:
-
Cerium(III) (Ce³⁺): Cerium(III) salts like cerium(III) chloride and nitrate are generally soluble in acidic to neutral solutions.[7] However, as the pH becomes alkaline (typically above 8), the formation of insoluble white cerium(III) hydroxide (Ce(OH)₃) occurs.[3]
-
Cerium(IV) (Ce⁴⁺): Cerium(IV) ions are highly prone to hydrolysis and require a strongly acidic environment to remain in solution.[3] Neutral or weakly acidic solutions will lead to the precipitation of yellow-orange cerium(IV) oxide (CeO₂).[1][2]
Q3: What is the role of the oxidation state of cerium in its solubility?
A3: Cerium can exist in two main oxidation states in solution: +3 (cerous) and +4 (ceric).[8] The +4 state is strongly oxidizing and has a high charge density, making it very susceptible to hydrolysis.[3] The +3 state is more stable and less prone to hydrolysis in a wider pH range.[3]
Q4: Are there specific acids that are recommended for stabilizing Cerium(IV) solutions?
A4: Sulfuric acid is the most commonly used and recommended acid for preparing stable solutions of this compound.[4][5] The sulfate ions can form stable complexes with Ce(IV), further preventing hydrolysis. Nitric acid can also be used for cerium(IV) nitrate solutions.
Q5: How does temperature affect the solubility of cerium salts?
A5: The effect of temperature on the solubility of cerium salts can be unusual. For example, the solubility of cerium(III) sulfate in water decreases as the temperature rises, which is an uncommon property for salts.[9][10] In contrast, the solubility of cerium(III) chloride generally increases with higher temperatures.[3]
Data Presentation
Table 1: Solubility of Common Cerium Salts
| Cerium Salt | Formula | Solubility in Water ( g/100 mL) | Conditions |
| Cerium(III) Chloride | CeCl₃ | ~67 g/L at room temperature | Solubility generally increases with temperature. |
| Cerium(III) Sulfate | Ce₂(SO₄)₃ | 9.25 at 20 °C | Solubility decreases with increasing temperature.[9] |
| This compound | Ce(SO₄)₂ | Moderately soluble | Soluble in small amounts of water but hydrolyzes in larger amounts. Requires dilute acid for stability.[2][4] |
| Cerium(III) Nitrate Hexahydrate | Ce(NO₃)₃·6H₂O | Highly soluble | Forms an acidic solution in water.[7] |
Table 2: Key Parameters for Cerium Hydroxide Precipitation
| Compound | Formula | Solubility Product Constant (Ksp) | Precipitation pH |
| Cerium(III) Hydroxide | Ce(OH)₃ | 2.0 x 10⁻²⁰ | > 8[3] |
| Cerium(IV) Hydroxide | Ce(OH)₄ | Very low (not readily available) | Precipitates in neutral to alkaline pH. |
Experimental Protocols
Protocol 1: Preparation of a Stable 0.1 M this compound Solution
Objective: To prepare a stable solution of this compound for use as an oxidizing agent in titrations or other applications.
Materials:
-
This compound (Ce(SO₄)₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Distilled or deionized water
-
Volumetric flask (1 L)
-
Glass beaker
-
Stirring rod
-
Heating plate (optional)
Procedure:
-
Prepare the Acidic Solvent: In a glass beaker, carefully add 50 mL of concentrated sulfuric acid to approximately 500 mL of distilled water while stirring continuously. Caution: Always add acid to water, never the other way around, as this can cause a violent exothermic reaction.
-
Dissolve the Cerium Salt: Weigh out 40.4 g of this compound. Slowly add the this compound to the prepared sulfuric acid solution while stirring. Gentle heating may be applied to aid dissolution.[11]
-
Cool and Dilute: Once the this compound has completely dissolved, allow the solution to cool to room temperature.
-
Final Volume Adjustment: Carefully transfer the cooled solution to a 1 L volumetric flask. Rinse the beaker with small portions of distilled water and add the rinsings to the volumetric flask. Finally, add distilled water to the flask until the volume reaches the 1 L mark.
-
Mixing and Storage: Stopper the flask and invert it several times to ensure the solution is homogeneous. Store the stable ceric sulfate solution in a well-sealed glass bottle.
Mandatory Visualization
Caption: A flowchart illustrating the decision-making process for preparing stable cerium salt solutions.
Caption: A diagram illustrating the stable forms of cerium in solution at different pH values.
References
- 1. Cerium(IV)_sulfate [chemeurope.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of Cerium (IV) as an Oxidimetric Agent for the Determination of Ethionamide in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanelements.com [americanelements.com]
- 8. homework.study.com [homework.study.com]
- 9. Cerium(III) sulfate - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. tech-publish.com [tech-publish.com]
Troubleshooting over-titration in peroxide analysis with ceric sulfate
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals using ceric sulfate titration for peroxide analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of over-titration in peroxide analysis with ceric sulfate?
Over-titration in this analysis is often due to a few common procedural errors:
-
Rapid Titrant Addition: Adding the ceric sulfate titrant too quickly, especially near the endpoint, is a primary cause. The reaction needs time to complete, and rapid addition can easily surpass the equivalence point.
-
Poor Endpoint Recognition: The color change of the ferroin indicator from orange/red to a pale blue can be subtle.[1] Inexperience with the endpoint color or poor lighting can lead to adding excess titrant.
-
Incorrect Titrant Concentration: If the ceric sulfate solution is more concentrated than specified, a smaller volume is required, increasing the risk of adding too much. Regular standardization of the titrant is crucial.[2]
-
Inadequate Swirling/Mixing: Insufficient mixing of the sample solution as the titrant is added can lead to localized high concentrations of titrant, causing a premature and transient endpoint color change that fades upon proper mixing. This can mislead the analyst into adding more titrant than necessary.[3]
-
Air Bubbles in Burette: The presence of air bubbles in the burette tip can lead to an inaccurate volume reading, causing an unintentional addition of excess titrant once the bubble is dispensed.[4]
Q2: I over-titrated my sample. What are the consequences?
Over-titration with ceric sulfate leads to inaccurate and erroneously high peroxide value results. In a single-step titration for hydrogen peroxide, the calculated peroxide content will be artificially high.
The consequences are more severe in a two-step titration commonly used for mixtures of hydrogen peroxide and peracetic acid.[5][6] In this procedure, ceric sulfate is first used to titrate the hydrogen peroxide. Then, potassium iodide (KI) is added, which reacts with the peracetic acid to liberate iodine. This iodine is then titrated with sodium thiosulfate.[6]
If excess ceric sulfate is present from the first step, it will react with the potassium iodide added in the second step, liberating additional iodine. This extra iodine will be titrated by the sodium thiosulfate, leading to a falsely high calculation for the peracetic acid content.[5]
Q3: Can I salvage a sample that has been over-titrated?
Unfortunately, for a redox titration like the ceric sulfate method for peroxides, there is no simple and validated back-titration procedure to correct for over-titration. The introduction of another reducing agent to react with the excess ceric sulfate would introduce more complexity and potential for error. Therefore, the most scientifically sound corrective action is to discard the over-titrated sample and repeat the analysis, paying close attention to the preventative measures outlined below.
Q4: How can I prevent over-titration?
Preventing over-titration is key to achieving accurate results. Here are several best practices:
-
Slow Down Near the Endpoint: As the solution begins to show signs of the color change, add the ceric sulfate drop by drop, allowing the color to disperse with thorough swirling after each addition.[3]
-
Use a White Background: Place a white sheet of paper or a white tile under the flask to make the color change of the indicator more apparent.
-
Perform a Preliminary Titration: A quick, less precise initial titration can give you an approximate endpoint volume.[4] In subsequent, accurate titrations, you can add the titrant more quickly up to about 80-90% of this volume and then proceed cautiously.
-
Ensure Proper Mixing: Swirl the flask continuously throughout the titration to ensure the reactants are well-mixed.[3]
-
Proper Burette Technique: Ensure your burette is clean, free of air bubbles, and that you are reading the meniscus at eye level to avoid parallax error.[4]
-
Optimize Sample Size: It is essential to optimize the sample size to ensure the titrant volume consumption is between 20% and 80% of the burette volume.[7]
Quantitative Data Summary
The appropriate sample size is crucial for an accurate titration and can help prevent over-titration by ensuring a reasonable titrant volume. The following table provides suggested sample weights based on the expected hydrogen peroxide concentration.
| Expected H₂O₂ Content (wt. %) | Suggested Sample Weight (grams) |
| 1 - 3% | 5.0 - 15.0 g |
| 3 - 10% | 1.5 - 4.5 g |
| 10 - 30% | 0.5 - 1.5 g |
| (Data sourced from USP Technologies)[1] |
Experimental Protocol: Peroxide Value by Ceric Sulfate Titration
This protocol details the manual titration method for determining hydrogen peroxide content.
1. Reagents:
-
Standardized Ceric Sulfate Solution (0.1 N): A commercially available standardized solution is recommended.
-
Ferroin Indicator Solution: Prepared by dissolving 0.174 g of FeSO₄·7H₂O and 0.37 g of o-phenanthroline monohydrate in 100 mL of distilled water.[1]
-
Sulfuric Acid Solution (1:19 v/v): Carefully and slowly add 50 mL of concentrated sulfuric acid (sp. gr. 1.84) to 950 mL of distilled water with continuous stirring and cooling.[3]
2. Procedure:
-
Measure 150 mL of the sulfuric acid solution (1:19) into a 500 mL Erlenmeyer flask.
-
Add sufficient crushed ice to the flask to maintain a temperature below 10°C throughout the titration.[3]
-
Add 2-3 drops of ferroin indicator solution to the cold sulfuric acid. The solution will turn an orange/red color.
-
Accurately weigh a suitable amount of the sample (see table above) into a glass weighing bottle.[1]
-
Add the weighed sample to the cold, acidified indicator solution in the flask and mix by swirling.
-
Begin titrating with the 0.1 N ceric sulfate solution. Swirl the flask continuously.
-
As the endpoint approaches, the orange/red color will start to fade. At this point, add the ceric sulfate drop by drop.
-
The endpoint is reached when the color changes from orange to a stable, pale blue.[1][3]
-
Record the volume of ceric sulfate solution used (A mL).
3. Calculation:
Hydrogen Peroxide (wt. %) = (A × N × 1.701) / W
Where:
-
A = volume of ceric sulfate titrant in mL
-
N = normality of the ceric sulfate solution
-
W = weight of the sample in grams
Visual Guides
.dot
Caption: Troubleshooting flowchart for over-titration.
.dot
Caption: Experimental workflow for peroxide titration.
References
- 1. h2o2.mojoactive.dev [h2o2.mojoactive.dev]
- 2. researchgate.net [researchgate.net]
- 3. solvay.com [solvay.com]
- 4. info.gfschemicals.com [info.gfschemicals.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. active-oxygens.evonik.com [active-oxygens.evonik.com]
- 7. news-medical.net [news-medical.net]
Technical Support Center: Cerium Redox Potential in Sulfuric Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the determination of cerium redox potential in sulfuric acid solutions.
Frequently Asked Questions (FAQs)
Q1: How does the concentration of sulfuric acid affect the redox potential of the Ce(IV)/Ce(III) couple?
The formal redox potential of the Ce(IV)/Ce(III) couple generally decreases as the concentration of sulfuric acid increases. This is attributed to the formation of stable sulfate complexes with Ce(IV) ions, which shifts the equilibrium of the redox reaction.[1] The extent of this effect can also be influenced by temperature.
Q2: What is the expected trend for the Ce(IV)/Ce(III) redox potential with increasing sulfuric acid concentration?
Researchers have observed a significant decrease in the redox potential as the sulfuric acid concentration rises.[1] For instance, at 20°C, the formal potential has been measured to decrease from 1.44 V in 1 M H₂SO₄ to 1.42 V in 2 M H₂SO₄ and further to 1.39 V in 4 M H₂SO₄.
Q3: Does temperature influence the effect of sulfuric acid on the redox potential?
Yes, temperature plays a role. Studies have shown that the formal potential of the Ce(IV)/Ce(III) couple in sulfuric acid can vary with temperature. For example, at a concentration of 1 M H₂SO₄, the potential was observed to be 1.44 V at 20°C, increasing to 1.45 V at 40°C, and then decreasing to 1.43 V at 60°C.[2]
Data Summary
The following table summarizes the formal redox potential of the Ce(IV)/Ce(III) couple at various sulfuric acid concentrations and temperatures, as determined by experimental measurements.
| Sulfuric Acid Concentration (M) | Temperature (°C) | Formal Redox Potential (V vs. Ag/AgCl) |
| 1.0 | 20 | 1.44 |
| 1.0 | 40 | 1.45 |
| 1.0 | 60 | 1.43 |
| 2.0 | 20 | 1.42 |
| 2.0 | 40 | 1.43 |
| 2.0 | 60 | 1.41 |
| 4.0 | 20 | 1.39 |
| 4.0 | 40 | 1.41 |
| 4.0 | 60 | 1.39 |
Data sourced from Paulenova et al. (2002).[2]
Troubleshooting Guide
This guide addresses common issues encountered during the experimental determination of cerium redox potential.
Issue 1: Unstable or drifting potential readings.
-
Possible Cause 1: Reference electrode instability. The reference electrode (e.g., Ag/AgCl) may not be properly equilibrated or could be clogged.
-
Troubleshooting Step: Ensure the reference electrode has been soaked in its filling solution for the recommended time. Check for air bubbles in the electrode body and ensure the frit is clean and unobstructed.
-
-
Possible Cause 2: Contamination of the electrolyte. Impurities in the sulfuric acid or cerium salts can interfere with the measurement.
-
Troubleshooting Step: Use high-purity reagents and deionized water for all solutions. Consider cleaning the electrochemical cell thoroughly before use.
-
-
Possible Cause 3: Slow electrode kinetics. The Ce(IV)/Ce(III) redox reaction can have slow kinetics on some electrode surfaces.[1]
-
Troubleshooting Step: Polish the working electrode (e.g., platinum or glassy carbon) before each experiment to ensure a clean and active surface. Consider using a potentiostat with iR compensation to minimize uncompensated solution resistance.
-
Issue 2: Poorly defined or distorted cyclic voltammograms.
-
Possible Cause 1: High solution resistance. Concentrated sulfuric acid solutions can have significant resistance, leading to distorted voltammograms.
-
Troubleshooting Step: Minimize the distance between the working and reference electrodes. Use a supporting electrolyte if appropriate for your experimental design. Employ iR compensation if available on your potentiostat.
-
-
Possible Cause 2: Inappropriate scan rate. A scan rate that is too fast or too slow can result in poorly defined peaks.
-
Troubleshooting Step: Optimize the scan rate. Start with a typical rate (e.g., 50-100 mV/s) and adjust it to obtain well-defined anodic and cathodic peaks.
-
-
Possible Cause 3: Working electrode surface issues. A fouled or improperly prepared working electrode can lead to distorted peaks.
-
Troubleshooting Step: Follow a consistent and thorough polishing procedure for the working electrode.
-
Issue 3: Inconsistent or non-reproducible results.
-
Possible Cause 1: Temperature fluctuations. The redox potential of the Ce(IV)/Ce(III) couple is temperature-dependent.
-
Troubleshooting Step: Use a water bath or other temperature control system to maintain a constant and known temperature throughout the experiment.
-
-
Possible Cause 2: Inaccurate solution concentrations. Errors in the preparation of cerium or sulfuric acid solutions will lead to inaccurate results.
-
Troubleshooting Step: Carefully prepare all solutions using calibrated volumetric flasks and analytical balances. Standardize the cerium solution if necessary.
-
-
Possible Cause 3: Oxygen interference. Dissolved oxygen can be electrochemically active and interfere with the measurement.
-
Troubleshooting Step: Deaerate the electrolyte solution by purging with an inert gas (e.g., nitrogen or argon) for at least 15-30 minutes before the experiment and maintain an inert atmosphere over the solution during the measurement.
-
Experimental Protocol: Determination of Ce(IV)/Ce(III) Redox Potential by Cyclic Voltammetry
This protocol outlines the key steps for measuring the formal redox potential of the Ce(IV)/Ce(III) couple in sulfuric acid.
1. Materials and Reagents:
-
Cerium(III) sulfate or Cerium(IV) sulfate
-
Sulfuric acid (concentrated, analytical grade)
-
Deionized water
-
Working electrode (e.g., Platinum or Glassy Carbon disk electrode)
-
Reference electrode (e.g., Ag/AgCl in saturated KCl)
-
Counter electrode (e.g., Platinum wire or graphite rod)
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Polishing materials (alumina slurries or diamond pastes)
-
Inert gas (Nitrogen or Argon)
2. Solution Preparation:
-
Prepare a stock solution of the desired cerium salt (e.g., 0.1 M) in a specific concentration of sulfuric acid (e.g., 1 M).
-
Prepare a series of solutions with varying sulfuric acid concentrations by diluting the stock solution and adding the appropriate amount of concentrated sulfuric acid and deionized water. Ensure the final cerium concentration is the same across all solutions.
3. Electrochemical Cell Setup:
-
Assemble the three-electrode electrochemical cell.
-
Polish the working electrode to a mirror finish using appropriate polishing materials, then rinse with deionized water and dry.
-
Place the prepared cerium/sulfuric acid solution into the cell.
-
Immerse the working, reference, and counter electrodes in the solution.
-
Deaerate the solution by bubbling with an inert gas for 15-30 minutes.
4. Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment, including the initial potential, final potential, vertex potentials, and scan rate. The potential window should encompass the expected redox peaks of the Ce(IV)/Ce(III) couple (typically between +1.0 V and +1.7 V vs. Ag/AgCl).
-
Run the cyclic voltammogram.
-
Record the resulting data.
5. Data Analysis:
-
From the cyclic voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).
-
Calculate the formal redox potential (E°') using the following equation: E°' = (Epa + Epc) / 2
6. Repeatability:
-
Repeat the measurement at least three times for each sulfuric acid concentration to ensure the reproducibility of the results.
Visualizations
Caption: Experimental workflow for determining cerium redox potential.
Caption: Troubleshooting logic for cerium redox potential experiments.
References
Techniques for improving accuracy in ceric sulfate titrations
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the accuracy of their ceric sulfate titrations.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using ceric sulfate as a titrant compared to potassium permanganate?
A1: Ceric sulfate solutions offer several distinct advantages over potassium permanganate.[1][2] They are remarkably stable, even when heated, and can be stored for extended periods without a change in concentration.[1][3] Unlike potassium permanganate, ceric sulfate can be used in the presence of high concentrations of hydrochloric acid without generating chlorine gas.[4] Furthermore, the reduction product, the cerous ion (Ce³⁺), is colorless and does not interfere with indicator endpoints.[1][4]
Q2: How should a ceric sulfate solution be prepared and stored?
A2: To prepare a 0.1 M ceric sulfate solution, dissolve approximately 40.4 g of ceric sulfate in a mixture of 500 mL of water and 50 mL of sulfuric acid. After cooling, dilute the solution to 1000 mL with water.[5] For ceric ammonium sulfate, dissolve about 65 g in a mixture of 30 ml of sulfuric acid and 500 ml of water with gentle heating, then cool and dilute to 1000 ml. It is crucial to store these solutions in glass-stoppered bottles to maintain their stability.[5][6]
Q3: Why is standardization of the ceric sulfate solution necessary and how often should it be done?
A3: Standardization is a critical procedure that determines the exact concentration of the titrant, which is essential for accurate calculations of the analyte.[7][8] While ceric sulfate solutions are very stable, it is best practice to standardize them frequently, especially when a fresh batch is prepared.[6][7] Some protocols recommend re-standardization every 15 days, or just before use if the solution has not been used recently.[6]
Q4: What are suitable primary standards for ceric sulfate titrations?
A4: High-purity, stable substances are used as primary standards. Common choices for ceric sulfate include arsenic trioxide (As₂O₃) and sodium oxalate (Na₂C₂O₄).[4][9] Ferrous ethylenediammonium sulfate is another reliable primary standard.[5]
Q5: Which indicators are effective for detecting the endpoint in ceric sulfate titrations?
A5: Ferroin (ortho-phenanthroline ferrous complex) is a widely used and highly effective indicator.[3][4][10] It provides a sharp color change from red (reduced form) to a pale blue (oxidized form).[4] Other indicators that can be employed include diphenylamine, erio glaucine, and crystal violet.[3][11] In some cases, particularly in hot solutions with sufficient concentration, the yellow color of the Ce⁴⁺ ion can serve as its own indicator.[2]
Troubleshooting Guide
This guide addresses specific problems that may arise during ceric sulfate titrations.
Q1: My results are inconsistent and lack reproducibility. What are the common causes?
A1: Inconsistent results often stem from several procedural or equipment-related issues.[12][13]
-
Inaccurate Measurements: Ensure all glassware, especially burettes and pipettes, is calibrated correctly. Always read the burette volume at eye level from the bottom of the meniscus to avoid parallax error.[12][14]
-
Contamination: Use high-purity reagents and ensure all glassware is thoroughly cleaned and rinsed to prevent contamination that can alter solution concentrations.[12][15]
-
Inconsistent Endpoint Determination: The perception of the color change at the endpoint can be subjective.[12] Perform titrations under consistent lighting conditions and ensure the indicator provides a sharp, clear transition.
-
Sample Inhomogeneity: Ensure your sample is well-mixed and homogeneous before taking an aliquot for titration.[8][16]
Q2: The endpoint color change is faint, gradual, or seems to fade. How can I get a sharper endpoint?
A2: A poor endpoint is a common issue that can significantly impact accuracy.
-
Indicator Choice: Ensure you are using the correct indicator for the reaction. Ferroin is recommended for its sharp color change.[4] Prepare the indicator solution correctly and use the specified amount (typically 2-3 drops).[10]
-
Titration Speed: As you approach the endpoint, slow the addition of the titrant to a drop-wise rate.[16] This prevents "overshooting" the endpoint, where excess titrant is added before the color change can fully occur.
-
Sufficient Mixing: Ensure the solution is continuously and adequately stirred throughout the titration to allow the reaction to proceed uniformly.
Q3: My calculated analyte concentration is consistently too high or too low. What should I investigate?
A3: A systematic deviation in results points to a consistent error source.
-
Titrant Concentration: The most likely cause is an inaccurate concentration of your ceric sulfate solution. Re-standardize your titrant carefully using a reliable primary standard.[7][8]
-
Burette Errors: Check for air bubbles in the burette tip or along the sides, as they will lead to an inaccurate volume reading.[8][12][15] Also, verify that the burette is not leaking.[14]
-
Incorrect Sample Volume/Weight: Use a calibrated volumetric pipette for liquid samples or a calibrated analytical balance for solid samples to ensure the initial amount of analyte is measured accurately.[7][12]
-
Endpoint Overshoot: Consistently adding titrant past the true endpoint will lead to calculated concentrations that are too high. Refine your technique to add titrant drop-by-drop near the endpoint.
Q4: My prepared ceric sulfate solution is cloudy or forms a precipitate. What went wrong?
A4: Ceric salts can hydrolyze and precipitate as basic salts or ceric hydroxide in solutions that are not sufficiently acidic.[1][2] The preparation procedure must include a sufficient amount of sulfuric acid to ensure the ceric sulfate remains dissolved and stable.[2] If the solution is turbid, it may be necessary to filter it before standardization.
Data Summary
Table 1: Common Primary Standards for Ceric Sulfate Standardization
| Primary Standard | Chemical Formula | Molar Mass ( g/mol ) | Key Considerations |
| Arsenic Trioxide | As₂O₃ | 197.84 | Highly pure, but toxic. Requires careful handling. Often used with an osmic acid catalyst.[4][17] |
| Sodium Oxalate | Na₂C₂O₄ | 134.00 | Must be dried before use (e.g., at 105°C for 1-2 hours). Titration is typically performed at an elevated temperature (70-75°C).[6][9] |
| Ferrous Ethylenediammonium Sulfate | Fe(C₂H₁₀N₂)(SO₄)₂, 4H₂O | 382.14 | Stable solid, dissolves in dilute sulfuric acid.[5] |
Table 2: Selected Indicators for Ceric Sulfate Titration
| Indicator | Color Change (Reduced → Oxidized) | Oxidation Potential | Notes |
| Ferroin (1,10-Phenanthroline Ferrous Sulfate) | Red → Pale Blue | ~1.14 V[3] | Most common and highly recommended for its sharp, reversible color change.[3][4] |
| Diphenylamine | Colorless → Violet | ~0.76 V | Suitable for some reactions, but the potential is lower than ferroin.[3] |
| Erio Glaucine | Green → Reddish-Purple | ~0.98 V | An alternative indicator, particularly for standardizing with iron standards.[3] |
| Self-Indicating | Colorless → Faint Yellow | N/A | The yellow color of Ce⁴⁺ can be used as an indicator, but only in hot, concentrated solutions where the endpoint is more visible.[2] |
Experimental Protocols
Protocol 1: Preparation of 0.1 N Ceric Sulfate Solution
-
Accurately weigh 33.22 g of ceric sulfate.[9]
-
Carefully add 50 mL of concentrated sulfuric acid to 500 mL of distilled water in a large beaker while stirring.
-
Transfer the ceric sulfate to the dilute acid solution and stir until dissolved. Gentle heating may be applied if necessary.
-
Allow the solution to cool to room temperature.
-
Quantitatively transfer the solution to a 1-liter volumetric flask.
-
Dilute to the mark with distilled water, stopper, and mix thoroughly by inverting the flask multiple times.
-
Store in a clean, glass-stoppered bottle.
Protocol 2: Standardization with Sodium Oxalate
-
Accurately weigh about 0.2 g of primary standard grade sodium oxalate (previously dried for 2 hours at 105°C) into a 250 mL conical flask.[9]
-
Dissolve the sodium oxalate in 75 mL of distilled water.[9]
-
With stirring, cautiously add 2 mL of concentrated sulfuric acid that has been pre-mixed with 5 mL of water.[9]
-
Add 10 mL of hydrochloric acid and heat the solution to between 70°C and 75°C.[9]
-
Titrate the hot solution with the prepared 0.1 N ceric sulfate solution until a permanent slight yellow color persists, indicating the endpoint.[9]
-
Calculate the normality using the formula: N_Ce(IV) = (grams of Na₂C₂O₄) / (mL of Ce(IV) solution × 0.0670)
Protocol 3: Preparation of Ferroin Indicator
-
Weigh 0.174 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) and dissolve it in 25 mL of distilled water.[10]
-
Weigh 0.37 g of o-phenanthroline monohydrate and add it to the ferrous sulfate solution.[10]
-
Stir until the solid is completely dissolved. The solution will have an intense red color.
-
Store in a dropper bottle.
Visual Guides
Caption: Workflow for preparation and standardization of a ceric sulfate titrant.
Caption: Logical troubleshooting flow for inaccurate ceric sulfate titration results.
Caption: Key interconnected factors for achieving high accuracy in titrations.
References
- 1. Ricca Chemical - Ceric Sulfate [riccachemical.com]
- 2. Lecture - 15 Cerimetry.pptx [slideshare.net]
- 3. info.gfschemicals.com [info.gfschemicals.com]
- 4. brainkart.com [brainkart.com]
- 5. tech-publish.com [tech-publish.com]
- 6. pharmadekho.com [pharmadekho.com]
- 7. Top Tips for More Accurate Titrations [ysi.com]
- 8. labunlimited.com [labunlimited.com]
- 9. pharmaupdater.com [pharmaupdater.com]
- 10. h2o2.mojoactive.dev [h2o2.mojoactive.dev]
- 11. INDICATORS IN TITRATIONS WITH CERIC SULPHUTE [zenodo.org]
- 12. tutorchase.com [tutorchase.com]
- 13. Sources Of Errors In Titration [themasterchemistry.com]
- 14. sciencing.com [sciencing.com]
- 15. microbiozindia.com [microbiozindia.com]
- 16. youtube.com [youtube.com]
- 17. Preparation and Standardization of 0.1 M Ceric Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]
Electrode conditioning for potentiometric titrations with ceric sulfate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using potentiometric titrations with ceric sulfate.
Frequently Asked Questions (FAQs)
Q1: What are the signs of a poorly conditioned platinum electrode?
A poorly conditioned platinum electrode can lead to several issues during titration, including:
-
Slow or sluggish response: The potential takes an unusually long time to stabilize after each titrant addition.[1][2]
-
Drifting potential: The measured potential continuously changes without reaching a stable endpoint.[3]
-
Inaccurate or non-reproducible endpoints: The volume of titrant at the equivalence point varies significantly between replicate titrations.
-
A flattened titration curve: The sharp potential jump at the equivalence point is reduced, making accurate determination difficult.[2]
Q2: Why is a double junction reference electrode recommended for titrations in acidic solutions?
A double junction reference electrode is recommended to prevent contamination of the reference element and the sample solution.[4][5] In ceric sulfate titrations, which are performed in a strong sulfuric acid medium, there is a risk of sulfate ions precipitating with the silver ions in a standard Ag/AgCl electrode's filling solution (KCl). A double junction electrode has an outer chamber that can be filled with an inert electrolyte, such as potassium nitrate, which is compatible with the acidic sample, preventing precipitation at the junction.[6]
Q3: How often should I recondition my platinum electrode?
The frequency of reconditioning depends on the nature and number of samples being analyzed. For routine use, a daily cleaning and activation is recommended. If you observe any signs of poor performance (as mentioned in Q1), immediate reconditioning is necessary. After titrating samples with components that can adsorb onto the platinum surface, a more rigorous cleaning is advised.
Q4: My ceric sulfate titrant has turned from yellow to a very pale yellow or colorless. What does this mean?
A loss of the characteristic yellow color of the Ce(IV) solution indicates a reduction of the ceric ions to the colorless cerous (Ce(III)) form. This can be caused by contamination with reducing agents or prolonged exposure to light. The titrant is no longer at its stated concentration and should be discarded and a fresh solution prepared.
Q5: What are the ideal storage conditions for my electrodes?
-
Platinum Electrode: Can be stored dry or in deionized water.[7]
-
Ag/AgCl Reference Electrode: Should be stored with its tip immersed in its filling solution (typically 3M or saturated KCl). Never store in deionized water, as this will leach the filling solution from the porous junction.[8][9] For double junction electrodes, the outer chamber should also be maintained with the appropriate electrolyte.
Troubleshooting Guides
Issue 1: Unstable or Drifting Potential Readings
A drifting potential is a common issue where the millivolt reading does not stabilize, making it impossible to determine the equivalence point accurately.
| Possible Cause | Troubleshooting Step |
| Contaminated or improperly conditioned platinum electrode. | Follow the detailed "Experimental Protocol: Platinum Electrode Conditioning" below. An oxide film or adsorbed species on the platinum surface can interfere with the potential measurement.[7] |
| Clogged or contaminated reference electrode junction. | The porous frit of the reference electrode may be blocked.[4][10] Try gently flushing the junction by allowing some internal filling solution to flow out. If the problem persists, the filling solution may need to be replaced, or the junction cleaned by soaking in warm water.[7] |
| Air bubble in the reference electrode. | Inspect the reference electrode for any trapped air bubbles, especially near the junction. Gently tap the electrode to dislodge them.[11] |
| Incorrect reference electrode filling solution. | Ensure the correct filling solution is used and that the level is sufficient. The level of the filling solution should be higher than the sample solution to ensure a positive outflow.[10] |
| Static electricity interference. | Especially in low-humidity environments, static charges can build up and cause unstable readings. Using an anti-static mat or ensuring proper grounding of the equipment can help. |
Issue 2: Slow Electrode Response
A slow response time can significantly prolong the titration process and may lead to over-titration if the operator or autotitrator adds the next increment before the potential has stabilized.[1]
| Possible Cause | Troubleshooting Step |
| Aged or dirty electrode. | Electrodes have a finite lifespan. If cleaning and reconditioning do not improve the response, the electrode may need to be replaced.[1] For pH electrodes used as reference systems, the glass membrane can become less responsive over time. |
| Low sample temperature. | Titrations at lower temperatures can result in slower reaction kinetics and electrode response. If possible, allow the sample to warm to room temperature before titration. |
| Incorrect titrator parameters. | If using an autotitrator, the potential stability criteria may be too stringent, or the equilibration time may be too short for the specific sample matrix. Adjust the method parameters accordingly.[2] |
| Insufficient stirring. | Inadequate mixing of the solution can lead to localized areas of high titrant concentration near the electrode, causing a slow approach to equilibrium. Ensure the stirrer is functioning correctly and at an appropriate speed.[2] |
Experimental Protocols
Preparation of 0.1 N Ceric Sulfate Solution
-
To 500 mL of deionized water, cautiously add 30 mL of concentrated sulfuric acid and mix.
-
Add 66 g of ceric ammonium sulfate and warm gently to dissolve.[9]
-
Cool the solution to room temperature.
-
Filter the solution if it is turbid.
-
Dilute to 1 liter with deionized water in a volumetric flask and mix thoroughly.[9]
Experimental Protocol: Platinum Electrode Conditioning
This protocol outlines the steps to clean and activate a platinum indicator electrode for use in ceric sulfate titrations.
-
Mechanical Cleaning (Optional): If the electrode is visibly coated, gently polish the platinum surface with a soft, lint-free cloth and fine alumina powder to a mirror finish. Rinse thoroughly with deionized water.
-
Chemical Cleaning:
-
Immerse the electrode tip in hot 10% nitric acid for 1-2 minutes to remove most inorganic impurities.[9]
-
For persistent organic contamination, immerse the electrode in a freshly prepared Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1-2 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the electrode thoroughly with deionized water.
-
-
Electrochemical Activation (Pre-treatment):
-
Place the platinum electrode as the cathode (negative electrode) and another platinum wire as the anode (positive electrode) in a beaker containing 0.5 M sulfuric acid.
-
Apply a current density of approximately 0.5 mA/cm² for 5-10 minutes. This cathodic polarization helps to remove any oxide films formed on the surface.[7]
-
Rinse the electrode thoroughly with deionized water. The electrode is now ready for use.
-
Visual Guides
Caption: Workflow for platinum electrode conditioning.
Caption: Logical troubleshooting workflow for potentiometric titrations.
References
- 1. mt.com [mt.com]
- 2. youtube.com [youtube.com]
- 3. Choosing the Correct Internal Reference Redox Species for Overcoming Reference Electrode Drift in Voltammetric pH Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pineresearch.com [pineresearch.com]
- 5. mgscientific.com [mgscientific.com]
- 6. echemi.com [echemi.com]
- 7. Best practice for electrodes in titration | Metrohm [metrohm.com]
- 8. What are the precautions measures when dealing with reference electrode.. [askfilo.com]
- 9. electrochemistrystore.com [electrochemistrystore.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Cell current shows large continuous drift - Antec Scientific [antecscientific.com]
Validation & Comparative
A Comparative Guide to Cerium(IV) Sulfate and Potassium Permanganate in Redox Titrations
In the realm of analytical chemistry, particularly within pharmaceutical and research settings, redox titrations are a fundamental technique for the quantitative analysis of a wide array of substances. The choice of the oxidizing agent is paramount to the success and accuracy of these titrations. Among the most prominent oxidants are cerium(IV) sulfate and potassium permanganate. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the appropriate titrant for their specific applications.
Core Properties: A Side-by-Side Comparison
A fundamental understanding of the physicochemical properties of each titrant is crucial for their effective application. The following table summarizes the key characteristics of this compound and potassium permanganate.
| Property | This compound (Ce(SO₄)₂) | Potassium Permanganate (KMnO₄) |
| Molar Mass | 332.24 g/mol (anhydrous) | 158.034 g/mol |
| Standard Electrode Potential (E°) | +1.44 V (in 1M H₂SO₄)[1] | +1.70 V |
| Color of Oxidized Form | Yellow[2] | Deep Purple[3][4] |
| Color of Reduced Form | Colorless (Ce³⁺)[5][6] | Colorless (Mn²⁺)[7] |
| Stability of Solution | Highly stable, even when heated[5][6][8] | Moderately stable; decomposes in the presence of light, heat, acids, bases, and MnO₂[3][9] |
| Primary Standards for Standardization | Arsenic trioxide, sodium oxalate, ferrous ammonium sulfate[5][6][10] | Sodium oxalate, oxalic acid[3][11][12][13] |
| Use in HCl Medium | Can be used in the presence of high concentrations of HCl[5][6][8][10] | Not suitable, as it oxidizes chloride ions |
Performance in Redox Titrations: A Detailed Analysis
The practical utility of a titrant is determined by its performance in various aspects of the titration process, from preparation to endpoint detection.
Preparation and Standardization
This compound: Solutions of this compound are typically prepared by dissolving the salt in a dilute sulfuric acid solution to prevent the hydrolysis and precipitation of ceric hydroxide.[5][6] The resulting solutions are remarkably stable and can be stored for extended periods without a significant change in concentration.[8][14] Standardization is commonly performed against primary standards such as arsenic trioxide (using osmium tetroxide as a catalyst) or sodium oxalate.[5][6][15]
Potassium Permanganate: Potassium permanganate solutions are prepared by dissolving the solid in water.[13][16] However, these solutions are inherently less stable than this compound solutions.[3] Decomposition can be catalyzed by light, heat, acids, bases, and the presence of manganese dioxide (MnO₂), which is often a contaminant in the solid reagent.[3][9] To obtain a stable solution, it is recommended to heat the freshly prepared solution and then filter it through glass wool to remove MnO₂ before standardization.[3][13][16] Standardization is typically carried out using sodium oxalate.[3][12]
Reaction Stoichiometry and Selectivity
Both this compound and potassium permanganate are strong oxidizing agents capable of reacting with a wide range of reducing agents. The reaction with cerium(IV) involves a simple one-electron change:
Ce⁴⁺ + e⁻ → Ce³⁺ [17]
This straightforward stoichiometry is a significant advantage, as it simplifies calculations and reduces the likelihood of side reactions.
Potassium permanganate, on the other hand, can be reduced to various oxidation states depending on the pH of the solution. In acidic solution, the reaction is:
MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O [18]
The requirement for a strongly acidic medium is critical. Insufficient acidity can lead to the formation of a brown precipitate of manganese dioxide (MnO₂), which can interfere with the endpoint detection.[18]
A key advantage of this compound is its ability to be used in titrations containing a high concentration of hydrochloric acid.[5][6][10] Potassium permanganate cannot be used under these conditions because it will oxidize the chloride ions, leading to inaccurate results.
Endpoint Detection
Potassium Permanganate: One of the most significant advantages of potassium permanganate is that it acts as its own indicator.[4][19] The permanganate ion (MnO₄⁻) has an intense purple color, while the reduced manganese ion (Mn²⁺) is colorless.[7][19] The endpoint of the titration is signaled by the first appearance of a persistent faint pink color due to the excess permanganate ions.[7][19]
This compound: The ceric ion (Ce⁴⁺) has a yellow color, and the cerous ion (Ce³⁺) is colorless.[2] While the disappearance of the yellow color can be used to determine the endpoint, the color is not as intense as that of permanganate, making it less precise for visual detection.[8] Therefore, a redox indicator, such as ferroin, is often used to obtain a sharp and distinct color change at the endpoint.[5][6][20]
Experimental Protocols
Detailed and standardized experimental procedures are essential for obtaining accurate and reproducible results in redox titrations.
Preparation and Standardization of 0.1 N this compound Solution
Preparation:
-
Add 50 mL of concentrated sulfuric acid to 500 mL of distilled water in a 1 L volumetric flask and allow the solution to cool.
-
Accurately weigh approximately 40.4 g of this compound and dissolve it in the prepared sulfuric acid solution.[20]
-
Once dissolved, dilute the solution to the 1 L mark with distilled water and mix thoroughly.
Standardization with Sodium Oxalate:
-
Accurately weigh about 0.2 g of primary standard sodium oxalate (previously dried at 105°C for 2 hours) and dissolve it in 75 mL of distilled water in an Erlenmeyer flask.[15]
-
Carefully add 7 mL of a 1:1 mixture of sulfuric acid and water.[15]
-
Add 10 mL of concentrated hydrochloric acid and heat the solution to 70-75°C.[15]
-
Titrate the hot solution with the prepared this compound solution until a permanent slight yellow color is observed.[15]
-
Each 6.700 mg of sodium oxalate is equivalent to 1 mL of 0.1 N this compound.[15]
Preparation and Standardization of 0.1 N Potassium Permanganate Solution
Preparation:
-
Dissolve the solid in 1000 mL of distilled water in a large beaker.[13]
-
Heat the solution on a water bath for about an hour to oxidize any organic matter present in the water.[13][16]
-
Allow the solution to stand for at least two days in the dark to permit the precipitation of manganese dioxide.[3][13][16]
-
Carefully filter the solution through a sintered glass funnel or glass wool to remove the MnO₂ precipitate.[3][13][16] Store the standardized solution in a dark, glass-stoppered bottle.[16]
Standardization with Sodium Oxalate:
-
Accurately weigh about 0.25 g of primary standard sodium oxalate into a 250 mL Erlenmeyer flask.
-
Add 100 mL of distilled water and 10 mL of dilute sulfuric acid.
-
Titrate the hot solution with the prepared potassium permanganate solution. The endpoint is reached when a faint pink color persists for about 30 seconds.
-
The reaction is: 2KMnO₄ + 5Na₂C₂O₄ + 8H₂SO₄ → K₂SO₄ + 2MnSO₄ + 5Na₂SO₄ + 10CO₂ + 8H₂O.[12]
Visualizing the Workflow
To better illustrate the logical flow of the titration processes, the following diagrams are provided.
References
- 1. vpscience.org [vpscience.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 4. Khan Academy [khanacademy.org]
- 5. Cerium IV Sulfate Tetrahydrate | Ennore India Chemicals [ennoreindiachemicals.com]
- 6. Ricca Chemical - Ceric Sulfate [riccachemical.com]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. tutorhelpdesk.com [tutorhelpdesk.com]
- 9. pdst.ie [pdst.ie]
- 10. info.gfschemicals.com [info.gfschemicals.com]
- 11. praxilabs.com [praxilabs.com]
- 12. hiranuma.com [hiranuma.com]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. pharmaupdater.com [pharmaupdater.com]
- 16. Preparation and Standardization of 0.02 M Potassium Permanganate | Pharmaguideline [pharmaguideline.com]
- 17. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]
- 18. studymind.co.uk [studymind.co.uk]
- 19. savemyexams.com [savemyexams.com]
- 20. tech-publish.com [tech-publish.com]
A Comparative Guide to Ceric Sulfate and Potassium Dichromate as Oxidants
For researchers, scientists, and drug development professionals, the selection of an appropriate oxidizing agent is a critical decision that can significantly impact the accuracy, efficiency, and safety of an analytical method or synthetic protocol. Ceric sulfate and potassium dichromate are two commonly employed oxidants in redox titrations and various chemical transformations. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in making an informed choice.
Physicochemical and Performance Characteristics
A summary of the key properties of ceric sulfate and potassium dichromate is presented below, offering a direct comparison of their fundamental characteristics as oxidizing agents.
| Property | Ceric Sulfate (Ce(SO₄)₂) | Potassium Dichromate (K₂Cr₂O₇) |
| Standard Electrode Potential (E°) | ~ +1.44 V (in 1M H₂SO₄) | +1.33 V |
| Oxidizing Strength | Strong | Strong |
| Color of Oxidized Form | Yellow | Orange |
| Color of Reduced Form | Colorless (Ce³⁺) | Green (Cr³⁺) |
| Primary Standard | No | Yes |
| Stability of Solutions | Highly stable, even on heating.[1] | Highly stable in aqueous solutions.[2] |
| Toxicity | Relatively low toxicity.[3] | Toxic and carcinogenic.[4] |
| Common Applications | Redox titrations (e.g., determination of iron, oxalates), organic synthesis, Chemical Oxygen Demand (COD) analysis.[3][5][6] | Redox titrations (e.g., determination of iron), COD analysis, organic synthesis.[7][8][9] |
Experimental Performance: Determination of Iron(II)
The determination of ferrous ions (Fe²⁺) is a classic application for both oxidants. The choice between them can depend on factors like the presence of interfering substances and desired endpoint detection method.
Reaction Principles
Ceric Sulfate: Ce⁴⁺ + Fe²⁺ → Ce³⁺ + Fe³⁺
Potassium Dichromate: Cr₂O₇²⁻ + 6Fe²⁺ + 14H⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O
Endpoint Detection
| Oxidant | Self-Indicating | External Indicators |
| Ceric Sulfate | Yes, the yellow color of Ce⁴⁺ disappears at the endpoint.[1] | Ferroin, Diphenylamine.[6][10] |
| Potassium Dichromate | No, the color change from orange (Cr₂O₇²⁻) to green (Cr³⁺) is not sharp enough for precise endpoint determination.[2][11] | Diphenylamine, Diphenylbenzidine, Sodium Diphenylamine Sulfonate.[7][12] |
A key advantage of ceric sulfate is its ability to act as its own indicator, although external indicators often provide a sharper endpoint.[1] Potassium dichromate titrations necessitate the use of an external indicator.[11]
Experimental Protocols
Preparation and Standardization of 0.1 N Ceric Sulfate Solution
Preparation:
-
Weigh approximately 33.22 g of ceric sulfate.
-
Transfer the weighed amount into a 1-liter volumetric flask.
-
Add a small amount of distilled water and swirl to dissolve. Note that ceric salts can be difficult to dissolve and may require addition to a solution of dilute acid to prevent hydrolysis.[1]
-
Once dissolved, dilute to the 1-liter mark with distilled water and mix thoroughly.
Standardization:
-
Accurately weigh about 0.2 g of primary standard sodium oxalate, previously dried at 105°C for 2 hours.
-
Dissolve the sodium oxalate in 75 mL of water in a conical flask.
-
With stirring, add 2 mL of sulfuric acid that has been previously mixed with 5 mL of water.
-
Add 10 mL of hydrochloric acid and heat the solution to between 70°C and 75°C.
-
Titrate with the prepared 0.1 N ceric sulfate solution until a permanent slight yellow color is observed.
-
Each 6.700 mg of sodium oxalate is equivalent to 1 mL of 0.1 N ceric sulfate.
Preparation and Standardization of 0.1 N Potassium Dichromate Solution
Preparation:
-
Weigh approximately 4.9 g of primary standard grade potassium dichromate, previously powdered and dried in a desiccator for 4 hours.
-
Dissolve the potassium dichromate in sufficient water to produce 1000 mL in a volumetric flask.[9]
Standardization:
-
To 20.0 mL of the prepared potassium dichromate solution in a conical flask, add 1 g of potassium iodide and 7 mL of 2 M hydrochloric acid.
-
Add 250 mL of water.
-
Titrate the liberated iodine with a standardized 0.1 M sodium thiosulfate solution.
-
Add 3 mL of starch solution as an indicator towards the end of the titration. The endpoint is reached when the blue color of the starch-iodine complex disappears, and the solution turns light green.
-
1 mL of 0.1 M sodium thiosulfate is equivalent to 0.0049 g of K₂Cr₂O₇.
Visualizing the Workflow
Logical Flow for Oxidant Selection
The following diagram illustrates a logical workflow for selecting between ceric sulfate and potassium dichromate for a given application.
Caption: A decision-making flowchart for selecting an appropriate oxidant.
Experimental Workflow for Redox Titration
This diagram outlines the general experimental workflow for performing a redox titration with either ceric sulfate or potassium dichromate.
References
- 1. Ricca Chemical - Ceric Sulfate [riccachemical.com]
- 2. researchgate.net [researchgate.net]
- 3. Name a Non-Toxic Alternative Oxidizer That Has Been Researched for the COD Test → Learn [pollution.sustainability-directory.com]
- 4. fishersci.com [fishersci.com]
- 5. xylemanalytics.com [xylemanalytics.com]
- 6. brainkart.com [brainkart.com]
- 7. Determination of iron using potassium dichromate: Redox indicators [wwwchem.uwimona.edu.jm]
- 8. Home - ITW Reagents [itwreagents.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. aakash.ac.in [aakash.ac.in]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Validation of Analytical Methods Employing Cerium(IV) Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods utilizing cerium(IV) sulfate (cerimetric titration) against common alternative techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. The performance of these methods is evaluated based on key validation parameters as defined by the International Conference on Harmonisation (ICH) guidelines, supported by experimental data from various studies. This document aims to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs.
Introduction to this compound in Analytical Chemistry
This compound is a powerful oxidizing agent used in redox titrations, a type of quantitative chemical analysis. In an acidic medium, the ceric ion (Ce⁴⁺) is reduced to the cerous ion (Ce³⁺). This reaction is the basis for the determination of a wide range of analytes that can be oxidized. The endpoint of the titration is typically detected by a color change of a redox indicator or by potentiometry. Cerimetric titrations are valued for their accuracy and applicability to a variety of pharmaceutical and chemical analyses.
Comparative Analysis of Validation Parameters
The following tables summarize the quantitative validation data for the analysis of several common pharmaceutical compounds and ions using this compound titration and its alternatives. The data has been compiled from multiple sources to provide a comparative overview.
Table 1: Ascorbic Acid (Vitamin C)
| Parameter | This compound Titration | HPLC-UV | UV-Spectrophotometry |
| Linearity Range | 30 - 200 ppm[1] | 30 - 90 µg/mL | 6 - 18 ppm |
| Correlation Coefficient (r²) | > 0.99 | > 0.999 | 0.9997 |
| Accuracy (% Recovery) | Not Specified | 98.7 - 100.5% | 91.15 - 105.23% |
| Precision (% RSD) | < 2% | < 5% | < 2% |
| Limit of Detection (LOD) | Not Specified | 1.42 µg/mL | Not Specified |
| Limit of Quantitation (LOQ) | Not Specified | 4.32 µg/mL | Not Specified |
Table 2: Iron(II)
| Parameter | This compound Titration | Potassium Dichromate Titration | Spectrophotometry (1,10-phenanthroline) |
| Principle | Oxidation of Fe(II) to Fe(III) by Ce(IV)[2][3] | Oxidation of Fe(II) to Fe(III) by Cr₂O₇²⁻[2] | Complex formation |
| Accuracy | High (requires standardization)[2] | High (primary standard)[2] | Generally higher at low concentrations[2] |
| Precision (% RSD) | Comparable to Dichromate[2] | Typically < 2%[2] | Not Specified |
| Linearity Range | Not Specified | Not Specified | 0.1 - 30 mg/L |
| Correlation Coefficient (r²) | Not Specified | Not Specified | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | 0.0108 mg/L |
| Limit of Quantitation (LOQ) | Not Specified | Not Specified | 0.0345 mg/L |
Table 3: Ethionamide
| Parameter | This compound Titration | Spectrophotometry (using Ce(IV)) | HPLC |
| Linearity Range | 1.0 - 8.0 mg[4][5] | 0.5 - 5.0 µg/mL[4][5] | 0.015 - 5 µg/mL |
| Correlation Coefficient (r²) | Not Applicable | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.6 - 101.5% | 98.2 - 101.8% | 98.0 - 102.0% |
| Precision (% RSD) | < 1.5% | < 2.0% | < 2% |
| Limit of Detection (LOD) | Not Applicable | 0.013 µg/mL[4][5] | Not Specified |
| Limit of Quantitation (LOQ) | Not Applicable | 0.043 µg/mL[4][5] | Not Specified |
Table 4: Ganciclovir
| Parameter | This compound Titration | Spectrophotometry (using Ce(IV)) | HPLC-UV |
| Linearity Range | 3 - 10 mg | 2 - 10 µg/mL | 0.5 - 40 mg/L |
| Correlation Coefficient (r²) | Not Applicable | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 99.2 - 101.3% | 98.7 - 101.5% | 100 ± 15% |
| Precision (% RSD) | < 1.0% | < 1.5% | Not Specified |
| Limit of Detection (LOD) | Not Applicable | 0.15 µg/mL | Not Specified |
| Limit of Quantitation (LOQ) | Not Applicable | 0.45 µg/mL | Not Specified |
Table 5: Paracetamol
| Parameter | This compound Titration | UV-Spectrophotometry |
| Linearity Range | Not Specified | 2 - 24 µg/mL |
| Correlation Coefficient (r²) | Not Specified | 0.999 |
| Accuracy (% Recovery) | Not Specified | 98.54 - 99.13% |
| Precision (% RSD) | Not Specified | < 2% |
| Limit of Detection (LOD) | Not Specified | Not Specified |
| Limit of Quantitation (LOQ) | Not Specified | Not Specified |
Table 6: Metformin
| Parameter | This compound Titration | HPLC-UV | UV-Spectrophotometry |
| Linearity Range | Data Not Available | 5 - 100 µg/mL | 2.5 - 40 µg/mL |
| Correlation Coefficient (r²) | Data Not Available | 0.997 | > 0.999 |
| Accuracy (% Recovery) | Data Not Available | 99.80 - 99.90% | 92 - 104% |
| Precision (% RSD) | Data Not Available | < 1.5% | < 3.8% |
| Limit of Detection (LOD) | Data Not Available | 0.03 µg/mL | 0.156 µg/mL |
| Limit of Quantitation (LOQ) | Data Not Available | 0.09 µg/mL | 0.625 µg/mL |
Experimental Protocols
Detailed methodologies for the cited experiments are provided below.
Protocol 1: Cerimetric Titration of Iron(II) Sulfate
1. Preparation of 0.1 M this compound Solution:
-
Dissolve approximately 40.4 g of this compound in a mixture of 500 mL of distilled water and 50 mL of sulfuric acid.
-
Allow the solution to cool and then dilute to 1000 mL with distilled water.
2. Standardization:
-
Accurately weigh about 0.3 g of ferrous ethylenediammonium sulfate and dissolve it in 50 mL of dilute sulfuric acid (49 g/L H₂SO₄).
-
Add 0.1 mL of ferroin indicator.
-
Titrate with the prepared this compound solution until the endpoint is reached, indicated by a color change. The endpoint can also be determined potentiometrically.
3. Titration of Iron(II) Sample:
-
Accurately weigh a sample containing iron(II) sulfate (e.g., about 0.5 g of iron(II) sulfate heptahydrate) and transfer it to a conical flask.
-
Dissolve the sample in a mixture of 150 mL of distilled water and 10 mL of 1 M sulfuric acid.
-
Add 0.1 mL of ferroin indicator.
-
Titrate with the standardized 0.1 M this compound solution until the endpoint (a color change from red to greenish-blue) is observed.[4]
Protocol 2: Cerimetric Titration of Ethionamide (Back Titration)
1. Reagents:
-
0.01 M this compound solution prepared in 0.5 M H₂SO₄.
-
0.01 M Ferrous ammonium sulfate (FAS) solution.
-
2 M Sulfuric acid.
-
Ferroin indicator.
2. Procedure:
-
Accurately weigh a sample of ethionamide (1.0 - 8.0 mg) and transfer it to a conical flask.
-
Add a known excess of 0.01 M this compound solution.
-
Add 5 mL of 2 M H₂SO₄ to maintain an acidic medium (final volume of 25 mL).
-
Allow the reaction to proceed for a contact time of 5 minutes.
-
Determine the unreacted cerium(IV) by back-titrating with a standard 0.01 M FAS solution using ferroin as an indicator.[4][5]
Protocol 3: HPLC Method for Metformin Hydrochloride
1. Chromatographic Conditions:
-
Column: C18 (5 µm, 4.6 mm x 250 mm).
-
Mobile Phase: Methanol and water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-VIS detector at 216 nm.
-
Injection Volume: 20 µL.
2. Standard Solution Preparation:
-
Prepare a stock solution of metformin hydrochloride in the mobile phase.
-
Prepare a series of standard solutions by diluting the stock solution to concentrations ranging from 5 to 100 µg/mL.
3. Sample Preparation:
-
Weigh and powder tablets to determine the average weight.
-
Dissolve an amount of powder equivalent to a known amount of metformin hydrochloride in the mobile phase to obtain a solution within the linear range.
-
Filter the solution through a 0.45 µm membrane filter before injection.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
The retention time for metformin hydrochloride is approximately 6.38 minutes under these conditions.
Visualizing the Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the analytical method validation process and a comparative decision pathway.
Analytical Method Validation Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. jetir.org [jetir.org]
- 3. kemiaszakmodszertan.ttk.elte.hu [kemiaszakmodszertan.ttk.elte.hu]
- 4. Application of Cerium (IV) as an Oxidimetric Agent for the Determination of Ethionamide in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Comparative Guide to Chemical Oxygen Demand (COD) Analysis: Ceric Sulfate vs. Dichromate Method
For researchers, scientists, and professionals in drug development, the accurate measurement of Chemical Oxygen Demand (COD) is a critical indicator of water quality and organic pollution. The long-established dichromate method is often considered the standard, but concerns over its environmental impact have led to the exploration of alternatives like the ceric sulfate method. This guide provides an objective comparison of these two methods, supported by experimental protocols and data.
Introduction to COD Analysis Methods
Chemical Oxygen Demand (COD) quantifies the amount of dissolved oxygen required to oxidize the organic and inorganic matter in a water sample through a chemical reaction. It serves as a crucial parameter for assessing the pollution level of wastewater and natural waters. The dichromate method, renowned for its high oxidation efficiency, has been the benchmark for COD determination for decades. However, the use of hazardous hexavalent chromium and mercury has prompted the investigation of safer, more environmentally friendly alternatives. One such alternative is the ceric sulfate method, which employs a less toxic oxidizing agent.
The Dichromate Method: A Powerful but Hazardous Standard
The dichromate reflux method is a widely adopted standard for COD analysis due to its ability to oxidize 95-100% of most organic compounds.[1] The principle involves digesting a sample with a known excess of potassium dichromate in a strong sulfuric acid medium.[2] Silver sulfate is used as a catalyst to aid in the oxidation of more resistant organic substances.[3] The amount of oxidant consumed is then determined either by titration with ferrous ammonium sulfate (FAS) or by colorimetric analysis.
Key Reactions & Determination
In the acidic solution, the dichromate ion (Cr₂O₇²⁻) oxidizes the organic matter and is itself reduced to the green chromic ion (Cr³⁺).[4]
-
Titrimetric Determination: The excess, unreacted dichromate is titrated with a standard solution of ferrous ammonium sulfate (FAS) using a ferroin indicator.[4] The endpoint is marked by a sharp color change from greenish-blue to reddish-brown.
-
Colorimetric Determination: The concentration of the green Cr³⁺ ions produced is directly proportional to the COD. This can be measured spectrophotometrically at a wavelength of around 600-620 nm.[3][4] Alternatively, the decrease in the concentration of the yellow-orange Cr₂O₇²⁻ ion can be measured at approximately 420 nm.[3][4]
A significant challenge in the dichromate method is interference from chloride ions, which are also oxidized by dichromate, leading to erroneously high COD readings.[5] This interference is typically mitigated by adding mercuric sulfate (HgSO₄), which complexes the chloride ions.[1][3]
The Ceric Sulfate Method: A Non-Toxic Alternative
The ceric sulfate method presents a promising, less toxic alternative to the dichromate method. Cerium(IV) sulfate is a powerful oxidizing agent, and its reduced form, Cerium(III), is non-toxic.[6] This method operates on a similar principle of back-titration, where the sample is treated with an excess of ceric sulfate, and the unconsumed oxidant is then determined.
While it is a safer alternative, the ceric sulfate method can have a lower oxidation efficiency for certain complex organic compounds and may require more extreme conditions, such as higher temperatures or longer reaction times, to achieve complete oxidation compared to the dichromate method.[6]
Key Reactions & Determination
Cerium(IV) ions (Ce⁴⁺) act as the oxidizing agent, being reduced to Cerium(III) ions (Ce³⁺) in the process. The excess Ce⁴⁺ is typically back-titrated with a standard solution of ferrous ammonium sulfate, often using ferroin as an indicator.[7][8]
Performance Comparison: Ceric Sulfate vs. Dichromate
The choice between the two methods often involves a trade-off between oxidation efficiency and environmental safety. The dichromate method is known for its robustness and applicability to a wide variety of samples.[1] However, research into mercury-free COD tests indicates that modifications to the dichromate method can still yield high accuracy, suggesting that alternatives are viable.[9]
| Parameter | Dichromate Method | Ceric Sulfate Method | Reference |
| Oxidizing Agent | Potassium Dichromate (K₂Cr₂O₇) | Ceric Sulfate (Ce(SO₄)₂) | [1][6] |
| Toxicity | High (uses hexavalent chromium and mercury) | Low (reduced form, Ce(III), is non-toxic) | [6] |
| Oxidation Efficiency | High (95-100% for most organic compounds) | Can be lower for complex organic compounds | [1][6] |
| Reaction Conditions | Digestion at 150°C for 2 hours | May require higher temperatures or longer reaction times | [6][10] |
| Primary Interference | Chloride (Cl⁻) | --- | [5] |
| Interference Mitigation | Mercuric Sulfate (HgSO₄) | Not typically required for chloride | [3] |
| Detection Method | Titrimetric or Colorimetric | Titrimetric | [4][7] |
Experimental Protocols
Dichromate Reflux Method (Titrimetric)
This protocol is based on standard methods such as EPA 410.3 and SM 5220 C.[10][11]
-
Sample Preparation: Homogenize the sample. Pipette a 50.0 mL aliquot into a 500 mL reflux flask. For high COD samples, use a smaller aliquot and dilute to 50 mL with deionized water.[11]
-
Chloride Removal: Add 1 g of mercuric sulfate (HgSO₄) for every 100 mg of chloride expected.[1] Add 5 mL of sulfuric acid reagent (containing silver sulfate). Swirl to dissolve.[11]
-
Digestion: Accurately add 25.0 mL of 0.25 N standard potassium dichromate (K₂Cr₂O₇) solution to the flask.[11] Carefully add 70 mL of the sulfuric acid-silver sulfate reagent.[11]
-
Reflux: Attach the flask to a condenser and reflux the mixture for 2 hours at 150°C.[10]
-
Cooling: Allow the flask to cool to room temperature. Dilute the mixture to about twice its volume with deionized water.
-
Titration: Add 2-3 drops of ferroin indicator. Titrate the excess dichromate with a standardized 0.25 N ferrous ammonium sulfate (FAS) solution until the endpoint is reached (a color change from blue-green to reddish-brown).[11]
-
Blank Determination: Run a blank using 50.0 mL of deionized water in place of the sample, following the same procedure.
-
Calculation: The COD is calculated based on the difference in the volume of FAS used for the blank and the sample.
Ceric Sulfate Method (Titrimetric)
This protocol is a general representation for a COD-style analysis using ceric sulfate.
-
Reagent Preparation: Prepare a standard 0.1 N ceric sulfate solution by dissolving approximately 40.43 g of Ce(SO₄)₂ in 500 mL of deionized water, followed by the slow addition of 28 mL of concentrated sulfuric acid. Dilute to 1000 mL.[12]
-
Sample Digestion: Pipette a suitable aliquot of the sample into a reflux flask. Add an excess of the 0.1 N ceric sulfate solution and concentrated sulfuric acid.
-
Reflux: Attach the flask to a condenser and reflux the mixture. The optimal temperature and time (e.g., 70°C or higher) may need to be determined experimentally based on the sample matrix.[12]
-
Cooling: Allow the flask to cool to room temperature.
-
Titration: Add 2-3 drops of ferroin indicator. Titrate the excess ceric sulfate with a standardized ferrous ammonium sulfate (FAS) solution. The endpoint is a color change from colorless/pale yellow to red.[7]
-
Blank Determination: Perform a blank titration using deionized water instead of the sample.
-
Calculation: Calculate the COD based on the amount of ceric sulfate consumed during the oxidation of the sample.
Visualizing the Workflows and Reactions
Caption: Experimental workflow for the dichromate COD method.
Caption: Experimental workflow for the ceric sulfate COD method.
Caption: Core chemical reaction in the dichromate COD method.
References
- 1. CHEMICAL OXYGEN DEMAND [oasisenviro.co.uk]
- 2. Home - ITW Reagents [itwreagents.com]
- 3. fchpt.stuba.sk [fchpt.stuba.sk]
- 4. blog.hannainst.com [blog.hannainst.com]
- 5. nemi.gov [nemi.gov]
- 6. Name a Non-Toxic Alternative Oxidizer That Has Been Researched for the COD Test → Learn [pollution.sustainability-directory.com]
- 7. info.gfschemicals.com [info.gfschemicals.com]
- 8. solvay.com [solvay.com]
- 9. researchgate.net [researchgate.net]
- 10. coleparmer.com [coleparmer.com]
- 11. epa.gov [epa.gov]
- 12. mt.com [mt.com]
A Comparative Guide to the Standardization of Cerium(IV) Sulfate Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for the standardization of cerium(IV) sulfate solutions, a critical step for ensuring accuracy in redox titrations used in various analytical applications, including pharmaceutical analysis. We will delve into the high-precision coulometric titration method and compare it with traditional titrimetric methods that utilize primary standards. This guide presents detailed experimental protocols, a quantitative data comparison, and visual workflows to assist researchers in selecting the most appropriate standardization method for their needs.
Introduction to this compound Standardization
This compound is a powerful oxidizing agent used in cerimetry, a type of redox titration. The accuracy of any analysis using a this compound solution is directly dependent on the accuracy of its concentration. Therefore, precise standardization is paramount. While solutions of ceric sulfate are relatively stable, their concentration must be experimentally determined.[1] This guide focuses on three prevalent methods for this purpose:
-
Coulometric Titration: An absolute method based on the electrochemical generation of a titrant.
-
Titration with Sodium Oxalate: A widely used method employing a primary standard.
-
Titration with Arsenic Trioxide: Another robust method utilizing a different primary standard.
Comparison of Standardization Methods
The choice of standardization method depends on the desired level of accuracy, the availability of specialized equipment, and the specific requirements of the analytical procedure. Below is a comparison of the key performance characteristics of the three methods.
Disclaimer: The following data has been compiled from various sources. A direct comparative study on the same batch of this compound solution using all three methods was not available in the reviewed literature. Therefore, this table should be used as a general guide, and for critical applications, an in-house validation is recommended.
| Parameter | Coulometric Titration with Electrogenerated Fe(II) | Titration with Sodium Oxalate | Titration with Arsenic Trioxide |
| Principle | Electrochemical generation of Fe(II) ions which react with Ce(IV). The amount of Ce(IV) is determined by the total charge passed (Faraday's Law).[2][3] | Direct redox reaction between Ce(IV) and a precisely weighed amount of primary standard sodium oxalate.[1][4] | Redox reaction between Ce(IV) and primary standard arsenic trioxide, typically with a catalyst.[5][6] |
| Traceability | Directly traceable to fundamental physical constants (the Faraday).[2] | Traceable to a primary standard reference material (e.g., NIST SRM). | Traceable to a primary standard reference material. |
| Reported Precision (RSD) | < 0.01%[2] | ~0.1% or better | ~0.1% or better |
| Reported Accuracy | Considered an "absolute" or primary method with very high accuracy.[2][3] | High accuracy, but can be affected by impurities in the primary standard and endpoint detection. | High accuracy, dependent on the purity of the primary standard and careful execution. |
| Primary Standard Required? | No[2] | Yes (Sodium Oxalate)[1] | Yes (Arsenic Trioxide)[5] |
| Endpoint Detection | Amperometric, Potentiometric[2] | Visual (color change) or Potentiometric[1][4] | Visual (with indicator) or Potentiometric[5][6] |
Experimental Protocols
Detailed methodologies for each standardization technique are provided below.
Coulometric Titration with Electrogenerated Ferrous Ions
This method involves the in-situ electrochemical generation of ferrous ions (Fe²⁺), which then react stoichiometrically with cerium(IV) ions (Ce⁴⁺). The endpoint is typically detected amperometrically or potentiometrically.
Principle: Fe³⁺ + e⁻ → Fe²⁺ (at the cathode) Ce⁴⁺ + Fe²⁺ → Ce³⁺ + Fe³⁺
Apparatus:
-
Coulometer with a constant current source
-
Titration cell with a generator electrode (platinum), an auxiliary electrode, and an indicator electrode pair
-
Magnetic stirrer
Reagents:
-
Supporting electrolyte: A solution containing a high concentration of ferric ammonium sulfate in sulfuric acid.
-
This compound solution to be standardized.
Procedure:
-
Add the supporting electrolyte to the coulometric cell.
-
Pipette a precise volume of the this compound solution into the cell.
-
Immerse the electrodes in the solution and start the magnetic stirrer.
-
Begin the coulometric titration. The instrument will generate ferrous ions at a constant current.
-
The endpoint is detected when there is an excess of ferrous ions, causing a change in the potential or current of the indicator electrode circuit.
-
The amount of cerium(IV) is calculated based on the total charge (in coulombs) passed to reach the endpoint, according to Faraday's law.
Standardization with Sodium Oxalate
This is a classical titrimetric method that uses sodium oxalate (Na₂C₂O₄), a primary standard, to determine the concentration of the this compound solution.
Principle: 2Ce⁴⁺ + C₂O₄²⁻ → 2Ce³⁺ + 2CO₂
Apparatus:
-
Burette
-
Erlenmeyer flask
-
Analytical balance
-
Hot plate or water bath
Reagents:
-
Primary standard sodium oxalate (dried at 105-110°C)
-
Sulfuric acid (H₂SO₄)
-
Ferroin indicator (optional, for visual endpoint)
Procedure:
-
Accurately weigh about 0.2 g of dried primary standard sodium oxalate and transfer it to an Erlenmeyer flask.[1]
-
Dissolve the sodium oxalate in approximately 75 mL of distilled water.[1]
-
Carefully add 2 mL of concentrated sulfuric acid.[1]
-
Heat the solution to 70-75°C.[1]
-
Titrate the hot solution with the this compound solution from a burette. The yellow color of the Ce(IV) ion will disappear as it is consumed. The endpoint is reached when a faint, permanent yellow color persists, indicating a slight excess of Ce(IV).[1] Alternatively, a ferroin indicator can be used, with the endpoint being a color change from pink to pale blue.
-
Calculate the normality of the ceric sulfate solution using the weight of sodium oxalate and the volume of titrant consumed.[1] Each 6.700 mg of sodium oxalate is equivalent to 1 mL of 0.1 N ceric sulfate.[1]
Standardization with Arsenic Trioxide
Arsenic trioxide (As₂O₃) is another excellent primary standard for the standardization of this compound. The reaction is often catalyzed by osmic acid.
Principle: As₂O₃ + 4OH⁻ → 2AsO₂⁻ + 2H₂O 2Ce⁴⁺ + AsO₂⁻ + 2H₂O → 2Ce³⁺ + AsO₄³⁻ + 4H⁺
Apparatus:
-
Burette
-
Erlenmeyer flask
-
Analytical balance
Reagents:
-
Primary standard arsenic trioxide (dried at 105°C)
-
Sodium hydroxide (NaOH) solution
-
Sulfuric acid (H₂SO₄)
-
Osmic acid solution (catalyst)
-
Ferroin sulfate indicator
Procedure:
-
Accurately weigh about 0.2 g of dried primary standard arsenic trioxide and transfer it to an Erlenmeyer flask.[6]
-
Dissolve the arsenic trioxide in approximately 25 mL of 8.0% w/v sodium hydroxide solution.[6]
-
Add 100 mL of water and mix.[6]
-
Carefully add 30 mL of dilute sulfuric acid.[6]
-
Add 0.15 mL of osmic acid solution and 0.1 mL of ferroin sulfate indicator.[6]
-
Titrate with the ceric ammonium sulfate solution until the pink color changes to a very pale blue.[6]
-
Calculate the molarity of the ceric ammonium sulfate solution. 1 mL of 0.1 M ceric ammonium sulfate is equivalent to 0.004946 g of As₂O₃.[6]
Visualizing the Workflow: Coulometric Titration
The following diagram illustrates the experimental workflow for the standardization of this compound by coulometric titration.
Caption: Workflow for coulometric standardization of Ce(IV).
Conclusion
The standardization of this compound is a critical procedure for ensuring the accuracy of subsequent titrimetric analyses.
-
Coulometric titration stands out as a primary method that does not require a chemical primary standard, offering high precision and direct traceability to fundamental constants.[2] Its adoption may be limited by the requirement for specialized instrumentation.
For research and development environments where the highest accuracy is demanded, coulometric titration is the superior choice. For routine quality control laboratories, traditional titration with a certified primary standard offers a reliable and cost-effective solution. The selection of the most suitable method should be based on a careful evaluation of the laboratory's specific needs, resources, and the required level of analytical certainty.
References
- 1. Application of Cerium (IV) as an Oxidimetric Agent for the Determination of Ethionamide in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AN EVALUATION OF STANDARDIZATION MODES FOR CERIC SULFATE USING AN IMPROVED MACRO BURETTE (Technical Report) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. Precise coulometric titration of cerium(IV) as an oxidising agent with electrogenerated iron(II) and reliability in cerium(IV) standardisation with sodium thiosulfate | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Primary Standards in Redox Titrations: Is Cerium(IV) Sulfate a Suitable Candidate?
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical methods are paramount. In redox titrations, the choice of a primary standard is a critical determinant of the quality of results. This guide provides a detailed comparison of cerium(IV) sulfate with established primary standards, potassium dichromate and sodium oxalate, supported by experimental data and protocols to inform your selection process.
A primary standard is a substance of high purity and stability used to standardize a solution (determine its exact concentration) or to directly titrate a substance. The ideal characteristics of a primary standard include:
-
High Purity: To ensure accuracy, a primary standard should have a known and high degree of purity.
-
Stability: It should be stable to drying and not react with components of the atmosphere, such as water or carbon dioxide.
-
Low Hygroscopicity: The substance should not readily absorb moisture from the air, which would alter its mass.
-
High Equivalent Weight: A higher equivalent weight minimizes weighing errors.
-
Solubility: It must be soluble in the solvent used for the titration.
-
Non-Toxicity: For safety reasons, a non-toxic or low-toxicity substance is preferred.
This guide evaluates this compound against these criteria and compares its performance with two commonly used primary standards in redox titrimetry: potassium dichromate and sodium oxalate.
Comparative Analysis of Primary Standards
The suitability of a substance as a primary standard is determined by how well it meets the ideal criteria. The following table summarizes the properties of this compound, potassium dichromate, and sodium oxalate.
| Property | This compound (Ce(SO₄)₂) | Potassium Dichromate (K₂Cr₂O₇) | Sodium Oxalate (Na₂C₂O₄) |
| Purity | Commercially available in high purity, but can be hygroscopic. | Available in very high purity (>99.9%).[1] | Can be prepared in a highly purified state.[1] |
| Stability | Solutions are remarkably stable in sulfuric acid but unstable in neutral solutions, where they slowly decompose.[2] The solid is hygroscopic. | Highly stable solid and its aqueous solutions are stable indefinitely when protected from evaporation.[1] | The solid is stable for drying and storage. |
| Hygroscopicity | Hygroscopic, which can affect accurate weighing. | Not hygroscopic. | Not hygroscopic. |
| Equivalent Weight | 332.24 g/mol | 294.18 g/mol (for reactions involving 6 electrons) | 134.00 g/mol (for reactions involving 2 electrons) |
| Toxicity | Moderately toxic. | Toxic and a known carcinogen. | Toxic if ingested. |
| Color Change | Ce⁴⁺ (yellow) → Ce³⁺ (colorless); can act as a self-indicator. | Cr₂O₇²⁻ (orange) → Cr³⁺ (green); requires an external indicator. | Colorless; requires an external indicator or self-indicating titrant. |
Performance in Redox Titrations: A Quantitative Comparison
A study comparing the use of potassium dichromate and this compound for the determination of iron(II) in iron ore products provides valuable quantitative insights into their performance.
| Parameter | Potassium Dichromate | This compound |
| Accuracy | 98.95% | Slightly inferior accuracy |
| Precision (%RSD) | Not specified | 0.099% |
| Endpoint Detection | Sharp and clear | Vague |
Data sourced from a comparative study on redox titration methods.
This data suggests that while this compound offers excellent precision, its accuracy and endpoint detection are not as favorable as those of potassium dichromate.
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible results. Below are protocols for the use of each of the discussed substances in redox titrations.
Standardization of Potassium Permanganate with Sodium Oxalate
This procedure details the standardization of a potassium permanganate solution, a common titrant, using sodium oxalate as the primary standard.
Workflow Diagram:
Caption: Standardization of KMnO₄ with Na₂C₂O₄.
Methodology:
-
Preparation of Standard Sodium Oxalate Solution: Accurately weigh approximately 0.2 g of dried primary standard sodium oxalate and dissolve it in deionized water in a 250 mL volumetric flask.
-
Titration:
-
Pipette 25.00 mL of the standard sodium oxalate solution into a 250 mL Erlenmeyer flask.
-
Add 10 mL of 1:8 sulfuric acid.
-
Heat the solution to 80-90 °C.
-
Titrate with the potassium permanganate solution from a burette. The endpoint is reached when the first faint pink color persists for at least 30 seconds.
-
-
Calculation: The molarity of the potassium permanganate solution is calculated using the stoichiometry of the reaction: 2MnO₄⁻ + 5C₂O₄²⁻ + 16H⁺ → 2Mn²⁺ + 10CO₂ + 8H₂O
Determination of Iron(II) with Potassium Dichromate
This protocol describes the determination of the concentration of an iron(II) solution using potassium dichromate as the primary standard.
Workflow Diagram:
Caption: Determination of Fe(II) with K₂Cr₂O₇.
Methodology:
-
Preparation of Standard Potassium Dichromate Solution: Accurately weigh approximately 1.2 g of primary standard potassium dichromate, dissolve it in deionized water, and dilute to 250.0 mL in a volumetric flask.
-
Titration:
-
Pipette 25.00 mL of the unknown iron(II) solution into a 250 mL Erlenmeyer flask.
-
Add 20 mL of 1 M sulfuric acid and 5 drops of diphenylamine sulfonate indicator.
-
Titrate with the standard potassium dichromate solution until the first permanent violet-blue color appears.
-
-
Calculation: The concentration of the iron(II) solution is calculated based on the reaction: Cr₂O₇²⁻ + 6Fe²⁺ + 14H⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O
Preparation and Standardization of this compound Solution
This protocol outlines the preparation of a this compound solution and its standardization against a primary standard, such as sodium oxalate or arsenic trioxide.
Workflow Diagram:
Caption: Standardization of Ce(IV) Sulfate Solution.
Methodology:
-
Preparation of this compound Solution (approx. 0.1 M): Dissolve approximately 33.3 g of this compound in 500 mL of 1 M sulfuric acid (prepared by cautiously adding 56 mL of concentrated H₂SO₄ to 944 mL of water). Dilute to 1 L with 1 M sulfuric acid.
-
Standardization:
-
Accurately weigh about 0.2 g of dried primary standard sodium oxalate and dissolve it in 75 mL of deionized water in a 250 mL flask.
-
Carefully add 15 mL of 6 M sulfuric acid and heat the solution to about 60 °C.
-
Titrate with the this compound solution. The endpoint is indicated by the first permanent yellow color of the excess Ce⁴⁺ ions. A redox indicator such as ferroin can also be used for a sharper endpoint.
-
-
Calculation: The molarity of the this compound solution is determined from the reaction: 2Ce⁴⁺ + C₂O₄²⁻ → 2Ce³⁺ + 2CO₂
Conclusion: The Suitability of this compound as a Primary Standard
Based on the comparison, This compound is not an ideal primary standard in the strictest sense. Its hygroscopic nature introduces uncertainty in weighing, a critical step in preparing a standard solution. Furthermore, the instability of its neutral solutions is a significant drawback.[2]
However, solutions of this compound, once standardized, are excellent secondary standards . They are remarkably stable, especially in sulfuric acid, and offer advantages over potassium permanganate, such as stability towards heat and light, and the ability to be used in the presence of chloride ions. The colorless nature of the reduced Ce³⁺ ion is also beneficial, as it does not interfere with indicator color changes.
In applications where high precision is paramount and the titrant can be regularly standardized, this compound is a valuable reagent. For situations requiring the direct preparation of a standard solution from a weighed solid, potassium dichromate remains a superior choice due to its exceptional purity, stability, and non-hygroscopic nature, despite its toxicity. Sodium oxalate is also an excellent and reliable primary standard, particularly for standardizing strong oxidizing agents like potassium permanganate.
Ultimately, the choice of a primary standard depends on the specific requirements of the analysis, including the desired level of accuracy and precision, the nature of the analyte, and safety considerations.
References
Non-toxic alternatives to potassium dichromate for COD determination
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Safer and Faster Chemical Oxygen Demand (COD) Analysis
The standard dichromate method for determining Chemical Oxygen Demand (COD), a critical measure of water quality and organic pollution, has long been the industry benchmark. However, its reliance on highly toxic and carcinogenic potassium dichromate, along with hazardous mercury and silver salts, presents significant environmental and health concerns. This guide provides a comprehensive comparison of emerging non-toxic alternatives, supported by experimental data, to help laboratories transition to safer, more efficient, and environmentally benign methods.
Performance Comparison of COD Determination Methods
The following table summarizes the performance of various non-toxic alternatives in comparison to the standard dichromate method, based on available experimental data.
| Method | Principle | Analysis Time | Reagents | Performance Highlights vs. Dichromate Method |
| Standard Dichromate | Chemical oxidation by potassium dichromate with silver sulfate catalyst and mercury sulfate for chloride masking. | 2-3 hours | Potassium dichromate, Sulfuric acid, Silver sulfate, Mercury sulfate | Established standard with high oxidation efficiency for a wide range of organics.[1][2] |
| Photoelectrochemical (PEC) | UV-activated photocatalytic oxidation of organics on a TiO2 nanoparticle electrode. The generated photocurrent is measured. | < 15 minutes | Electrolyte solution (e.g., lithium nitrate), Calibrant solution (e.g., sorbitol) | High Correlation: R² value of 0.974 in comparison to the dichromate method.[3] Good Precision: Average relative difference of 4.3% in duplicate runs.[3] Limitations: Requires sample filtration to remove particulates >50 µm.[3] May overestimate COD in complex matrices compared to the dichromate method.[4] |
| Electrochemical (Copper Electrode) | Electrocatalytic oxidation of organic compounds on a copper electrode in an alkaline medium. The oxidation current is measured. | Minutes | Electrolyte solution (e.g., NaOH) | Good Agreement: Results are in good agreement with the conventional dichromate method.[5] High Correlation: R² of 0.995 for real water samples and 0.997 for synthetic samples.[5] High Tolerance: Negligible influence from chloride ions up to 1.0 M.[6] |
| Manganese(III) Oxidation | Chemical oxidation by Manganese(III) sulfate. The reduction of Mn(III) to Mn(II) is measured. | ~1 hour | Manganese(III) sulfate, Sulfuric acid | Good Recovery: Mean recovery rate of 88.7% for potassium hydrogen phthalate (KHP) in a COD range of 20-500 mg/L compared to the standard method.[7] High Correlation: R² of 0.9935 for industrial and municipal wastewater samples.[7] Mercury-Free: Eliminates the need for mercury for chloride removal. |
| Hydrogen Peroxide Oxidation | Chemical oxidation by hydrogen peroxide. | Variable (can be performed at room temperature) | Hydrogen peroxide, Sulfuric acid, Silver sulfate (as catalyst) | Comparable Results: Results are comparable with those obtained with the standard method and commercial test kits.[8][9] Reduced Hazards: Avoids the use of chromium compounds.[8][9] Interference: Residual H2O2 can interfere with the measurement, leading to overestimated COD values.[10][11][12][13] |
| Cerium(IV) Sulfate Oxidation | Chemical oxidation by this compound. | Longer reaction time than dichromate | This compound, Sulfuric acid | Non-Toxic: The reduced form, Ce(III), is non-toxic.[14] Limitations: Often requires higher temperatures and longer reaction times. May have lower oxidation efficiency for some complex organic compounds compared to the dichromate method.[14] |
Experimental Protocols
Standard Dichromate Method (Closed Reflux, Titrimetric)
This method is widely used for its high oxidation efficiency.
1. Reagent Preparation:
-
Standard Potassium Dichromate Solution (0.25 N): Dissolve 12.2588 g of K2Cr2O7 (previously dried at 103°C for 2 hours) in deionized water and dilute to 1000 mL.[15]
-
Sulfuric Acid Reagent: Concentrated H2SO4 containing 23.5 g of silver sulfate (Ag2SO4) per 4.09 kg bottle.[15]
-
Ferroin Indicator Solution: Dissolve 1.485 g of 1,10-phenanthroline monohydrate and 0.695 g of FeSO4·7H2O in deionized water and dilute to 100 mL.
-
Standard Ferrous Ammonium Sulfate (FAS) Titrant (0.250 N): Dissolve 98 g of Fe(NH4)2(SO4)2·6H2O in deionized water. Add 20 mL of concentrated H2SO4, cool, and dilute to 1 L. This solution must be standardized daily against the potassium dichromate solution.[15]
-
Mercuric Sulfate (HgSO4): Powdered.
2. Procedure:
-
Pipette a 50.0 mL aliquot of the sample into a 500 mL reflux flask.
-
Add HgSO4 in a 10:1 ratio to the chloride concentration.[15]
-
Add 5 mL of sulfuric acid and swirl to dissolve the HgSO4.[15]
-
Add 25.0 mL of the standard potassium dichromate solution.
-
Carefully add 70 mL of the sulfuric acid-silver sulfate reagent and mix well.
-
Attach the flask to a condenser and reflux for 2 hours.
-
Cool the apparatus and rinse the condenser with deionized water, collecting the rinsate in the flask.
-
Add 2-3 drops of ferroin indicator.
-
Titrate the excess dichromate with the standardized FAS solution until the endpoint is reached (a sharp color change from blue-green to reddish-brown).
-
A blank containing deionized water instead of the sample is subjected to the same procedure.
3. Calculation: COD (mg/L) = [(A - B) × N × 8000] / V Where:
-
A = volume of FAS used for the blank (mL)
-
B = volume of FAS used for the sample (mL)
-
N = normality of FAS
-
V = volume of the sample (mL)
Photoelectrochemical (PEC) Method (e.g., PeCOD® Analyzer)
This method offers a rapid and non-toxic alternative.
1. Reagents and Equipment:
-
PeCOD® Analyzer
-
Electrolyte solution (e.g., lithium nitrate based)
-
Calibrant solution (e.g., sorbitol based)
-
Deionized water
-
Sample filtration device (e.g., syringe filter with a pore size of ≤ 50 µm)
2. Procedure:
-
Sample Preparation: Homogenize the sample. If particulates are present, filter the sample through a filter with a pore size of 50 µm or smaller.[3]
-
pH Adjustment: The pH of the sample mixed with the electrolyte should be between 4 and 10. Adjust with acid or base if necessary.[16]
-
Dilution: If the expected COD is high, dilute the sample with deionized water.
-
Analysis:
-
Turn on the PeCOD® analyzer and allow it to warm up.
-
Follow the manufacturer's instructions to calibrate the instrument using the calibrant solution.
-
Mix the prepared sample with the electrolyte solution according to the manufacturer's specified ratio for the expected COD range.
-
Introduce the sample-electrolyte mixture into the analyzer.
-
The analysis is typically completed in under 15 minutes, and the COD value is displayed.
-
Electrochemical Method (Copper Electrode)
This method provides a simple and fast analysis without toxic reagents.
1. Reagents and Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell with a three-electrode setup:
-
Working electrode: Copper electrode
-
Reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter electrode: Platinum wire
-
-
Electrolyte solution: 0.1 M Sodium Hydroxide (NaOH)
2. Procedure:
-
Electrode Preparation: Polish the copper electrode surface to a mirror finish, then rinse with deionized water.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared copper electrode, reference electrode, and counter electrode. Add the NaOH electrolyte solution to the cell.
-
Analysis:
-
Add a known volume of the water sample to the electrochemical cell.
-
Apply a potential scan (e.g., linear sweep voltammetry) in a specified range.
-
The oxidation of organic compounds at the copper electrode surface generates a current.
-
The peak current is proportional to the COD of the sample.
-
A calibration curve is prepared using standard solutions of a known COD (e.g., glucose or potassium hydrogen phthalate) to quantify the COD of the unknown sample.
-
Manganese(III) Oxidation Method
A promising alternative that avoids the use of chromium and mercury.
1. Reagent Preparation:
-
Manganese(III) Sulfate Solution: Prepare a stabilized solution of Mn(III) sulfate in sulfuric acid. This can be achieved by the electrolytic oxidation of Mn(II) sulfate in sulfuric acid.
-
Ferrous Ammonium Sulfate (FAS) Titrant: Prepare and standardize as described in the dichromate method.
-
Ferroin Indicator: As described in the dichromate method.
2. Procedure:
-
Pipette a known volume of the sample into a digestion vial.
-
Add a precise volume of the Manganese(III) sulfate reagent.
-
Cap the vial and heat at 150°C for 1 hour.[17]
-
Cool the vial to room temperature.
-
Transfer the contents to a flask and add a few drops of ferroin indicator.
-
Titrate the remaining Mn(III) with the standardized FAS solution until the endpoint is reached.
-
A blank with deionized water is run in parallel.
3. Calculation: The calculation is analogous to the dichromate method, based on the amount of Mn(III) consumed.
Hydrogen Peroxide Oxidation Method
A proof-of-concept method that eliminates the need for chromium.
1. Reagent Preparation:
-
Hydrogen Peroxide (H2O2) Solution: A solution of known concentration.
-
Sulfuric Acid Reagent with Silver Sulfate: As described in the dichromate method.
-
Potassium Hydrogen Phthalate (KHP) Standard Solutions: For calibration.
2. Procedure:
-
Pipette a known volume of the sample into a reaction vessel.
-
Add a defined volume of the H2O2 solution.
-
Add the sulfuric acid reagent containing the silver sulfate catalyst.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 60-120 minutes).
-
The consumption of an appropriate reagent or the formation of a product is measured spectrophotometrically to determine the extent of oxidation. A calibration curve is generated using KHP standards.
Visualizing the Workflows
The following diagrams illustrate the logical flow of the standard dichromate method and two of its non-toxic alternatives.
Caption: Workflow comparison of COD determination methods.
Caption: Logical comparison of key features of COD methods.
References
- 1. web.iitd.ac.in [web.iitd.ac.in]
- 2. winmoreltd.com [winmoreltd.com]
- 3. mantech-inc.com [mantech-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of chemical oxygen demand (COD) using an alternative wet chemical method free of mercury and dichromate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Replacing dichromate with hydrogen peroxide in the chemical oxygen demand (COD) test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. usptechnologies.com [usptechnologies.com]
- 11. thewastewaterblog.com [thewastewaterblog.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Name a Non-Toxic Alternative Oxidizer That Has Been Researched for the COD Test → Learn [pollution.sustainability-directory.com]
- 15. epa.gov [epa.gov]
- 16. qclscientific.com [qclscientific.com]
- 17. US5556787A - Manganese III method for chemical oxygen demand analysis - Google Patents [patents.google.com]
A Comparative Guide: Spectrophotometric vs. Titrimetric Analysis with Cerium(IV) Sulfate
For researchers, scientists, and drug development professionals seeking precise and reliable analytical methodologies, the choice between spectrophotometric and titrimetric analysis utilizing cerium(IV) sulfate is a critical one. Both techniques leverage the strong oxidizing properties of Ce(IV) ions, yet they differ significantly in their principles, instrumentation, and applicability. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols to inform your selection process.
Principles at a Glance
Titrimetric analysis , also known as cerimetry, is a classical volumetric method. It involves the direct or indirect titration of a reducing analyte with a standardized solution of this compound.[1] The endpoint of the titration, indicating complete reaction, can be determined visually using a redox indicator, such as ferroin, which exhibits a distinct color change, or potentiometrically by monitoring the change in electrode potential.[1] In some applications, a back-titration approach is employed where a known excess of Ce(IV) sulfate is added to the analyte, and the unreacted portion is then titrated with a standard reducing agent like ferrous ammonium sulfate.[2][3][4]
Spectrophotometric analysis with this compound relies on measuring the change in absorbance of a solution. This can be achieved through several mechanisms. In direct methods, the inherent absorbance of the colored Ce(IV) ion or a colored product formed from its reaction with the analyte is measured. More commonly, indirect methods are used where Ce(IV) sulfate oxidizes the analyte, and the excess Ce(IV) is then reacted with a chromogenic agent to produce a colored compound, the absorbance of which is measured.[2][3][4] Alternatively, the decrease in absorbance of a colored reagent due to its reaction with the excess Ce(IV) can be monitored.
Quantitative Performance Comparison
The selection of an analytical method often hinges on its quantitative performance characteristics. The following tables summarize key data from studies utilizing both spectrophotometric and titrimetric methods with this compound for the determination of various analytes.
| Analyte | Method | Linear/Applicable Range | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Stoichiometry (Analyte:Ce(IV)) | Reference |
| Ketotifen Fumarate | Titrimetric | 2–18 mg | - | 1:2 | [2][3][5] |
| Ketotifen Fumarate | Spectrophotometric (Method B) | 0.4–8.0 µg/mL | 4.0 x 10⁴ | - | [2][3][5] |
| Ketotifen Fumarate | Spectrophotometric (Method C) | 0.4–10.0 µg/mL | 3.7 x 10⁴ | - | [2][3][5] |
| Ethionamide | Titrimetric | 1.0–8.0 mg | - | 1:2 | [4] |
| Ethionamide | Spectrophotometric | 0.5–5.0 µg/mL | 2.66 x 10⁴ | - | [4] |
| Methoxamine | Spectrophotometric | 1.0–20 µg/mL | 8.3 x 10³ | - | [6] |
| Paracetamol | Spectrophotometric | - | - | - | [7] |
| Cerium(IV) | Spectrophotometric (with o-phenylenediamine) | 7–500 ppm | 2.4 x 10³ | - | [8] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and accurate results. Below are representative methodologies for both titrimetric and spectrophotometric analyses using this compound.
Titrimetric Analysis of Iron(II)
This protocol outlines the direct titration of an iron(II) solution with a standardized this compound solution.
Reagents:
-
Standardized this compound Solution (0.1 mol/L)
-
Sulfuric Acid (1 mol/L)
-
Ferroin Indicator
-
Distilled Water
Procedure:
-
Sample Preparation: Accurately pipette 25 mL of the iron(II) solution into a 250 mL conical flask.
-
Acidification: Add 20 mL of 1 mol/L sulfuric acid to the flask.
-
Dilution: Add approximately 100 mL of distilled water.
-
Indicator Addition: Add 2-3 drops of ferroin indicator to the solution.
-
Titration: Fill a burette with the standardized 0.1 mol/L this compound solution. Titrate the acidified iron(II) solution dropwise while continuously swirling the flask.
-
Endpoint Determination: The endpoint is reached when the solution color changes sharply from reddish-orange to a pale blue or light green.
-
Record Volume: Record the volume of this compound solution consumed.
Spectrophotometric Analysis of Paracetamol
This protocol describes the determination of paracetamol through its oxidation by this compound and subsequent measurement of the colored product.
Reagents:
-
This compound Solution
-
Sulfuric Acid (5 M)
-
Paracetamol Standard Solution
-
Distilled Water
Procedure:
-
Reaction Mixture Preparation: In a 50 mL calibrated flask, add a specific volume of the paracetamol sample or standard solution.
-
Acidification and Reagent Addition: Add 21.00 mL of 5 M sulfuric acid and a precise amount of the this compound solution.[7]
-
Incubation: Swirl the flask and place it in a water bath maintained at 80°C for 90 minutes.[7]
-
Cooling and Dilution: Cool the flask under tap water and then dilute to the 50 mL mark with distilled water.[7]
-
Spectrophotometric Measurement: Measure the absorbance of the resulting brown-red solution at 410 nm against a reagent blank prepared in the same manner without the analyte.[7] The colored species is believed to be p-benzoquinone, the oxidation product of paracetamol.[7]
Logical Workflow Comparison
The following diagram illustrates the distinct workflows of spectrophotometric and titrimetric analyses with this compound.
References
- 1. Cerimetry - Wikipedia [en.wikipedia.org]
- 2. Titrimetric and Spectrophotometric Methods for the Assay of Ketotifen Using Cerium(IV) and Two Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Titrimetric and Spectrophotometric Methods for the Assay of Ketotifen Using Cerium(IV) and Two Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of Cerium (IV) as an Oxidimetric Agent for the Determination of Ethionamide in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spectrophotometric determination of methoxamine using cerium(IV) in presence of sodium lauryl sulphate and rhodamine-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. ias.ac.in [ias.ac.in]
A Comparative Guide to the Electrochemical Reversibility of the Ce(IV)/Ce(III) Redox Couple
For Researchers, Scientists, and Drug Development Professionals
The Ce(IV)/Ce(III) redox couple is a cornerstone of various electrochemical applications, from redox flow batteries to analytical chemistry and organic synthesis. Its efficacy hinges on its electrochemical reversibility—the ease and speed at which it can be oxidized and reduced at an electrode surface. This guide provides a comprehensive comparison of the electrochemical behavior of the Ce(IV)/Ce(III) couple under different experimental conditions, supported by key performance data and detailed experimental protocols.
Quantitative Comparison of Electrochemical Parameters
The electrochemical reversibility of the Ce(IV)/Ce(III) couple is quantified by several key parameters, including the formal potential (E°'), the standard heterogeneous rate constant (k°), and the diffusion coefficients (D) of the Ce(IV) and Ce(III) species. The following tables summarize these parameters as reported in various studies, offering a comparative overview of the couple's performance in different electrolytes and at various electrode materials.
Table 1: Electrochemical Parameters of the Ce(IV)/Ce(III) Redox Couple in Sulfuric Acid (H₂SO₄)
| H₂SO₄ Conc. (M) | Electrode | Temp. (°C) | E°' (V vs. Ag/AgCl) | k° (cm/s) | D_Ce(III) (cm²/s) | D_Ce(IV) (cm²/s) | Anodic Transfer Coefficient (α) | Reference |
| 1.0 | Platinum | 25 | ~1.44 (vs. NHE) | 1.43 x 10⁻⁴ | - | - | 0.23 | [1][2] |
| 0.1 - 4.0 | Glassy Carbon | 20 - 60 | Varies with conc. and temp. | Slow kinetics observed | - | - | - | [3] |
| Not Specified | Platinum | 25 ± 2 | - | Quasi-reversible | - | - | - | [4] |
Note: The standard hydrogen electrode (NHE) is approximately 0.197 V more positive than the Ag/AgCl reference electrode.
Table 2: Electrochemical Parameters of the Ce(IV)/Ce(III) Redox Couple in Methanesulfonic Acid (MSA)
| MSA Conc. (M) | Electrode | Temp. (°C) | E°' (V vs. Ag/AgCl) | k° (cm/s) | D_Ce(III) (cm²/s) | D_Ce(IV) (cm²/s) | Anodic Transfer Coefficient (α) | Reference |
| 0.1 - 5.0 | Platinum Disk | 22 - 60 | - | Slow kinetics | 0.5 x 10⁻⁶ | - | - | [5][6] |
| Not Specified | Platinum | Not Specified | - | 3.06 x 10⁻⁴ | - | 5.89 x 10⁻⁶ | - | [7] |
Table 3: Electrochemical Parameters of the Ce(IV)/Ce(III) Redox Couple in Mixed Acid Media
| Electrolyte | Electrode | Temp. (°C) | E°' (V vs. Ag/AgCl) | k° (cm/s) | D_Ce(III) (cm²/s) | D_Ce(IV) (cm²/s) | Exchange Current Density (mA/cm²) | Reference |
| 1.0 M MSA + 0.8 M H₂SO₄ | Platinum | Not Specified | - | - | - | - | - | [8] |
| MSA + H₂SO₄ | Glassy Carbon | Not Specified | - | - | - | - | 0.16 - 0.28 | [9] |
Experimental Protocols
A fundamental technique for assessing the electrochemical reversibility of the Ce(IV)/Ce(III) couple is cyclic voltammetry (CV). A typical experimental protocol is outlined below.
Protocol: Cyclic Voltammetry of the Ce(IV)/Ce(III) Redox Couple
1. Materials and Reagents:
-
Working Electrode: Platinum (Pt) disk electrode (glassy carbon or gold can also be used).
-
Counter Electrode: Platinum wire or mesh.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).
-
Electrolyte: A solution of Ce(III) salt (e.g., cerium(III) sulfate, cerium(III) methanesulfonate) in the desired acid (e.g., sulfuric acid, methanesulfonic acid) at a specific concentration.
-
High-purity water for solution preparation.
-
Inert gas (e.g., nitrogen or argon) for deaeration.
2. Electrode Preparation:
-
Polish the working electrode to a mirror finish using alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).
-
Rinse the electrode thoroughly with high-purity water and sonicate for a few minutes to remove any polishing residues.
-
Dry the electrode under a stream of inert gas.
3. Electrochemical Cell Setup:
-
Assemble a three-electrode electrochemical cell containing the electrolyte.
-
Position the working, counter, and reference electrodes in the cell, ensuring the tip of the reference electrode is in close proximity to the working electrode surface.
-
Deaerate the electrolyte by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
4. Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Set the initial and final potentials to values where no faradaic reaction occurs. The potential window should be wide enough to encompass the Ce(III) oxidation and Ce(IV) reduction peaks. A typical range for the Ce(IV)/Ce(III) couple in acidic media is from approximately +0.8 V to +1.8 V vs. Ag/AgCl.
-
Set the scan rate. A typical starting scan rate is 100 mV/s. Perform scans at various rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the kinetics of the redox process.
-
Record the cyclic voltammogram (a plot of current vs. potential).
5. Data Analysis:
-
From the cyclic voltammogram, determine the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (ipa), and cathodic peak current (ipc).
-
Calculate the formal potential (E°') as the average of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.
-
Determine the peak potential separation (ΔEp) = Epa - Epc. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C. A larger ΔEp indicates quasi-reversible or irreversible kinetics.
-
Analyze the relationship between the peak currents and the square root of the scan rate (ν¹/²). A linear relationship suggests a diffusion-controlled process.
-
The standard heterogeneous rate constant (k°) can be estimated from the peak separation at different scan rates using the Nicholson method or other advanced techniques.
Visualizing the Process and Influencing Factors
To better understand the experimental approach and the factors governing the electrochemical reversibility of the Ce(IV)/Ce(III) couple, the following diagrams are provided.
Caption: Experimental workflow for assessing electrochemical reversibility.
Caption: Factors influencing the electrochemical reversibility.
Discussion and Comparison
The electrochemical reversibility of the Ce(IV)/Ce(III) redox couple is significantly influenced by the experimental conditions.
-
Electrolyte Composition: The choice of the supporting electrolyte plays a crucial role. In sulfuric acid, the Ce(IV)/Ce(III) couple exhibits quasi-reversible behavior.[4] The kinetics are observed to be slow in methanesulfonic acid as well.[5][6] The use of mixed acids, such as a combination of MSA and sulfuric acid, has been explored to enhance both the solubility of cerium salts and the reversibility of the redox reaction.[8][9]
-
Electrode Material: Platinum is a commonly used electrode material for studying the Ce(IV)/Ce(III) couple.[4] However, the nature of the electrode surface can influence the electron transfer kinetics. Studies have also been conducted on glassy carbon and gold electrodes. The interaction between the cerium ions and the electrode surface can affect the rate of the redox reaction.
-
Temperature: Increasing the temperature generally enhances the electrochemical reversibility of the Ce(IV)/Ce(III) couple. Higher temperatures lead to increased diffusion coefficients and a faster rate of electron transfer.[3]
-
Complexing Agents: The presence of complexing agents can significantly alter the redox potential and the reversibility of the Ce(IV)/Ce(III) couple. For instance, the formation of a Ce(IV)-fluoride complex has been shown to improve the electrochemical reversibility compared to the couple in sulfuric acid alone.[4] Similarly, ligands like EDTA and DTPA can enhance the kinetics of the redox reaction.
Conclusion
The electrochemical reversibility of the Ce(IV)/Ce(III) redox couple is a multifaceted property that is highly dependent on the experimental environment. While generally exhibiting quasi-reversible kinetics, the performance of this redox couple can be tuned and optimized by careful selection of the electrolyte, electrode material, temperature, and the use of complexing agents. For researchers and professionals in drug development and other fields utilizing this powerful redox couple, a thorough understanding of these influencing factors is paramount for achieving desired electrochemical performance. The data and protocols presented in this guide offer a foundational understanding for the effective application and study of the Ce(IV)/Ce(III) system.
References
- 1. Unveiling the Cerium(III)/(IV) Structures and Charge-Transfer Mechanism in Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jelectrochem.xmu.edu.cn [jelectrochem.xmu.edu.cn]
- 9. Search results [inis.iaea.org]
A Comparative Analysis of Redox Indicators for Cerimetric Titrations
For Researchers, Scientists, and Drug Development Professionals
Cerimetry, a powerful oxidimetric titration method utilizing the potent oxidizing agent cerium(IV), is a cornerstone of analytical chemistry with wide-ranging applications in pharmaceutical analysis and quality control. The accuracy of cerimetric titrations hinges on the precise determination of the equivalence point, a task greatly facilitated by the use of redox indicators. This guide provides a comprehensive comparative analysis of three commonly employed redox indicators for cerimetry: Ferroin, N-Phenylanthranilic Acid, and Diphenylamine Sulfonate. We will delve into their performance characteristics, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable indicator for their specific analytical needs.
Performance Comparison of Redox Indicators
The choice of a redox indicator is critical and depends on several factors, primarily the transition potential, which should ideally align with the equivalence point potential of the titration reaction. The sharpness and clarity of the color change, as well as the stability of the indicator, are also paramount considerations. The following table summarizes the key quantitative data for the selected redox indicators.
| Indicator | Reduced Form Color | Oxidized Form Color | Transition Potential (V vs. SHE) | Advantages | Disadvantages |
| Ferroin | Red[1] | Pale Blue[1] | +1.06[2][3] | Sharp and reversible color change[2][3], Stable solution[3], Widely used in cerimetry[4] | Higher cost compared to other indicators. |
| N-Phenylanthranilic Acid | Colorless[5] | Violet-Red[5] | +1.08[5] | Sensitive indicator[6], Suitable for titrations in the presence of high concentrations of hydrochloric acid[7] | The oxidized form can be slow to revert to the reduced form. |
| Sodium Diphenylamine Sulfonate | Colorless[8] | Red-Violet[5] | +0.84[5] | Good solubility in water[9], Clear color change. | Lower transition potential may not be suitable for all cerimetric titrations. |
Experimental Protocols
To provide a practical framework for the comparative evaluation of these indicators, a detailed experimental protocol for the cerimetric titration of a ferrous iron solution is presented below. This standardized procedure allows for a direct comparison of the performance of Ferroin, N-Phenylanthranilic Acid, and Sodium Diphenylamine Sulfonate under identical conditions.
Preparation of Reagents
-
0.1 M Ceric Sulfate Solution: Dissolve approximately 63.26 g of ceric ammonium sulfate dihydrate in 500 mL of 1 M sulfuric acid and dilute to 1 L with the same acid. Standardize the solution against primary standard arsenic trioxide or ferrous ammonium sulfate.
-
0.1 M Ferrous Ammonium Sulfate (FAS) Solution: Accurately weigh approximately 39.2 g of ferrous ammonium sulfate hexahydrate, dissolve in a previously cooled mixture of 200 mL of distilled water and 20 mL of concentrated sulfuric acid, and dilute to 1 L with distilled water.
-
Ferroin Indicator Solution (0.025 M): Dissolve 1.485 g of 1,10-phenanthroline monohydrate in 100 mL of a solution containing 0.695 g of ferrous sulfate heptahydrate.[10]
-
N-Phenylanthranilic Acid Indicator Solution (0.1% w/v): Dissolve 0.1 g of N-phenylanthranilic acid in 100 mL of 0.005 M sodium hydroxide solution.[11]
-
Sodium Diphenylamine Sulfonate Indicator Solution (0.2% w/v): Dissolve 0.2 g of the sodium salt of diphenylamine sulfonic acid in 100 mL of water.
Titration Procedure
-
Pipette 25.0 mL of the 0.1 M ferrous ammonium sulfate solution into a 250 mL Erlenmeyer flask.
-
Add 20 mL of 1 M sulfuric acid.
-
Add 2-3 drops of the selected redox indicator (Ferroin, N-Phenylanthranilic Acid, or Sodium Diphenylamine Sulfonate).
-
Titrate the ferrous sulfate solution with the standardized 0.1 M ceric sulfate solution from a burette.
-
Continue the titration until the endpoint is reached, as indicated by a sharp and permanent color change.
-
For Ferroin, the color change is from red to pale blue.[1]
-
For N-Phenylanthranilic Acid, the color change is from colorless to violet-red.[5]
-
For Sodium Diphenylamine Sulfonate, the color change is from colorless to red-violet.[5]
-
Record the volume of ceric sulfate solution required to reach the endpoint.
-
Repeat the titration at least two more times to ensure reproducibility.
-
Calculate the concentration of the ferrous ammonium sulfate solution and compare the results obtained with each indicator.
Signaling Pathways and Experimental Workflow
To visually represent the underlying chemical transformations and the experimental process, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the cerimetric titration of ferrous ammonium sulfate.
Caption: Redox mechanism of the Ferroin indicator.
Caption: Redox mechanism of the N-Phenylanthranilic Acid indicator.
Caption: Redox mechanism of the Diphenylamine Sulfonate indicator.
References
- 1. Ferroin Indicator [rmreagents.com]
- 2. Ferroin - Wikipedia [en.wikipedia.org]
- 3. Ferroin - Sciencemadness Wiki [sciencemadness.org]
- 4. Cerimetry - Wikipedia [en.wikipedia.org]
- 5. Redox indicator - Wikipedia [en.wikipedia.org]
- 6. N-Phenylanthranilic acid [chembk.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. grokipedia.com [grokipedia.com]
- 9. Diphenylamine - Wikipedia [en.wikipedia.org]
- 10. kemiaszakmodszertan.ttk.elte.hu [kemiaszakmodszertan.ttk.elte.hu]
- 11. N-Phenylanthranilic acid, 50 g, CAS No. 91-40-7 | Redox Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
Safety Operating Guide
Proper Disposal Procedures for Cerium(IV) Sulfate
This document provides comprehensive guidance on the safe handling and proper disposal of Cerium(IV) sulfate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
This compound is a strong oxidizing agent that can cause severe skin and eye burns, as well as respiratory tract irritation.[1][2] It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side-shields or goggles are mandatory. For larger quantities, a full face shield is recommended.[3]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[4]
-
Skin and Body Protection: Wear a lab coat or a protective suit to prevent skin contact.[4] Ensure clothing is not made of combustible materials.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[5]
Handling and Storage:
-
Keep away from combustible materials, reducing agents, and heat sources.[1][5]
-
Store in a cool, dry, well-ventilated place in tightly closed containers.[3][6][7]
-
Facilities should be equipped with an emergency eyewash station and a safety shower.[1]
Hazard and Personal Protective Equipment (PPE) Summary
For quick reference, the following table summarizes the key hazards and recommended protective measures.
| Hazard Classification | Description | Required PPE |
| Oxidizing Solid | Strong oxidizer. Contact with other materials may cause fire.[1] | Store away from combustible materials and reducing agents.[1] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1][8] | Chemical-resistant gloves, lab coat, protective clothing.[2][4] |
| Eye Damage/Irritation | Causes serious eye damage and burns.[1][8] | Safety goggles or a full face shield.[3] |
| Respiratory Irritation | Causes chemical burns to the respiratory tract if inhaled.[1] | Use in a chemical fume hood; wear a respirator if dust is present.[1] |
| Aquatic Hazard | Very toxic to aquatic life, may cause long-term adverse effects.[2][9] | Prevent release to the environment; do not let product enter drains.[3][8] |
Step-by-Step Disposal and Waste Management Plan
Disposal of this compound must comply with local, regional, and national regulations.[7][9][10] It is classified as hazardous waste and requires professional handling.
In the event of a spill, follow these steps immediately:
-
Evacuate and Secure: Clear the area of all personnel and ensure proper ventilation.[11] Remove all ignition sources.[5][11]
-
Contain Spill: Use a non-combustible absorbent material like sand, diatomaceous earth, or vermiculite to contain the spill.[8][11] DO NOT use paper towels, sawdust, or other organic materials, as this may create a fire hazard.[1][11][12]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][3][11]
-
Decontaminate: Clean the spill area thoroughly with water. Retain the contaminated water for disposal as hazardous waste.[8][13]
-
Dispose of PPE: All contaminated clothing and PPE should be removed and disposed of as hazardous waste.[3]
Method 1: Direct Disposal (Preferred for Solids and Concentrated Solutions)
-
Containerize: Place the this compound waste in a clearly labeled, sealed container.
-
Professional Collection: Contact a licensed professional waste disposal service to collect and manage the material.[4] Inform them of the chemical's properties as a strong oxidizer.
-
Documentation: Maintain all records of the disposal process as required by your institution and local regulations.
Method 2: Neutralization (For Dilute Aqueous Solutions) Aqueous solutions of this compound are typically acidic and must be neutralized before any further treatment.[8] This procedure should be performed with caution in a chemical fume hood.
Experimental Protocol for Neutralization:
-
Preparation: Place the dilute this compound solution in a large beaker within an ice bath to control the temperature, as neutralization reactions can be exothermic.
-
Dilution: Further dilute the solution with cold water (e.g., to <5% concentration) to manage the reaction rate.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, portion by portion with constant stirring. Avoid using strong bases, which can cause a rapid temperature increase.
-
Monitoring: Monitor the pH of the solution continuously with a calibrated pH meter. The target pH should be between 6.0 and 8.0. Be prepared for gas (CO₂) evolution if using carbonate or bicarbonate.
-
Precipitation: Upon neutralization, a precipitate of cerium hydroxide or a basic salt may form.
-
Separation: Allow the precipitate to settle. The solid and liquid phases must be separated.
-
Final Disposal:
-
Solid Waste: The cerium-containing precipitate should be collected, placed in a sealed container, labeled as hazardous waste, and disposed of via a licensed contractor.
-
Liquid Waste: The remaining neutral liquid should be checked for residual cerium content. Depending on local regulations, it may be permissible for drain disposal or may require collection and disposal as aqueous hazardous waste. Always consult your institution's environmental health and safety office before disposing of any liquid waste down the drain.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. carlroth.com [carlroth.com]
- 9. itwreagents.com [itwreagents.com]
- 10. lobachemie.com [lobachemie.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. sdfine.com [sdfine.com]
- 13. dcfinechemicals.com [dcfinechemicals.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Cerium(IV) Sulfate
Essential protocols for the safe handling, storage, and disposal of Cerium(IV) sulfate, ensuring the protection of laboratory personnel and the integrity of research.
This compound is a powerful oxidizing agent frequently used in chemical synthesis and analytical chemistry. However, its hazardous nature necessitates stringent safety protocols to prevent severe skin and eye damage, respiratory irritation, and potential fire hazards. This guide provides immediate, actionable steps for researchers, scientists, and drug development professionals to safely manage this compound in a laboratory setting.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is crucial. The following table summarizes the required protective gear, compiled from multiple safety data sheets. Always inspect PPE for integrity before use.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][2][3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended. Always inspect gloves before use and practice proper removal techniques to avoid skin contact.[2] |
| Body Protection | Protective Clothing | A lab coat or chemical-resistant apron is required. For larger quantities or tasks with a high risk of exposure, chemical-resistant coveralls should be considered.[3][4] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Use a respirator if ventilation is inadequate or if dust is generated. Follow OSHA respirator regulations (29 CFR 1910.134) or equivalent European standards.[3][5] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and accidents. The following workflow outlines the critical steps from preparation to post-handling procedures.
Experimental Protocol for Safe Handling:
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS).[2] Ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition.
-
Handling: Conduct all operations involving this compound within a certified chemical fume hood to minimize inhalation exposure.[3][5] When weighing or transferring the solid, do so carefully to avoid generating dust.[1][5] Keep the compound away from combustible materials, as it is a strong oxidizer and can cause fire.[1]
-
Post-Handling: After completing the task, decontaminate the work surface with an appropriate cleaning agent. Carefully remove and dispose of contaminated PPE in a designated waste container.[2] Wash hands thoroughly with soap and water.[1][6]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and its containers is critical to prevent environmental contamination and potential hazards.
Disposal Protocol:
-
Waste Segregation: Do not mix this compound waste with other chemical waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
Containerization: Collect all this compound waste, including contaminated materials like paper towels and gloves, in a clearly labeled, sealed container.
-
Consult and Dispose: Contact your institution's EHS or a licensed waste disposal company for guidance on proper disposal procedures. Do not attempt to neutralize or dispose of the chemical down the drain.[2] Burying or incinerating the residue should only be done at an approved site.
Emergency Procedures: Immediate Actions for Exposure
In the event of an accidental exposure to this compound, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][5] |
| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][4][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][4][5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
By adhering to these safety protocols, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
